cellTracker violet BMQC
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H16BrNO2 |
|---|---|
Molecular Weight |
334.21 g/mol |
IUPAC Name |
6-(bromomethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one |
InChI |
InChI=1S/C16H16BrNO2/c17-9-11-8-14(19)20-16-12-4-2-6-18-5-1-3-10(15(12)18)7-13(11)16/h7-8H,1-6,9H2 |
InChI Key |
YUCQXFOKBWJOHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3CBr |
Origin of Product |
United States |
Foundational & Exploratory
CellTracker Violet BMQC mechanism of action explained.
An In-depth Technical Guide to the Core Mechanism of Action of CellTracker™ Violet BMQC
For Researchers, Scientists, and Drug Development Professionals
Introduction
CellTracker™ Violet BMQC is a fluorescent probe designed for the long-term tracking of living cells.[1][2] Its utility in monitoring cell movement, location, proliferation, migration, chemotaxis, and invasion stems from its ability to be well-retained within cells for extended periods, typically over 72 hours, spanning several generations.[3][4] This document provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols for CellTracker™ Violet BMQC.
Chemical and Spectral Properties
CellTracker™ Violet BMQC, chemically known as 9-(bromomethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one, is a derivative of the coumarin (B35378) family of fluorescent dyes.[5] Its molecular structure includes a bromomethyl functional group, which is crucial for its cellular retention mechanism.[5] The dye is inherently fluorescent and does not require enzymatic cleavage to become active.[3][6]
Quantitative Data Summary
The key chemical and spectral properties of CellTracker™ Violet BMQC are summarized in the table below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₆BrNO₂ | [5] |
| Average Mass | 334.20778 Da | [5] |
| Monoisotopic Mass | 333.03644 Da | [5] |
| Excitation Maximum | 404-415 nm | [1][3][5][6][7] |
| Emission Maximum | 516-526 nm | [1][3][5][6][7] |
| Stokes' Shift | ~122 nm | [5][7] |
| Recommended Laser | 405 nm | [1][7] |
| Recommended Filter | 510/50 nm or 525/50 nm bandpass | [1][7] |
Core Mechanism of Action
The mechanism of action of CellTracker™ Violet BMQC is a multi-step process that ensures the dye is loaded into cells and retained in the cytoplasm.
-
Passive Diffusion : The dye is designed to be cell-permeant, allowing it to freely pass across the cell membrane into the cytoplasm.[3][6]
-
Intracellular Reaction : Once inside the cell, the bromomethyl group on the BMQC molecule reacts with thiol groups present in the cytoplasm.[3][6] This reaction is believed to be mediated by the enzyme glutathione (B108866) S-transferase (GST), reacting with glutathione, which is abundant in most cells.[3][6][8]
-
Formation of Cell-Impermeant Adduct : The reaction results in the formation of a covalent bond, creating a fluorescent dye-glutathione adduct.[8] This adduct is a larger, cell-impermeant molecule that is unable to diffuse back out of the cell.[3][6]
-
Stable Retention and Inheritance : The fluorescent adduct is well-retained within the cytoplasm of living cells for at least 72 hours.[3][4] As the labeled cell divides, the dye is distributed among the daughter cells, allowing for multigenerational tracking.[3] The dye is not transferred to adjacent, unlabeled cells in a population.[3]
This mechanism provides stable, long-term labeling with low cytotoxicity at recommended working concentrations, ensuring that cellular processes are not unduly affected by the presence of the dye.[3][5]
Caption: Mechanism of this compound cellular uptake and retention.
Experimental Protocols
The following protocols are generalized for staining adherent and suspension cells with CellTracker™ Violet BMQC. Optimization may be required for specific cell types and experimental conditions.
Reagent Preparation
-
Stock Solution (10 mM) :
-
Before opening, allow the vial of lyophilized CellTracker™ Violet BMQC to warm to room temperature.[3][6]
-
Add the appropriate amount of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a 10 mM stock solution.[3]
-
Mix thoroughly until the dye is completely dissolved.
-
Store the stock solution at ≤–20°C, protected from light and moisture.[9]
-
-
Working Solution (0.5–25 µM) :
-
Dilute the 10 mM stock solution in serum-free medium to the desired final working concentration.[3][6] For long-term studies (>3 days) or rapidly dividing cells, a concentration of 5–25 µM is recommended.[3][6] For shorter experiments, 0.5–5 µM is often sufficient.[3][6]
-
It is recommended to test a range of concentrations to determine the optimal level for your specific cell type and application.[3][6]
-
Staining Protocol for Cells in Suspension
-
Harvest cells by centrifugation and aspirate the supernatant.[3][6]
-
Resuspend the cell pellet gently in the pre-warmed CellTracker™ Working Solution.[3][6]
-
Incubate the cells for 15–45 minutes at 37°C, or under other growth conditions appropriate for the cell type.[3][6]
-
After incubation, centrifuge the cells and remove the working solution.[3][6]
-
Resuspend the labeled cells in fresh, complete culture medium.[6]
-
The cells are now ready for imaging or further experimental procedures.[3][6]
Staining Protocol for Adherent Cells
-
Remove the culture medium from the adherent cells.[6]
-
Gently add the pre-warmed CellTracker™ Working Solution to the cells.[6]
-
Incubate the cells for 15–45 minutes at 37°C, or under other growth conditions appropriate for the cell type.[6]
-
Remove the working solution.[6]
-
Add fresh, complete culture medium to the cells.[6]
-
The cells are now ready for imaging or further experimental procedures.[6]
Caption: General experimental workflow for staining cells with this compound.
Conclusion
CellTracker™ Violet BMQC is a robust and reliable tool for long-term cell tracking. Its mechanism of action, based on passive diffusion and subsequent covalent binding to intracellular thiols, ensures stable and long-lasting fluorescence with minimal impact on cell viability and function. The violet excitation and emission profile makes it an excellent candidate for multiplexing with other common fluorophores, such as those in the green and red spectrum.[1][5] Adherence to the provided protocols will facilitate successful and reproducible cell labeling for a wide range of applications in cellular research.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. Panel Builder [admin.fluorofinder.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. This compound - 佑研匠簇网上商城 [ulab360.com]
- 5. This compound () for sale [vulcanchem.com]
- 6. ulab360.com [ulab360.com]
- 7. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 8. Membrane-Permeant Reactive Tracers—Section 14.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
An In-depth Technical Guide to CellTracker™ Violet BMQC
For researchers, scientists, and drug development professionals, understanding the intricate chemical properties of fluorescent probes is paramount for designing robust and reproducible cell-based assays. CellTracker™ Violet BMQC is a widely utilized fluorescent dye for monitoring cell movement, location, and proliferation over extended periods. This guide provides a comprehensive overview of its core chemical properties, experimental protocols, and the underlying mechanism of action.
Core Chemical and Physical Properties
CellTracker™ Violet BMQC, chemically known as 2,3,6,7-tetrahydro-9-bromomethyl-1H,5H-quinolizino(9,1-gh)coumarin, is a derivative of the coumarin (B35378) family of fluorescent compounds.[1][2][3] Its utility as a cellular probe is underpinned by its specific physical and chemical characteristics. The presence of a bromomethyl functional group is critical to its mechanism of cellular retention.[1]
The key quantitative properties of CellTracker™ Violet BMQC are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Chemical Formula | C₁₆H₁₆BrNO₂ | [1][4] |
| Molecular Weight | 334.21 g/mol | [1][2][3][4] |
| Excitation Maximum | 404 - 415 nm | [1][5][6][7][8][9] |
| Emission Maximum | 516 - 526 nm | [1][2][3][5][6][7][8][9] |
| Stokes Shift | ~122 nm | [1][5] |
| Recommended Excitation Laser | 405 nm | [1][5][10] |
| Recommended Emission Filter | 510/50 nm or 525/50 nm bandpass | [1][5][6][11] |
| Cellular Retention | At least 72 hours | [1][2][3][8][9] |
| Subcellular Localization | Cytoplasm | [8] |
| Solvent for Stock Solution | High-quality anhydrous DMSO | [2][3] |
Mechanism of Action and Cellular Retention
The efficacy of CellTracker™ Violet BMQC as a long-term cell tracker (B12436777) lies in its ability to be retained within cells for several generations. This is achieved through a specific chemical reaction that transforms the initially cell-permeant dye into a cell-impermeant product.
The process begins with the dye freely passing across the cell membrane. Once inside the cytoplasm, the bromomethyl group on the BMQC molecule reacts with intracellular thiol groups, primarily on glutathione (B108866) and proteins.[2][3][10] This reaction is often mediated by the ubiquitous enzyme glutathione S-transferase (GST).[2][3] The resulting conjugate is a larger, membrane-impermeant molecule that is well-retained within the cell. This covalent binding ensures that the fluorescent signal is stable and is passed on to daughter cells upon cell division, but not transferred to adjacent cells in a population.[2][9] The fluorescence of CellTracker™ Violet BMQC does not require enzymatic cleavage to be activated.[2][3][9]
Experimental Protocols
Effective and reproducible cell staining with CellTracker™ Violet BMQC requires adherence to optimized protocols. Below are detailed methodologies for staining both adherent and suspension cells.
Preparation of Staining Solution
-
Stock Solution Preparation : Before use, allow the vial of lyophilized CellTracker™ Violet BMQC to warm to room temperature.[2][3] Dissolve the contents in high-quality anhydrous DMSO to a final concentration of 10 mM.[2][3]
-
Working Solution Preparation : Dilute the 10 mM stock solution in serum-free medium to a final working concentration.[2][3] The optimal concentration can vary depending on the cell type and experimental duration, but typically ranges from 0.5 µM to 25 µM.[2][3] For long-term studies (over 3 days) or rapidly dividing cells, a higher concentration (5–25 µM) is recommended, while shorter experiments may require less dye (0.5–5 µM).[2][3] It is crucial to test a range of concentrations to determine the optimal staining for your specific application.[2][3] Pre-warm the working solution to 37°C before adding it to the cells.[2][3] Important : Avoid using amine- and thiol-containing buffers.[2][3]
Staining Protocol for Adherent Cells
-
Grow adherent cells on coverslips or in culture dishes to the desired confluency.
-
Gently add the pre-warmed CellTracker™ working solution to the cells, ensuring the entire surface is covered.[2][3]
-
Incubate the cells for 15 to 45 minutes at 37°C under appropriate growth conditions.[1][2][3]
-
(Optional) Perform washing steps to remove any excess dye.[1]
-
Add fresh, pre-warmed complete culture medium to the cells.
-
The cells are now ready for immediate imaging or can be returned to the incubator for long-term studies.[1]
Staining Protocol for Cells in Suspension
-
Harvest the cells by centrifugation and carefully aspirate the supernatant.[2][3]
-
Gently resuspend the cell pellet in the pre-warmed CellTracker™ working solution.[2][3]
-
Incubate the cell suspension for 15 to 45 minutes at 37°C under appropriate growth conditions.[2][3]
-
Centrifuge the cells to pellet them and remove the supernatant containing the working solution.[2][3]
-
Resuspend the cells in fresh, pre-warmed complete culture medium.
-
The labeled cells can then be dispensed onto slides or into a culture vessel of choice for subsequent analysis.[2][3]
Applications in Research
CellTracker™ Violet BMQC is a versatile tool for a variety of cell biology applications. Its primary uses include:
-
Cell Tracking and Migration: Monitoring cell movement and location in both 2D and 3D culture environments.[1][6][12]
-
Cell Proliferation Studies: Analyzing cell division patterns, as the dye is distributed among daughter cells.[1]
-
Chemotaxis and Invasion Assays: Visualizing and quantifying directed cell movement.[1]
-
Cell-Cell Interaction Studies: Tracking distinct cell populations in co-culture experiments.[1]
-
Multiplexing: The violet excitation and distinct emission spectrum make it ideal for use in multicolor imaging experiments with other fluorophores, such as those in the green and red spectral regions.[1][6][12]
Conclusion
CellTracker™ Violet BMQC provides a reliable and robust method for long-term fluorescent labeling of live cells. Its well-defined chemical properties, straightforward staining protocols, and excellent cellular retention make it an invaluable tool for researchers in various fields, including cell biology, immunology, and cancer research. By understanding the core principles of its function, scientists can effectively integrate this probe into their experimental designs to gain deeper insights into complex cellular processes.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ulab360.com [ulab360.com]
- 4. This compound | C16H16BrNO2 | CID 25164038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 6. app.fluorofinder.com [app.fluorofinder.com]
- 7. syronoptics.com [syronoptics.com]
- 8. This compound 5 X 100 UG,C10094,Invitrogen 供应商、价格、厂家、报价、规格参数 [bingosci.com]
- 9. Invitrogen CellTracker Fluorescent Probes 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 10. CellTracker™ Violet BMQC Dye, 5 x 0.1 mg - FAQs [thermofisher.com]
- 11. biocompare.com [biocompare.com]
- 12. Panel Builder [admin.fluorofinder.com]
CellTracker Violet BMQC: An In-depth Technical Guide for Live Cell Imaging Beginners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of CellTracker Violet BMQC, a fluorescent probe essential for live-cell imaging. It is designed to equip researchers, particularly those new to live-cell imaging, with the technical knowledge and practical guidance required to effectively utilize this powerful tool for tracking cellular dynamics.
Introduction to this compound
This compound is a cell-permeant fluorescent dye that is well-suited for monitoring cell movement and location over time.[1][2] Its chemical name is 9-(bromomethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one.[2] Once inside a living cell, the dye undergoes a transformation that renders it cell-impermeant, ensuring it is retained within the cell for extended periods, typically for at least 72 hours, and is passed on to daughter cells during division.[2][3][4] This stability, coupled with its low cytotoxicity at working concentrations, makes it an ideal candidate for long-term cell tracking, proliferation, and migration studies.[3][4]
Mechanism of Action
This compound freely passes through the cell membrane. Inside the cell, its bromomethyl group reacts with intracellular thiols, primarily on glutathione (B108866), in a reaction catalyzed by glutathione S-transferase.[3][4] This conjugation reaction forms a fluorescent, membrane-impermeant product that is well-retained in the cytoplasm.
Caption: Cellular uptake and retention of this compound.
Quantitative Data
For reproducible and accurate results, it is crucial to use this compound at its optimal spectral and concentration parameters.
Spectral Properties
The violet excitation and emission spectra of this compound make it ideal for multiplexing with green and red fluorescent probes.[1]
| Parameter | Value | Reference |
| Maximum Excitation Wavelength | 415 nm | [1] |
| Maximum Emission Wavelength | 516 nm | [1] |
| Recommended Excitation Laser | 405 nm | [1][5] |
| Recommended Emission Filter | 525/50 nm | [1] |
| Stokes' Shift | 122 nm | [5] |
Recommended Staining Parameters
The optimal concentration and incubation time for this compound can vary depending on the cell type and experimental duration. It is recommended to perform a titration to determine the ideal conditions for your specific experiment.
| Application | Recommended Concentration | Recommended Incubation Time |
| Short-term tracking (< 3 days) | 0.5 - 5 µM | 15 - 45 minutes |
| Long-term tracking (> 3 days) / Proliferating cells | 5 - 25 µM | 15 - 45 minutes |
Note: Always use the lowest concentration of the dye that provides sufficient fluorescence for imaging to minimize potential artifacts.[4] Staining should be performed in serum-free medium as serum can contain esterases that may prematurely cleave the dye.[6]
Detailed Experimental Protocol: Cell Migration Assay (Scratch Assay)
This protocol provides a step-by-step guide for performing a cell migration (scratch) assay using this compound.
Caption: Workflow for a cell migration scratch assay.
Materials
-
Cells of interest
-
Complete culture medium
-
Serum-free culture medium
-
This compound (lyophilized powder)
-
High-quality, anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
Multi-well imaging plates
-
Pipette tips (p200 or p1000)
-
Fluorescence microscope with a 405 nm laser and appropriate filters
Method
-
Cell Seeding: Seed cells in a multi-well imaging plate at a density that will form a confluent monolayer after 24-48 hours.
-
Reagent Preparation:
-
Staining:
-
When cells are confluent, aspirate the culture medium.
-
Wash the cells once with pre-warmed, serum-free medium.
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed, serum-free medium to the desired final concentration (e.g., 5 µM).
-
Add the working solution to the cells and incubate for 30-45 minutes at 37°C, protected from light.[2]
-
-
Scratch Creation:
-
After incubation, aspirate the staining solution.
-
Gently create a scratch in the cell monolayer using a sterile p200 or p1000 pipette tip.
-
Wash the cells twice with PBS to remove detached cells and debris.
-
Replace the PBS with fresh, pre-warmed complete culture medium.
-
-
Imaging and Analysis:
-
Immediately acquire the first image of the scratch (T=0) using a fluorescence microscope.
-
Return the plate to the incubator and acquire images at subsequent time points (e.g., 6, 12, 24 hours).
-
Analyze the images by measuring the width of the scratch at different points and calculating the percentage of wound closure over time.
-
Troubleshooting
Even with a robust protocol, issues can arise. Here are some common problems and their solutions:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no fluorescence signal | - Staining performed in the presence of serum. - Inadequate dye concentration or incubation time. | - Ensure staining is performed in serum-free medium.[6] - Increase the dye concentration and/or incubation time.[6] |
| High background fluorescence | - Incomplete removal of the staining solution. | - Wash the cells thoroughly with PBS after staining. |
| Cell toxicity or altered morphology | - Dye concentration is too high. | - Reduce the dye concentration. Perform a titration to find the optimal non-toxic concentration. |
| Spectral bleed-through in multiplexing experiments | - Emission spectra of the fluorophores overlap. | - Use appropriate compensation controls and settings on the imaging software. - Choose dyes with more widely separated emission spectra.[6] |
| Uneven staining | - Cells are not healthy or are clumping. | - Ensure a single-cell suspension before staining and that cells are in a healthy growth phase. |
Conclusion
This compound is an invaluable tool for live-cell imaging, offering a reliable and straightforward method for tracking cells over extended periods. By understanding its mechanism of action, adhering to optimized protocols, and being aware of potential troubleshooting steps, researchers can confidently integrate this dye into their experiments to gain deeper insights into dynamic cellular processes.
References
Unveiling the Spectroscopic Signature of CellTracker™ Violet BMQC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectral properties of CellTracker™ Violet BMQC, a fluorescent dye integral to cellular tracking and analysis. This document outlines the dye's mechanism of action, key spectral characteristics, and detailed protocols for its application in fluorescence microscopy and flow cytometry, empowering researchers to effectively integrate this tool into their experimental workflows.
Core Properties and Mechanism of Action
CellTracker™ Violet BMQC (2,3,6,7-tetrahydro-9-bromomethyl-1H,5H-quinolizino(9,1-gh)coumarin) is a cell-permeant fluorescent probe designed for monitoring cell movement, location, and proliferation over extended periods.[1][2] Its utility lies in its ability to freely cross cell membranes and, once inside the cell, undergo a transformation into a cell-impermeant product.[3][4] This conversion is mediated by a glutathione (B108866) S-transferase (GST) reaction, where the dye's bromomethyl group reacts with intracellular thiol groups, primarily on glutathione.[3][4][5] This covalent binding ensures the dye is well-retained within the cells for at least 72 hours, allowing for multi-generational tracking.[3][5][6] The fluorescent signal is transferred to daughter cells but not to adjacent cells in a population.[3][5]
Spectral Profile
The defining characteristic of any fluorophore is its spectral profile. The key quantitative spectral and physical properties of CellTracker™ Violet BMQC are summarized in the table below.
| Property | Value | Source(s) |
| Excitation Maximum (Ex max) | 404 - 415 nm | [4][5][7][8] |
| Emission Maximum (Em max) | 516 - 526 nm | [4][5][7][8] |
| Molecular Weight | 334.2 g/mol | [4][5] |
| Chemical Formula | C₁₆H₁₆BrNO₂ | [5] |
| Stokes Shift | ~122 nm | [8] |
| Quantum Yield | Not readily available in public documentation. | |
| Molar Extinction Coefficient (ε) | Not readily available in public documentation. |
Note: The quantum yield and molar extinction coefficient for CellTracker™ Violet BMQC are not specified in the provided product information sheets or technical resources.
Experimental Protocols
Effective utilization of CellTracker™ Violet BMQC necessitates adherence to optimized experimental protocols. Below are detailed methodologies for cell staining and subsequent analysis via fluorescence microscopy and flow cytometry.
I. Cell Staining with CellTracker™ Violet BMQC
This protocol is applicable to both suspension and adherent cells.
Materials:
-
CellTracker™ Violet BMQC (lyophilized powder)
-
High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Serum-free culture medium
-
Complete culture medium
-
Phosphate-buffered saline (PBS) or other appropriate buffer without amines or thiols.[3][4]
Stock Solution Preparation:
-
Before opening, allow the vial of CellTracker™ Violet BMQC to warm to room temperature.[3][4]
-
Reconstitute the lyophilized powder in DMSO to a final concentration of 10 mM.[3][4]
Working Solution Preparation:
-
Dilute the 10 mM stock solution in serum-free medium to a final working concentration. The optimal concentration can range from 0.5 µM to 25 µM and should be determined empirically for each cell type and application.[3][4]
Staining Protocol:
Figure 1. General workflow for staining cells with CellTracker™ Violet BMQC.
Detailed Steps:
-
For Adherent Cells: Remove the culture medium from the cells.[3][4] For Suspension Cells: Harvest cells by centrifugation and resuspend the cell pellet in the pre-warmed CellTracker™ working solution.[3]
-
Add the pre-warmed CellTracker™ working solution to the cells.
-
Remove the staining solution. For suspension cells, this will involve a centrifugation step.[3]
-
Add fresh, pre-warmed complete culture medium.
-
Incubate the cells for at least 30 minutes at 37°C to allow for complete modification of the dye.[9]
-
The cells are now ready for analysis.
II. Fluorescence Microscopy
Instrumentation and Settings:
-
Microscope: An epifluorescence microscope equipped for violet excitation.
-
Excitation Source: A 405 nm laser or a mercury/xenon arc lamp with an appropriate excitation filter.[8]
-
Filter Set: A standard DAPI filter set or a filter set optimized for violet excitation is generally suitable. A common filter configuration is a 510/50 nm or 525/50 bandpass emission filter.[7][8][10]
Imaging Protocol Workflow:
Figure 2. Experimental workflow for fluorescence microscopy of CellTracker™ Violet BMQC stained cells.
Important Considerations:
-
Controls: Include an unstained cell sample to assess autofluorescence.
-
Fixation: Cells stained with CellTracker™ Violet BMQC can be fixed with formaldehyde.[11] However, permeabilization with detergents like Triton™ X-100 may lead to some leakage of the dye.[11]
-
Multiplexing: The violet excitation and blue/green emission of CellTracker™ Violet BMQC make it ideal for multiplexing with green (e.g., GFP, FITC) and red (e.g., RFP, Texas Red) fluorophores.[7] When multiplexing, it is crucial to use appropriate single-color controls to check for spectral bleedthrough.[11]
III. Flow Cytometry
Instrumentation and Settings:
-
Flow Cytometer: A flow cytometer equipped with a 405 nm violet laser.[8][10]
-
Emission Filter: A bandpass filter suitable for detecting the emission of CellTracker™ Violet BMQC, typically around 510/50 nm or 525/50 nm.[7][8][10]
Flow Cytometry Protocol Workflow:
Figure 3. Experimental workflow for flow cytometry analysis of CellTracker™ Violet BMQC stained cells.
Important Considerations:
-
Cell Concentration: Adjust the cell concentration to the recommended density for your instrument to ensure optimal data acquisition.
-
Compensation: When performing multicolor flow cytometry, it is essential to use single-color stained controls for each fluorophore to set up proper compensation and correct for spectral overlap.
-
Viability Dye: Consider including a viability dye to exclude dead cells from the analysis, as they can exhibit non-specific staining.
-
Troubleshooting: Weak or no signal can be troubleshooted by increasing the dye concentration or incubation time, ensuring the absence of serum during staining, and checking instrument settings.[11][12][13] High background can be addressed by ensuring adequate washing steps and titrating the antibody concentrations in co-staining experiments.[12][14]
Conclusion
CellTracker™ Violet BMQC is a robust and versatile tool for live-cell tracking applications. Its well-defined spectral properties, particularly its violet laser excitability, make it an excellent choice for multicolor experiments. By following the detailed protocols and considering the key technical aspects outlined in this guide, researchers can confidently and effectively utilize CellTracker™ Violet BMQC to gain valuable insights into dynamic cellular processes.
References
- 1. CellTracker™ Fluorescent Probes 5 x 0.1 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 2. web-api.polscientific.com [web-api.polscientific.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. ulab360.com [ulab360.com]
- 5. cellTracker violet BMQC () for sale [vulcanchem.com]
- 6. This compound - 佑研匠簇网上商城 [ulab360.com]
- 7. app.fluorofinder.com [app.fluorofinder.com]
- 8. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 9. labs.pbrc.edu [labs.pbrc.edu]
- 10. biocompare.com [biocompare.com]
- 11. CellTracker™ Violet BMQC Dye, 5 x 0.1 mg - FAQs [thermofisher.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Flow Cytometry Troubleshooting | Tips & Tricks | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 14. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
Assessing the Cellular Impact of CellTracker™ Violet BMQC: A Technical Guide
A Deep Dive into the Cytotoxicity Profile of a Widely Used Cell Tracking Dye
For Immediate Release
Shanghai, China – December 21, 2025 – In the dynamic fields of cell biology, immunology, and drug discovery, the ability to track cells over time is paramount. Fluorescent probes like CellTracker™ Violet BMQC have become indispensable tools for monitoring cell migration, proliferation, and cell-cell interactions. However, the introduction of any exogenous agent into a biological system necessitates a thorough understanding of its potential to perturb normal cellular processes. This technical guide provides a comprehensive analysis of the cytotoxicity of CellTracker™ Violet BMQC, addressing key considerations for researchers and drug development professionals.
At its core, CellTracker™ Violet BMQC is designed for minimal cellular perturbation. Manufacturer documentation consistently asserts that at recommended working concentrations, the dye exhibits low cytotoxicity, allowing for the long-term tracking of cells without significantly impacting their viability or proliferative capacity[1][2]. This assertion is supported by data from proliferation assays on other dyes within the CellTracker™ family, which showed no adverse effects on HeLa cell proliferation over a 72-hour period[2][3].
CellTracker™ Violet BMQC, a bromomethyl derivative of coumarin, readily crosses the cell membrane. Once inside the cell, its bromomethyl group reacts with intracellular thiol groups, primarily on glutathione (B108866), in a reaction catalyzed by glutathione S-transferase (GST)[2]. This covalent modification renders the dye cell-impermeant, ensuring its retention within the labeled cells and their progeny for extended periods, typically 72 hours or longer[1][2]. The fluorescence of CellTracker™ Violet BMQC is stable and can be monitored without the need for enzymatic cleavage[2][3].
To provide researchers with the tools to independently assess the potential cytotoxic effects of CellTracker™ Violet BMQC within their specific experimental systems, this guide details standard methodologies for evaluating cell viability and cytotoxicity.
Quantitative Data Summary
The following table summarizes the key characteristics of CellTracker™ Violet BMQC based on available information. It is important to note the absence of independently determined quantitative toxicity metrics.
| Parameter | Value | Source(s) |
| Chemical Name | 2,3,6,7-tetrahydro-9- bromomethyl-1H,5H-quinolizino(9,1-gh)coumarin | [2] |
| Excitation Max. | 415 nm | [2][3][5] |
| Emission Max. | 516 nm | [2][3][5] |
| Mechanism of Action | Covalent binding to intracellular thiols (glutathione) via a GST-mediated reaction. | [2] |
| Cellular Retention | At least 72 hours. | [1][2] |
| Reported Cytotoxicity | Low to negligible at recommended working concentrations. | [1][2] |
| Quantitative Toxicity Data (IC50) | Not available in the reviewed literature. | - |
Experimental Protocols
To ensure the validity of experimental results, it is crucial to determine the optimal, non-toxic working concentration of CellTracker™ Violet BMQC for each cell type and experimental condition. The following are detailed protocols for common cytotoxicity assays that can be adapted for this purpose.
Protocol 1: Cell Staining with CellTracker™ Violet BMQC
This protocol outlines the general procedure for labeling adherent or suspension cells.
Materials:
-
CellTracker™ Violet BMQC dye
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Complete cell culture medium
-
Cells in suspension or adhered to a culture vessel
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of CellTracker™ Violet BMQC in anhydrous DMSO. Further dilute the stock solution in serum-free medium or an appropriate buffer to the desired working concentration (typically in the low micromolar range).
-
Cell Preparation:
-
Suspension cells: Harvest cells and resuspend in pre-warmed serum-free medium or PBS at a density of 1 x 10^6 cells/mL.
-
Adherent cells: Grow cells to the desired confluency. Just before staining, remove the culture medium.
-
-
Staining: Add the diluted CellTracker™ Violet BMQC solution to the cells.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.
-
Washing:
-
Suspension cells: Centrifuge the cell suspension to pellet the cells. Remove the supernatant and resuspend the cells in fresh, pre-warmed complete culture medium. Repeat the wash step twice.
-
Adherent cells: Remove the staining solution and wash the cells twice with fresh, pre-warmed complete culture medium.
-
-
Post-Staining Incubation: After the final wash, add fresh complete culture medium and incubate the cells for at least 30 minutes before proceeding with downstream applications to allow for any unbound dye to be removed.
Protocol 2: Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells stained with a range of CellTracker™ Violet BMQC concentrations
-
96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8 mM HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the stained cells in a 96-well plate at a predetermined optimal density and incubate for the desired duration (e.g., 24, 48, 72 hours). Include unstained cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the culture medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells.
Protocol 3: Assessment of Cytotoxicity using the LDH Release Assay
The lactate (B86563) dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Cells stained with a range of CellTracker™ Violet BMQC concentrations
-
96-well plate
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit for positive control)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the stained cells in a 96-well plate and incubate for the desired duration. Include appropriate controls (unstained cells, cells treated with lysis buffer for maximum LDH release).
-
Sample Collection: Carefully collect a small aliquot of the culture supernatant from each well without disturbing the cells.
-
Assay Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to the maximum release control.
Mandatory Visualizations
To aid in the conceptualization of experimental design and cellular mechanisms, the following diagrams are provided.
Caption: Workflow for determining the cytotoxic potential of CellTracker™ Violet BMQC.
Caption: Mechanism of CellTracker™ Violet BMQC retention within a live cell.
References
CellTracker Violet BMQC: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for CellTracker Violet BMQC, a fluorescent probe widely used for monitoring cell movement and location. The information presented herein is intended to equip researchers with the necessary knowledge for the effective handling and application of this vital research tool.
Core Properties and Stability
This compound (2,3,6,7-tetrahydro-9-bromomethyl-1H,5H-quinolizino(9,1-gh)coumarin) is a cell-permeant dye that becomes cell-impermeant after reacting with intracellular thiol groups, primarily through a glutathione (B108866) S-transferase-mediated reaction.[1][2][3] This covalent binding ensures the probe is well-retained within cells for extended periods, allowing for long-term tracking of cell populations.[1][4][5]
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of this compound.
| Parameter | Value | Source |
| Chemical Formula | C₁₆H₁₆BrNO₂ | [6] |
| Molecular Weight | 334.2 g/mol | [1][2] |
| Excitation Maximum | 415 nm | [1][2][5] |
| Emission Maximum | 516 nm | [1][2][5] |
| Table 1: Physicochemical and Spectral Properties of this compound. |
| Condition | Stability | Recommendations | Source |
| Lyophilized Powder | Stable for at least 1 year | Store at ≤-20°C, desiccate, and protect from light.[1] | [1] |
| In-Cell Fluorescence | Fluorescent signal persists for at least 72 hours | Ideal for multi-day cell tracking experiments. The probe is typically retained for three to six generations of cell division. | [1][2][5][6] |
| Table 2: Stability of this compound under Various Conditions. |
Storage and Handling
Proper storage and handling are critical to ensure the optimal performance and longevity of this compound.
| Form | Storage Temperature | Light and Moisture Protection | Additional Notes | Source |
| Lyophilized Powder | ≤-20°C | Store desiccated and protected from light.[1] | Allow the vial to warm to room temperature before opening to prevent condensation. | [1][2] |
| Stock Solution (in DMSO) | ≤-20°C | Protect from light. | Prepare a 10 mM stock solution in high-quality, anhydrous DMSO.[2] While specific long-term stability data for the stock solution is not provided by the manufacturer, it is general practice to aliquot and store at ≤-20°C to minimize freeze-thaw cycles. | [1][2] |
| Table 3: Recommended Storage Conditions for this compound. |
Experimental Protocols
The following section details a standard protocol for labeling cells with this compound.
Preparation of Reagents
-
Prepare a 10 mM Stock Solution: Before opening, allow the vial of this compound to warm to room temperature.[1][2] Add the appropriate volume of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to achieve a 10 mM concentration.[2]
-
Prepare the Working Solution: Dilute the 10 mM stock solution in a serum-free medium to the desired final working concentration.[1][2] The optimal concentration can range from 0.5 to 25 µM and should be determined empirically for the specific cell type and application.[1] For long-term studies, a higher concentration (5-25 µM) may be necessary, while shorter experiments may require less (0.5-5 µM).[1]
Cell Staining Protocol
This protocol is a general guideline and may require optimization for different cell types and experimental conditions.
A standard workflow for labeling cells with this compound.
Cellular Mechanism of Action
The following diagram illustrates the mechanism of this compound retention within a live cell.
Mechanism of this compound retention in live cells.
References
- 1. ulab360.com [ulab360.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ulab360.com [ulab360.com]
- 4. CellTracker™ Violet BMQC Dye, 5 x 0.1 mg - FAQs [thermofisher.com]
- 5. Invitrogen CellTracker Fluorescent Probes 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. This compound () for sale [vulcanchem.com]
Technical Guidance on the Shelf Life and Handling of Reconstituted CellTracker™ Violet BMQC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the storage, handling, and stability of reconstituted CellTracker™ Violet BMQC, a fluorescent probe designed for long-term cell tracking. Due to the absence of explicit quantitative stability data from the manufacturer, this document synthesizes available information, outlines best practices, and provides a protocol for users to validate shelf life within their specific laboratory contexts.
Introduction to CellTracker™ Violet BMQC
CellTracker™ Violet BMQC (2,3,6,7-tetrahydro-9-bromomethyl-1H,5H-quinolizino(9,1-gh)coumarin) is a cell-permeant fluorescent dye used for monitoring cell movement, location, and proliferation over extended periods.[1] Its mechanism of action involves passive diffusion across the cell membrane, followed by an intracellular reaction. The dye's bromomethyl group covalently reacts with thiol groups, primarily on glutathione (B108866), in a reaction likely mediated by glutathione S-transferase.[2][3] This conjugation process renders the molecule cell-impermeant and ensures its retention within the labeled cells for up to 72 hours and through several generations.[2][4]
Storage and Reconstitution
Proper storage and handling are critical to maintaining the performance of CellTracker™ Violet BMQC. The dye is supplied as a lyophilized powder and must be reconstituted in a suitable solvent before use.
Storage of Lyophilized Powder
The stability of the dye in its solid form is well-documented. Adherence to the manufacturer's storage conditions is essential for ensuring the product's one-year shelf life.
| Storage Parameter | Recommendation |
| Temperature | ≤–20°C |
| Conditions | Desiccated and protected from light |
| Shelf Life | 1 year when stored as directed |
Reconstitution Protocol
CellTracker™ Violet BMQC is typically reconstituted in high-quality anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.
Materials:
-
CellTracker™ Violet BMQC vial (e.g., 5 x 0.1 mg)
-
High-quality anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Before opening, allow the vial of lyophilized dye to equilibrate to room temperature to prevent condensation of moisture, which can compromise the dye's stability.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution. For a 0.1 mg vial of CellTracker™ Violet BMQC (Molecular Weight: 334.2 g/mol ), this would be approximately 30 µL of DMSO.
-
Vortex briefly to ensure the dye is fully dissolved.
-
Immediately aliquot the stock solution into single-use volumes in sterile, light-protecting microcentrifuge tubes. This practice is crucial to avoid repeated freeze-thaw cycles.[5]
Shelf Life of Reconstituted Stock Solution
There is limited direct guidance from the manufacturer specifically for CellTracker™ Violet BMQC. However, information for similar CellTracker™ products provides a basis for storage recommendations. For CellTracker™ Green CMFDA, the reconstituted stock solution is stated to be stable for at least six months when stored properly.[5] In contrast, for the chemically similar CellTrace™ Violet, it is recommended to use the stock solution on the day of preparation. Anecdotal evidence from researchers suggests that aliquoted and frozen stock solutions of CellTrace™ Violet can be used without a significant loss of efficacy.[6]
Given the reactive nature of the bromomethyl group, the primary concern for the stability of the reconstituted dye is its susceptibility to hydrolysis and reaction with any nucleophiles present. Therefore, the use of anhydrous DMSO is critical.
| Storage Parameter | Recommendation | Rationale |
| Temperature | ≤–20°C | Minimizes chemical degradation and hydrolysis. |
| Conditions | Single-use aliquots, desiccated, and protected from light | Avoids repeated freeze-thaw cycles which can introduce moisture and degrade the dye.[5] Light protection is standard for fluorescent compounds. |
| Estimated Shelf Life | Up to 6 months (with validation) | Based on data for similar CellTracker™ probes.[5] However, due to conflicting information, it is highly recommended to validate the performance of stored aliquots. |
Experimental Protocols
Protocol for Staining Cells with CellTracker™ Violet BMQC
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells in suspension or adherent cells in culture
-
Complete culture medium
-
Serum-free medium
-
Reconstituted CellTracker™ Violet BMQC stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other appropriate buffer without amines or thiols.[2]
Procedure:
-
Prepare Working Solution: Dilute the 10 mM stock solution to a final working concentration of 0.5–25 µM in serum-free medium. The optimal concentration depends on the cell type and duration of the experiment; for long-term studies (>3 days), 5–25 µM is often required, while shorter experiments may only need 0.5–5 µM.[2][4] Warm the working solution to 37°C before use.
-
Cell Preparation:
-
Suspension Cells: Centrifuge the cells and resuspend the pellet in the pre-warmed working solution.
-
Adherent Cells: Remove the culture medium and add the pre-warmed working solution to the culture vessel.
-
-
Incubation: Incubate the cells for 15–45 minutes at 37°C, protected from light.
-
Wash:
-
Suspension Cells: Centrifuge the cells, remove the staining solution, and resuspend in fresh, pre-warmed complete culture medium.
-
Adherent Cells: Remove the staining solution and wash once with fresh, pre-warmed complete culture medium.
-
-
Final Incubation: Add fresh complete culture medium and incubate for at least 30 minutes to allow for complete modification of the dye before imaging.
-
Analysis: The cells can be analyzed using fluorescence microscopy or flow cytometry with appropriate filters for violet excitation (approx. 415 nm) and emission (approx. 516 nm).[7]
Protocol for Validating the Shelf Life of Reconstituted CellTracker™ Violet BMQC
Due to the lack of definitive stability data, it is recommended that researchers perform their own validation.
Objective: To determine the effect of storage time on the staining efficiency of reconstituted CellTracker™ Violet BMQC.
Procedure:
-
Preparation: Reconstitute a vial of CellTracker™ Violet BMQC as described in section 2.2 and create multiple single-use aliquots. Store at -20°C.
-
Time Points: Designate several time points for testing (e.g., fresh, 1 week, 1 month, 3 months, 6 months).
-
Staining: At each time point, use one aliquot to stain a fresh culture of a consistent cell line following the protocol in section 4.1. It is critical to use the same cell type, passage number, and staining conditions for each experiment.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Record the mean fluorescence intensity (MFI) of the stained cell population.
-
Data Analysis: Compare the MFI of cells stained with aged aliquots to the MFI of cells stained with the freshly prepared solution. A significant decrease in MFI would indicate degradation of the dye.
-
Cell Viability and Proliferation: In parallel, assess cell viability (e.g., using a trypan blue exclusion assay or a viability dye) and proliferation rates after staining to ensure that the stored dye does not exhibit increased cytotoxicity.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Intracellular activation and retention of CellTracker™ Violet BMQC.
Experimental Workflow for Shelf-Life Validation
Caption: Protocol for assessing the stability of stored CellTracker™ Violet BMQC.
References
Principle of CellTracker™ Violet BMQC Cell Retention: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the intracellular retention of CellTracker™ Violet BMQC, a fluorescent dye designed for long-term cell tracking. The content herein details the chemical properties, mechanism of action, and practical considerations for its application in biological research, with a focus on quantitative data and detailed experimental protocols.
Core Principle of Cellular Retention
CellTracker™ Violet BMQC (2,3,6,7-tetrahydro-9-bromomethyl-1H,5H-quinolizino(9,1-gh)coumarin) is a membrane-permeant dye that, once inside a living cell, becomes converted into a membrane-impermeant product, ensuring its retention through multiple cell generations.[1][2][3] The retention mechanism is a two-step process initiated by the passive diffusion of the dye across the cell membrane.
Upon entering the cytoplasm, the bromomethyl group of CellTracker™ Violet BMQC reacts with intracellular thiols.[1][2][3] This reaction is largely mediated by the enzyme glutathione (B108866) S-transferase (GST), which catalyzes the conjugation of the dye to glutathione (GSH), a tripeptide abundant in the cytoplasm of most mammalian cells.[1][2][3][4] The resulting dye-glutathione conjugate is a significantly larger and more polar molecule than the original dye, rendering it membrane-impermeant and effectively trapping it within the cell.[1][2] This covalent modification is the cornerstone of its long-term retention.
The fluorescence of CellTracker™ Violet BMQC is inherently active and does not require enzymatic cleavage to be initiated.[1][2] The fluorescent signal from the retained conjugate can persist for at least 72 hours, allowing for extended tracking of cell populations.[3][5] The dye is passed on to daughter cells upon cell division, but it is not transferred to adjacent cells in a population.[3]
Mechanism of Action Pathway
The following diagram illustrates the process of CellTracker™ Violet BMQC entering a cell and its subsequent retention.
Caption: Intracellular retention mechanism of CellTracker™ Violet BMQC.
Quantitative Data
The following tables summarize the key quantitative properties of CellTracker™ Violet BMQC.
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Name | 9-(bromomethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one | [5] |
| Alternative Name | 2,3,6,7-tetrahydro-9-bromomethyl-1H,5H-quinolizino(9,1-gh)coumarin | [5] |
| Molecular Formula | C₁₆H₁₆BrNO₂ | [5] |
| Average Mass | 334.20778 Da | [5] |
| Monoisotopic Mass | 333.03644 Da | [5] |
Spectral Characteristics
| Parameter | Value (nm) | Note | Reference |
| Excitation Maximum (Ex max) | 404-415 | Varies slightly by measurement method | [5][6] |
| Emission Maximum (Em max) | 516-526 | Varies slightly by measurement method | [5][6] |
| Stokes' Shift | ~122 | A relatively large shift beneficial for detection | [6] |
| Recommended Excitation | 405 | Common violet laser line | [6] |
| Recommended Emission Filter | 510/50 or 525/50 bandpass | For optimal signal detection | [3][6] |
Performance Characteristics
| Parameter | Value | Reference |
| Signal Retention Time | At least 72 hours | [3][5] |
| Cytotoxicity | Low cytotoxicity at working concentrations; normal cell viability and proliferation rates are maintained. | [2][5][7] |
| Working Concentration | 0.5–25 µM (application dependent) | [1][2] |
Experimental Protocols
The following are detailed methodologies for the use of CellTracker™ Violet BMQC in cell culture applications. It is recommended to optimize the dye concentration and incubation time for specific cell types and experimental conditions.
Preparation of Staining Solution
-
Reconstitution of Stock Solution: Before opening, allow the vial of lyophilized CellTracker™ Violet BMQC to warm to room temperature. Dissolve the contents in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mM.
-
Preparation of Working Solution: Dilute the 10 mM stock solution in serum-free medium to the desired final working concentration (typically between 0.5–25 µM). For long-term studies (e.g., >3 days) or with rapidly dividing cells, a higher concentration (5–25 µM) may be required. For shorter experiments, a lower concentration (0.5–5 µM) is often sufficient.[1][2][8] It is crucial to keep the dye concentration as low as possible to minimize potential artifacts.[1][2] Pre-warm the working solution to 37°C before use.[1][8]
Staining Protocol for Adherent Cells
-
Cell Preparation: Culture adherent cells on coverslips or in appropriate culture vessels until they reach the desired confluency.
-
Staining: a. Aspirate the culture medium from the cells. b. Gently add the pre-warmed CellTracker™ Violet BMQC working solution to the cells, ensuring the entire surface is covered.[2] c. Incubate the cells for 15–45 minutes at 37°C under normal culture conditions.[2]
-
Washing: a. Remove the staining solution. b. Wash the cells once with fresh, pre-warmed culture medium or phosphate-buffered saline (PBS). c. Replace with fresh, pre-warmed, complete culture medium.[8]
-
Incubation (Optional): For some applications, an additional incubation of 30 minutes at 37°C after replacing the medium can allow for the removal of any excess, unconjugated dye.[8]
-
Imaging: The cells are now ready for imaging using a fluorescence microscope equipped with filters appropriate for violet excitation and blue/green emission.[2]
Staining Protocol for Cells in Suspension
-
Cell Preparation: Harvest suspension cells by centrifugation and aspirate the supernatant.
-
Staining: a. Gently resuspend the cell pellet in the pre-warmed CellTracker™ Violet BMQC working solution.[1] b. Incubate the cells for 15–45 minutes at 37°C under appropriate culture conditions, with occasional gentle mixing.[1]
-
Washing: a. Centrifuge the stained cell suspension to pellet the cells. b. Remove the supernatant containing the staining solution. c. Resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Final Preparation: The labeled cells can then be dispensed into appropriate culture vessels for further experiments or prepared for analysis (e.g., flow cytometry).[1]
Experimental Workflow
The following diagram outlines the general workflow for labeling and analyzing cells with CellTracker™ Violet BMQC.
Caption: A generalized workflow for cell labeling with CellTracker™ Violet BMQC.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ulab360.com [ulab360.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Glutathione S-transferase - Wikipedia [en.wikipedia.org]
- 5. This compound () for sale [vulcanchem.com]
- 6. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 7. Invitrogen CellTracker Fluorescent Probes 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 8. ulab360.com [ulab360.com]
CellTracker Violet BMQC: An In-depth Technical Guide for Long-Term Cell Tracking
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CellTracker Violet BMQC, a fluorescent dye designed for long-term tracking of live cells. This document details the dye's mechanism of action, key applications, and experimental protocols, offering researchers a reliable resource for utilizing this powerful tool in their studies.
Introduction to Long-Term Cell Tracking and the Role of Fluorescent Probes
Long-term cell tracking is a critical technique in various fields of biological research, including developmental biology, immunology, cancer research, and neurobiology. It allows for the monitoring of cell migration, proliferation, differentiation, and cell-cell interactions over extended periods. Fluorescent probes, or "CellTracker" dyes, are essential tools for these studies, providing a means to label and visualize specific cell populations within a larger environment. An ideal cell tracking dye should be nontoxic, well-retained within the cells through multiple generations, and brightly fluorescent with minimal impact on normal cellular physiology.
This compound is a violet-excitable fluorescent dye specifically designed to meet these criteria, making it an excellent choice for a wide range of long-term cell tracking applications.[1]
Core Principles of this compound
Chemical and Physical Properties
This compound, chemically known as 2,3,6,7-tetrahydro-9-bromomethyl-1H,5H-quinolizino(9,1-gh)coumarin, is a coumarin (B35378) derivative.[2][3] Its effectiveness as a cell tracking agent is largely due to its bromomethyl functional group.[2]
| Property | Value |
| Chemical Formula | C₁₆H₁₆BrNO₂ |
| Average Mass | 334.20778 Da |
| Monoisotopic Mass | 333.03644 Da |
| Classification | Organobromine compound, Fluorochrome |
| Parent Hydride | Coumarin 480 |
| Table 1: Physical and Chemical Characteristics of this compound.[2] |
Mechanism of Action
The functionality of this compound is based on a straightforward yet robust mechanism. The dye is membrane-permeant, allowing it to passively diffuse into live cells.[3][4] Once inside the cell, the bromomethyl group reacts with intracellular thiol groups, primarily on glutathione (B108866), in a reaction that is likely mediated by glutathione S-transferase (GST).[3][4][5] This reaction forms a cell-impermeant fluorescent thioether adduct.[4] The resulting conjugate is not only brightly fluorescent but is also well-retained within the cell for extended periods, even through several cell divisions.[3][4][5] Excess, unreacted dye passively diffuses out of the cell.[4]
Figure 1. Mechanism of Action of this compound.
Spectral Properties
This compound is excited by a violet laser and emits in the blue-green region of the spectrum, making it ideal for multiplexing with green and red fluorescent probes.[1]
| Parameter | Value | Note |
| Excitation Maximum | 404-415 nm | Varies slightly by measurement method.[1][2][6] |
| Emission Maximum | 516-526 nm | Varies slightly by measurement method.[1][2][6] |
| Stokes' Shift | ~122 nm | A large shift beneficial for detection.[2][6] |
| Recommended Excitation | 405 nm laser | Common in flow cytometers and fluorescence microscopes.[2][6] |
| Recommended Emission Filter | 510/50 nm or 525/50 nm bandpass | For optimal signal detection.[1][2] |
| Table 2: Spectral Characteristics of this compound. |
Key Features and Applications
Performance Characteristics
| Feature | Description |
| Signal Retention | The fluorescent signal persists for at least 72 hours, allowing for monitoring of slow biological processes.[2][5] The dye is passed to daughter cells for multiple generations.[3][5] |
| Low Cytotoxicity | At working concentrations, this compound has been shown to have minimal cytotoxic effects, with labeled cells maintaining normal viability and proliferation rates.[2][3][5] |
| Photostability | The fluorescence is reasonably photostable during microscopic examination.[4] |
| Fixability | The dye can be fixed with aldehyde-based fixatives, allowing for long-term sample storage.[4][7] |
Primary Applications
-
Monitoring cell movement and migration: Tracking the paths of individual cells or cell populations over time.[2]
-
Analyzing cell proliferation: Observing cell division and lineage tracing.[2]
-
Studying chemotaxis and invasion: Visualizing directed cell movement in response to chemical stimuli.[2]
-
Visualizing cell-cell interactions: Observing how different cell types interact in co-culture systems.[2]
-
Cell tracking in microfluidic systems: Enabling the study of cellular behavior in controlled microenvironments.[2]
Experimental Protocols
The following are generalized protocols for labeling adherent and suspension cells with this compound. Optimal conditions may vary depending on the cell type and experimental design.
Reagent Preparation
-
Stock Solution (10 mM): Before opening, allow the vial of this compound to warm to room temperature. Dissolve the lyophilized product in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mM.[3]
-
Working Solution (0.5-25 µM): Dilute the stock solution to the desired final working concentration in serum-free medium.[3][5] For long-term staining (>3 days) or rapidly dividing cells, a concentration of 5-25 µM is generally recommended. For shorter experiments, 0.5-5 µM may be sufficient.[3][4] It is advisable to test a range of concentrations to determine the optimal level for your specific cell type and application.[3] Warm the working solution to 37°C before use.[3][5]
Labeling Adherent Cells
Figure 2. Experimental Workflow for Labeling Adherent Cells.
Detailed Steps:
-
When adherent cells have reached the desired confluency, remove the culture medium.[4]
-
Gently add the pre-warmed CellTracker™ Working Solution to the cells.[3]
-
Incubate for 15-45 minutes under normal growth conditions (e.g., 37°C, 5% CO₂).[3][5]
-
Remove the working solution containing the dye.[3]
-
Add fresh, pre-warmed culture medium of your choice.[3]
-
For some protocols, an additional 30-minute incubation at 37°C is recommended to allow for the modification of the chloromethyl group and secretion of any remaining unconjugated dye.[4]
-
The cells are now ready for imaging or further experimentation.
Labeling Suspension Cells
Figure 3. Experimental Workflow for Labeling Suspension Cells.
Detailed Steps:
-
Harvest cells by centrifugation and aspirate the supernatant.[3][5]
-
Gently resuspend the cell pellet in the pre-warmed CellTracker™ Working Solution.[3][5]
-
Incubate for 15-45 minutes under growth conditions appropriate for the cell type.[3][5]
-
Centrifuge the cells to form a pellet and remove the working solution.[3][5]
-
Add fresh culture medium of your choice and resuspend the labeled cells.[3]
-
The cells can then be dispensed onto a slide or into a culture vessel for imaging or further analysis.[3]
Important Considerations and Best Practices
-
Avoid Amine and Thiol-Containing Buffers: Do not use buffers that contain free amines or thiols, as they can react with the dye.[3]
-
Serum-Free Staining: It is recommended to perform the staining in serum-free medium, as serum can contain esterases that may prematurely cleave the dye.[7] After the labeling process is complete, cells can be returned to a medium containing serum.[7]
-
DMSO Quality: Use high-quality, anhydrous DMSO to prepare the stock solution to prevent degradation of the dye.
-
Light Protection: Protect the dye stock solution from prolonged exposure to light.
-
Safety Precautions: Handle the DMSO dye solution with caution, as DMSO can facilitate the entry of organic molecules into tissues. Always wear appropriate personal protective equipment.[5]
Conclusion
This compound is a highly effective and reliable fluorescent probe for the long-term tracking of live cells. Its low cytotoxicity, excellent signal retention, and favorable spectral properties make it a valuable tool for a wide array of research applications. By following the recommended protocols and considering the best practices outlined in this guide, researchers can successfully employ this compound to gain deeper insights into dynamic cellular processes.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. This compound () for sale [vulcanchem.com]
- 3. ulab360.com [ulab360.com]
- 4. ulab360.com [ulab360.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 7. CellTracker™ Violet BMQC Dye, 5 x 0.1 mg - FAQs [thermofisher.com]
Methodological & Application
Optimal concentration of CellTracker Violet BMQC for T-cell proliferation assays.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell proliferation is a cornerstone of the adaptive immune response and a critical readout in immunological research and drug development. Assays that accurately measure T-cell proliferation are essential for evaluating the efficacy of immunomodulatory therapies, understanding disease pathogenesis, and advancing cellular therapies. Cell proliferation assays using fluorescent dyes that are sequentially diluted upon cell division have become a powerful tool for tracking lymphocyte proliferation.
CellTracker™ Violet BMQC is a fluorescent dye well-suited for monitoring cell movement and location over several generations.[1] This dye freely passes through the cell membrane and is converted into a cell-impermeant product, which is retained in the cytoplasm. With each cell division, the dye is distributed equally between daughter cells, leading to a stepwise reduction in fluorescence intensity. This allows for the visualization and quantification of successive cell generations by flow cytometry.
This document provides detailed application notes and protocols for the optimal use of CellTracker™ Violet BMQC in T-cell proliferation assays, including recommended concentrations, step-by-step experimental procedures, and data analysis considerations.
Data Presentation: Optimizing CellTracker™ Violet BMQC Concentration
The optimal concentration of CellTracker™ Violet BMQC is crucial for achieving bright initial staining for clear resolution of multiple generations while minimizing potential cytotoxicity. The recommended concentration can vary depending on the cell type and the duration of the experiment. For T-cell proliferation assays, a titration of the dye concentration is recommended to determine the ideal balance for your specific experimental conditions.
Based on manufacturer recommendations and user-provided data, the following table summarizes the suggested concentration ranges for CellTracker™ Violet BMQC in T-cell proliferation assays.
| Parameter | Recommended Concentration | Notes |
| General Working Concentration | 0.5 - 25 µM | A ten-fold range of concentrations should be tested to find the optimum. |
| Short-term Assays (< 3 days) | 0.5 - 5 µM | Lower concentrations are often sufficient for shorter experiments. |
| Long-term Assays (> 3 days) / Rapidly Dividing Cells | 5 - 25 µM | Higher concentrations may be necessary for long-term tracking. |
| Recommended Starting Concentration for T-cells | 5 µM | A commonly used and effective concentration for staining lymphocytes, including mouse thymocytes.[2] |
Note: It is critical to perform a concentration optimization study for your specific T-cell population and stimulation conditions to ensure robust and reproducible results.
Experimental Protocols
T-Cell Isolation from Peripheral Blood Mononuclear Cells (PBMCs)
A pure population of T-cells is recommended for precise proliferation analysis.
Materials:
-
Whole blood or buffy coat
-
Ficoll-Paque™ PLUS
-
Phosphate-Buffered Saline (PBS)
-
RosetteSep™ Human T Cell Enrichment Cocktail or magnetic-activated cell sorting (MACS) T-cell isolation kit
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the layer of mononuclear cells (buffy coat) at the plasma-Ficoll interface.
-
Wash the collected cells with PBS by centrifuging at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium.
-
Isolate T-cells from the PBMC population using a negative selection method like RosetteSep™ or MACS to obtain untouched T-cells. Follow the manufacturer's instructions for the chosen kit.
-
Count the purified T-cells and assess viability using a hemocytometer and Trypan Blue exclusion or an automated cell counter.
Staining T-Cells with CellTracker™ Violet BMQC
Materials:
-
Purified T-cells
-
CellTracker™ Violet BMQC dye
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Serum-free RPMI-1640 medium
-
Complete RPMI-1640 medium
Protocol:
-
Prepare a 10 mM stock solution of CellTracker™ Violet BMQC by dissolving the lyophilized powder in anhydrous DMSO.
-
Centrifuge the purified T-cells at 300 x g for 5 minutes and resuspend the pellet in pre-warmed (37°C) serum-free RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare the working staining solution by diluting the 10 mM stock solution into pre-warmed serum-free RPMI-1640 medium to the desired final concentration (e.g., a starting concentration of 5 µM).
-
Add the cell suspension to the staining solution and mix gently.
-
Incubate the cells for 20-30 minutes at 37°C, protected from light.
-
To stop the staining reaction, add at least 5 volumes of cold complete RPMI-1640 medium (containing serum) and incubate for 5 minutes. The serum proteins will bind to any unbound dye.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with complete RPMI-1640 medium to remove any residual unbound dye.
-
Resuspend the stained T-cells in complete RPMI-1640 medium at the desired concentration for stimulation.
T-Cell Stimulation and Culture
Materials:
-
Stained T-cells
-
T-cell activators (e.g., anti-CD3/CD28 antibodies, Dynabeads™ Human T-Activator CD3/CD28, or phytohemagglutinin (PHA))
-
Interleukin-2 (IL-2)
-
96-well round-bottom culture plates
Protocol:
-
Plate the stained T-cells in a 96-well round-bottom plate at a density of 1-2 x 10^5 cells per well in 200 µL of complete RPMI-1640 medium.
-
Add the T-cell activator at the desired concentration. For anti-CD3/CD28 antibodies, pre-coat the wells or use soluble antibodies. For Dynabeads™, use a bead-to-cell ratio as recommended by the manufacturer.
-
Supplement the culture medium with IL-2 (e.g., 20 U/mL) to promote T-cell survival and proliferation.
-
Culture the cells for 3-5 days at 37°C in a humidified incubator with 5% CO2.
-
Include the following controls in your experiment:
-
Unstained, unstimulated cells (for background fluorescence)
-
Stained, unstimulated cells (to identify the parent generation peak)
-
Unstained, stimulated cells (to assess the effect of stimulation on autofluorescence)
-
Flow Cytometry Analysis
Materials:
-
Cultured T-cells
-
Flow cytometer with a violet laser (405 nm excitation)
-
FACS tubes
-
PBS with 2% FBS (FACS buffer)
-
Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)
Protocol:
-
Harvest the cells from the culture plates and transfer them to FACS tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend them in FACS buffer.
-
If desired, stain the cells with antibodies against surface markers (e.g., CD4, CD8) to analyze the proliferation of specific T-cell subsets.
-
Add a viability dye to exclude dead cells from the analysis.
-
Acquire the samples on a flow cytometer. CellTracker™ Violet BMQC is excited by the violet laser (405 nm) and its emission is typically detected using a 450/50 nm bandpass filter.[3]
-
Collect a sufficient number of events (e.g., 10,000-50,000 events in the live, single-cell gate) for robust statistical analysis.
-
Analyze the data using flow cytometry analysis software. Gate on live, single cells and then visualize the CellTracker™ Violet BMQC fluorescence on a histogram. Each peak with successively lower fluorescence intensity represents a subsequent generation of proliferating T-cells.
Visualization of Key Concepts
T-Cell Proliferation Assay Workflow
The following diagram illustrates the key steps in a T-cell proliferation assay using CellTracker™ Violet BMQC.
Caption: Experimental workflow for a T-cell proliferation assay.
T-Cell Receptor (TCR) Signaling Pathway Leading to Proliferation
T-cell activation and subsequent proliferation are initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This initial signal, along with co-stimulatory signals, triggers a complex intracellular signaling cascade that ultimately leads to gene expression changes driving cell division.
Caption: Simplified T-cell receptor signaling pathway.
Conclusion
CellTracker™ Violet BMQC is a robust and reliable tool for the analysis of T-cell proliferation. By following the optimized protocols and considering the key experimental parameters outlined in these application notes, researchers can obtain high-quality, reproducible data. The ability to track multiple generations of T-cells provides valuable insights into the dynamics of the immune response, making this assay indispensable for both basic and translational immunology research.
References
Using CellTracker™ Violet BMQC in Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CellTracker™ Violet BMQC is a fluorescent dye designed for monitoring cell movement, location, and proliferation in live cells. Its utility in flow cytometry is particularly valuable for long-term cell tracking studies due to its stable, non-toxic nature at working concentrations, and its consistent fluorescence signal for at least 72 hours.[1][2] The dye freely passes through the membranes of live cells and is converted into a cell-impermeant product that is retained in the cytoplasm.[1][2] This retention allows for the tracking of cell populations through several generations. With each cell division, the dye is distributed equally between daughter cells, resulting in a halving of the fluorescence intensity, which can be quantified by flow cytometry to analyze cell proliferation.[3][4]
CellTracker™ Violet BMQC is excited by the 405 nm violet laser and has an emission maximum of approximately 516 nm, making it compatible with standard flow cytometry configurations and ideal for multiplexing with other fluorescent probes, such as those in the green and red channels.[5]
Principle of Action
CellTracker™ Violet BMQC contains a bromomethyl group that reacts with thiol groups on intracellular proteins, primarily glutathione (B108866), in a reaction mediated by glutathione S-transferase.[6] This covalent binding ensures that the dye is well-retained within the cells and is not transferred to adjacent cells in a population.[1][2]
Data Presentation
Spectral Properties
| Parameter | Value |
| Excitation Maximum (nm) | ~415[1] |
| Emission Maximum (nm) | ~516[1] |
| Recommended Excitation Laser | 405 nm (Violet)[7] |
| Common Emission Filter | 525/50 BP[5] |
Recommended Staining Concentrations
| Application | Cell Type | Recommended Concentration (µM) | Incubation Time (minutes) |
| Cell Proliferation | Lymphocytes | 1 - 10[8] | 20 - 30 |
| Adherent Cells (e.g., HeLa) | 5 - 25[1][2][6] | 30 - 45[1] | |
| Cell Tracking (Short-term) | Various | 0.5 - 5[1][2][6] | 15 - 30 |
| Cytotoxicity Assays (Target Cells) | Various | 1 - 5 | 20 - 30 |
Experimental Protocols
I. Cell Proliferation Assay
This protocol describes the use of CellTracker™ Violet BMQC to monitor the proliferation of a cell population over time.
Materials:
-
CellTracker™ Violet BMQC dye
-
Anhydrous DMSO
-
Cells in suspension or adherent cells
-
Complete cell culture medium
-
Serum-free medium (e.g., PBS or HBSS)
-
Flow cytometer with a 405 nm violet laser
Protocol:
-
Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of CellTracker™ Violet BMQC in anhydrous DMSO.[1][2]
-
For a working solution, dilute the stock solution in serum-free medium to the desired final concentration (refer to the table above).[1][2] It is crucial to stain in a serum-free environment as serum components can interfere with the staining efficiency.[9]
-
-
Cell Staining:
-
For Suspension Cells:
-
Wash cells once with serum-free medium and pellet by centrifugation.
-
Resuspend the cell pellet in the pre-warmed working solution at a density of 1 x 10^6 cells/mL.
-
Incubate for 20-30 minutes at 37°C, protected from light.[8]
-
To stop the staining reaction, add at least 5 volumes of complete culture medium and incubate for 5 minutes.
-
Pellet the cells by centrifugation and resuspend in fresh, pre-warmed complete culture medium for subsequent culture.
-
-
For Adherent Cells:
-
Remove the culture medium from the flask or plate.
-
Add the pre-warmed working solution to cover the cell monolayer.
-
Incubate for 30-45 minutes at 37°C, protected from light.[1]
-
Remove the working solution and wash the cells once with complete culture medium.
-
Add fresh, pre-warmed complete culture medium and return the cells to the incubator.
-
-
-
Cell Culture and Time Points:
-
Culture the stained cells under their optimal growth conditions.
-
Harvest cells at various time points (e.g., 0, 24, 48, 72, and 96 hours) for flow cytometry analysis. An unstained control and a stained, non-proliferating (time 0) control should be included.
-
-
Flow Cytometry Analysis:
-
Harvest and wash the cells.
-
Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 2% FBS).
-
Acquire data on a flow cytometer equipped with a 405 nm laser, using a 525/50 BP or similar filter for detection of CellTracker™ Violet BMQC fluorescence.
-
Analyze the data using appropriate software. Each successive generation of cells will appear as a distinct peak of fluorescence intensity, with each peak having approximately half the fluorescence of the preceding one.
-
Data Analysis and Interpretation:
-
Gating Strategy: First, gate on the cell population of interest based on forward and side scatter to exclude debris. Then, create a histogram of the CellTracker™ Violet BMQC fluorescence for the gated population.
-
Identifying Generations: The peak with the highest fluorescence intensity represents the non-proliferating parent generation (Generation 0). Subsequent peaks with decreasing fluorescence intensity represent successive generations (Generation 1, 2, 3, etc.).
-
Calculating Proliferation Metrics:
-
Division Index: The average number of divisions for all cells in the original population.
-
Proliferation Index: The average number of divisions for the cells that have undergone at least one division.[10]
-
II. Cell-Mediated Cytotoxicity Assay
This protocol outlines the use of CellTracker™ Violet BMQC to label target cells for a flow cytometry-based cytotoxicity assay.
Materials:
-
CellTracker™ Violet BMQC
-
Target cells
-
Effector cells (e.g., NK cells or cytotoxic T lymphocytes)
-
A viability dye (e.g., Propidium Iodide or 7-AAD)
-
Complete cell culture medium
-
Flow cytometer
Protocol:
-
Labeling of Target Cells:
-
Label the target cells with CellTracker™ Violet BMQC as described in the proliferation assay protocol (using a concentration of 1-5 µM). This will allow for the clear identification of the target cell population during analysis.
-
-
Co-culture of Effector and Target Cells:
-
After labeling and washing, resuspend the target cells in complete culture medium.
-
Co-culture the CellTracker™ Violet BMQC-labeled target cells with effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Include control wells with target cells only (spontaneous death) and target cells with a lysis agent (maximum killing).
-
Incubate the co-culture for a predetermined time (e.g., 4 hours) at 37°C.
-
-
Staining with Viability Dye:
-
Just prior to flow cytometry analysis, add a viability dye (e.g., Propidium Iodide or 7-AAD) to each well to identify dead cells.
-
-
Flow Cytometry Analysis:
-
Acquire data on the flow cytometer.
-
Gate on the CellTracker™ Violet BMQC-positive population to specifically analyze the target cells.
-
Within the target cell gate, quantify the percentage of cells that are positive for the viability dye (dead target cells).
-
Data Analysis and Interpretation:
-
Calculating Percent Specific Lysis:
-
% Specific Lysis = [ (% Experimental Dead Targets - % Spontaneous Dead Targets) / (100 - % Spontaneous Dead Targets) ] * 100
-
Multiplexing Considerations
CellTracker™ Violet BMQC is well-suited for multiplexing with other fluorochromes excited by different lasers (e.g., 488 nm blue laser or 640 nm red laser). When designing a multicolor panel, it is important to consider the spectral overlap between fluorochromes and apply appropriate compensation.
Example Multiplex Panel for Immunophenotyping and Proliferation:
| Marker | Fluorochrome | Laser Line |
| Proliferation | CellTracker™ Violet BMQC | Violet (405 nm) |
| T-cell Marker | CD3-FITC | Blue (488 nm) |
| Helper T-cell Marker | CD4-PE | Blue (488 nm) |
| Cytotoxic T-cell Marker | CD8-APC | Red (640 nm) |
| Viability | 7-AAD | Blue (488 nm) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | - Insufficient dye concentration or incubation time. | - Optimize dye concentration and/or increase incubation time.[9] |
| - Staining in the presence of serum. | - Ensure staining is performed in serum-free medium.[9] | |
| High Background Staining | - Inadequate washing after staining. | - Increase the number and volume of washes after the staining step. |
| Spectral Overlap | - Bleed-through from other fluorochromes. | - Use single-color controls to set up proper compensation.[9] |
| - If overlap is severe, choose fluorochromes with more separated emission spectra.[9] | ||
| Toxicity to Cells | - Dye concentration is too high. | - Titrate the dye to the lowest effective concentration. For sensitive cells like peripheral blood lymphocytes, concentrations above 5 µM may be toxic.[2] |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ulab360.com [ulab360.com]
- 3. CellTrace™ Violet Flow Cytometric Assay to Assess Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CellTrace Violet Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. ulab360.com [ulab360.com]
- 7. Spectrum [CellTracker Violet BMQC] | AAT Bioquest [aatbio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. CellTracker™ Violet BMQC Dye, 5 x 0.1 mg - FAQs [thermofisher.com]
- 10. docs.flowjo.com [docs.flowjo.com]
Application Notes and Protocols for Multiplexing CellTracker™ Violet BMQC with GFP and Other Fluorophores
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiplex fluorescence microscopy is a powerful technique that allows for the simultaneous visualization of multiple cellular targets, providing a more comprehensive understanding of complex biological systems. This application note provides detailed protocols and guidelines for successfully multiplexing CellTracker™ Violet BMQC with Green Fluorescent Protein (GFP) and other commonly used fluorophores. CellTracker™ Violet BMQC is a fluorescent dye used for monitoring cell movement or location, making it ideal for cell tracking studies in combination with fluorescent protein expression or immunofluorescence.[1][2][3] The violet excitation and emission spectra of CellTracker™ Violet BMQC are well-suited for multiplexing with green and red fluorescent dyes and proteins.[1][2]
Spectral Properties and Fluorophore Selection
Careful selection of fluorophores with minimal spectral overlap is crucial for successful multiplexing. Below is a table summarizing the spectral properties of CellTracker™ Violet BMQC, various Green Fluorescent Protein (GFP) variants, and other compatible fluorophores.
Table 1: Spectral Characteristics of Selected Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Notes |
| CellTracker™ Violet BMQC | 415[1][3][4][5][6][7] | 516[1][3][4][5][6][7] | Ideal for the violet channel. |
| Wild-type GFP (wtGFP) | 395 / 475[8][9][10][11] | 509[8][9][12] | Dual excitation peaks. |
| Enhanced GFP (EGFP) | 488[10][12] | 507[10] | Red-shifted variant, brighter and more photostable than wtGFP.[12] |
| Emerald GFP | 489[13] | 508[13] | A bright GFP variant. |
| mCherry | 587[10] | 610[10] | A common red fluorescent protein. |
| tdTomato | 554[10] | 581[10] | A bright red fluorescent protein. |
| DAPI | 358 | 461 | A common nuclear counterstain. |
| Hoechst 33342 | 350 | 461 | A common nuclear counterstain. |
Experimental Protocols
Cell Staining with CellTracker™ Violet BMQC
This protocol describes the staining of live cells with CellTracker™ Violet BMQC.
Materials:
-
CellTracker™ Violet BMQC dye (e.g., from Invitrogen™, Cat. No. C10094)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Serum-free culture medium (e.g., DMEM)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured cells (adherent or in suspension)
Protocol:
-
Prepare a 10 mM stock solution of CellTracker™ Violet BMQC: Dissolve the contents of one vial of CellTracker™ Violet BMQC in the appropriate amount of DMSO. For a 100 µg vial (MW: 334.2 g/mol ), this would be approximately 30 µL of DMSO. Store the stock solution at -20°C, protected from light.
-
Prepare the working solution: On the day of the experiment, dilute the stock solution in serum-free medium to a final working concentration of 0.5-25 µM.[4][5] The optimal concentration should be determined empirically for each cell type and application. For long-term studies, a higher concentration (5-25 µM) may be necessary.[5]
-
Cell Preparation:
-
Adherent cells: Grow cells on coverslips or in culture dishes to the desired confluency.
-
Suspension cells: Harvest cells by centrifugation and resuspend them in pre-warmed serum-free medium.
-
-
Staining:
-
Adherent cells: Remove the culture medium and add the pre-warmed CellTracker™ working solution to cover the cells.
-
Suspension cells: Resuspend the cell pellet in the pre-warmed CellTracker™ working solution.
-
-
Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.[4][5]
-
Washing:
-
Adherent cells: Remove the staining solution and wash the cells twice with pre-warmed complete culture medium.
-
Suspension cells: Centrifuge the cells to pellet them, remove the supernatant, and resuspend the cells in pre-warmed complete culture medium. Repeat the wash step.
-
-
Recovery: Incubate the cells in complete culture medium for at least 30 minutes at 37°C to allow the dye to be well-retained.
-
Proceed with downstream applications: The cells are now ready for imaging or co-staining with other reagents.
Multiplexing with GFP-Expressing Cells
This protocol outlines the procedure for imaging CellTracker™ Violet BMQC-stained cells that are also expressing GFP.
Materials:
-
Cells stained with CellTracker™ Violet BMQC (from Protocol 3.1)
-
GFP-expressing cells (or cells co-transfected with a GFP vector)
-
Imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Fluorescence microscope with appropriate filter sets
Protocol:
-
Prepare cells for imaging:
-
If co-culturing, mix the CellTracker™ Violet BMQC-stained cells with the GFP-expressing cells in the desired ratio.
-
Plate the cells on a suitable imaging dish or slide.
-
-
Image Acquisition:
-
Use a fluorescence microscope equipped with filters for both the violet and green channels.
-
Violet Channel (for CellTracker™ Violet BMQC): Excite at ~405-415 nm and collect emission at ~510-530 nm.[1][14]
-
Green Channel (for GFP): For EGFP, excite at ~488 nm and collect emission at ~500-530 nm.[12]
-
Acquire images sequentially for each channel to minimize bleed-through.
-
Acquire a brightfield or DIC image for cell morphology.
-
-
Image Analysis:
-
Merge the individual channel images to visualize the co-localization of the signals.
-
Perform quantitative analysis as required.
-
Visualization of Workflows and Concepts
Experimental Workflow
Caption: Experimental workflow for multiplexing CellTracker™ Violet BMQC and GFP.
Spectral Overlap and Compensation
When multiplexing, the emission spectrum of one fluorophore may extend into the detection channel of another, a phenomenon known as spectral overlap or bleed-through.[15] This can lead to false-positive signals.
Caption: Visualization of potential spectral overlap between CellTracker™ Violet BMQC and GFP.
To correct for spectral overlap, a process called compensation is used.[15][16] This involves mathematically subtracting the contribution of the bleed-through signal from the other channel.[15][16] This is typically done using single-stained control samples to determine the percentage of bleed-through.[15][17]
Considerations and Troubleshooting
-
Toxicity: While CellTracker™ dyes are designed to be non-toxic at working concentrations, it is always advisable to perform a toxicity assay for your specific cell type and experimental conditions.[4][5]
-
Dye Concentration: The optimal dye concentration can vary between cell types. A concentration that is too high may lead to cytotoxicity, while a concentration that is too low will result in a dim signal.
-
Spectral Bleed-through: If significant bleed-through is observed, consider the following:
-
Sequential Imaging: Acquire images for each channel sequentially to minimize crosstalk.
-
Narrower Emission Filters: Use bandpass filters that are more specific to the emission peak of each fluorophore.
-
Compensation: Apply software-based compensation during image analysis. Check single-color samples for bleed-through to determine if compensation is necessary.[18]
-
-
Signal Retention: CellTracker™ dyes are generally well-retained in cells for several generations.[4][5] However, the retention can be cell-type dependent. For very long-term tracking, consider alternatives like Qtracker™ reagents.[18]
-
Fixation and Permeabilization: CellTracker™ dyes are retained after fixation, allowing for subsequent immunofluorescence staining.[3]
By following these guidelines and protocols, researchers can successfully perform multiplex fluorescence imaging experiments using CellTracker™ Violet BMQC in combination with GFP and other fluorophores, enabling the detailed study of cellular dynamics and interactions.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. Panel Builder [admin.fluorofinder.com]
- 3. Invitrogen CellTracker Fluorescent Probes 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ulab360.com [ulab360.com]
- 6. CELLTRACKER VIOLET BMQC 5 X 100 UG,C10094,Invitrogen 供应商、价格、厂家、报价、规格参数 [bingosci.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Green fluorescent protein - Wikipedia [en.wikipedia.org]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. Excitation and Emission of Fluorescent Proteins [xepu.us]
- 11. Green Fluorescent Protein - Proteopedia, life in 3D [proteopedia.org]
- 12. agilent.com [agilent.com]
- 13. Spectrum [GFP (emerald GFP)] | AAT Bioquest [aatbio.com]
- 14. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 15. Spectral Overlap | CYM [cytometry.mlsascp.com]
- 16. a.storyblok.com [a.storyblok.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. CellTracker™ Violet BMQC Dye, 5 x 0.1 mg - FAQs [thermofisher.com]
Application Notes and Protocols for Co-staining with CellTracker™ Violet BMQC and Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CellTracker™ Violet BMQC is a fluorescent dye designed for monitoring cell movement and location. Its utility extends to multigenerational tracking of cellular dynamics. The dye freely passes through the membranes of live cells. Once inside, it undergoes a glutathione (B108866) S-transferase–mediated reaction, transforming it into a cell-impermeant product.[1][2] This stable labeling allows for long-term cell tracking for at least 72 hours.[1] The violet excitation and emission spectra of CellTracker™ Violet BMQC make it an ideal candidate for multiplexing with other fluorescent probes, such as those conjugated to antibodies.[3]
These application notes provide a detailed protocol for co-staining cells with CellTracker™ Violet BMQC and specific antibodies for immunofluorescence microscopy. This combination allows for the simultaneous visualization of cell populations and specific protein targets within those cells.
Product Information
| Property | Value |
| Product Name | CellTracker™ Violet BMQC Dye |
| Excitation Maximum | 415 nm[4] |
| Emission Maximum | 516 nm[4] |
| Laser Line | 405 nm[5] |
| Common Filter | 510/50 nm or 525/50 bandpass[5] |
| Storage | ≤–20°C, Desiccate, Protect from light[2] |
Experimental Protocols
I. Staining Live Cells with CellTracker™ Violet BMQC
This protocol outlines the steps for labeling live cells with CellTracker™ Violet BMQC prior to fixation and antibody staining.
Materials:
-
CellTracker™ Violet BMQC Dye
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Serum-free culture medium
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
Stock Solution Preparation:
-
Before use, allow the vial of CellTracker™ Violet BMQC to warm to room temperature.[4]
-
Reconstitute the lyophilized dye in high-quality DMSO to create a 10 mM stock solution.[2]
Working Solution Preparation:
-
Dilute the 10 mM stock solution in serum-free medium to a final working concentration. The optimal concentration can range from 0.5 µM to 25 µM and should be determined experimentally for each cell type and application.[2] For long-term studies (over 3 days) or rapidly dividing cells, a concentration of 5-25 µM is recommended. For shorter experiments, 0.5-5 µM is often sufficient.[4]
-
Pre-warm the working solution to 37°C before use.[2]
Staining Protocol for Adherent Cells:
-
Grow cells on coverslips or in culture dishes to the desired confluency.
-
Remove the culture medium.[4]
-
Gently add the pre-warmed CellTracker™ Violet BMQC working solution to the cells.[4]
-
Incubate for 15-45 minutes at 37°C under normal cell culture conditions.[4]
-
Remove the staining solution and wash the cells once with PBS.
-
Replace with fresh, pre-warmed complete culture medium.
-
Incubate for at least 30 minutes to allow the dye to react.
-
Proceed to the fixation and immunofluorescence staining protocol.
Staining Protocol for Suspension Cells:
-
Harvest cells by centrifugation.[4]
-
Resuspend the cell pellet gently in the pre-warmed CellTracker™ Violet BMQC working solution.[4]
-
Incubate for 15-45 minutes at 37°C with occasional gentle mixing.[4]
-
Centrifuge the cells to remove the staining solution.[4]
-
Resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Incubate for at least 30 minutes.
-
Cells can then be prepared for cytospin or seeded onto slides for fixation and immunofluorescence.
II. Immunofluorescence Staining of CellTracker™ Labeled Cells
This protocol describes the fixation, permeabilization, and antibody staining of cells previously labeled with CellTracker™ Violet BMQC.
Materials:
-
4% Paraformaldehyde (PFA) in PBS (prepare fresh)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton™ X-100 or Saponin (B1150181) in PBS)
-
Blocking Buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS)
-
Primary Antibody (diluted in Blocking Buffer)
-
Fluorophore-conjugated Secondary Antibody (diluted in Blocking Buffer)
-
Mounting Medium with DAPI (optional)
Protocol:
-
Fixation:
-
Carefully remove the culture medium from the CellTracker™-labeled cells.
-
Add 4% PFA in PBS and incubate for 10-15 minutes at room temperature.[6]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer to the cells. The choice of detergent and its concentration depends on the target antigen's location.[7] For cytoplasmic targets, a milder detergent like saponin is often preferred, while for nuclear antigens, Triton™ X-100 is more effective.[8]
-
Incubate for 10-15 minutes at room temperature.[6]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Aspirate the Blocking Buffer and add the primary antibody solution to the cells.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[6]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Choose a secondary antibody with a fluorophore that is spectrally distinct from CellTracker™ Violet BMQC (e.g., Alexa Fluor™ 488 or Alexa Fluor™ 594).
-
Incubate for 1 hour at room temperature, protected from light.[6]
-
-
Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium, which may contain a nuclear counterstain like DAPI.
-
Data Presentation
Table 1: Recommended Working Concentrations for CellTracker™ Violet BMQC
| Application | Cell Type | Recommended Concentration Range | Incubation Time |
| Short-term cell tracking (< 3 days) | Most cell lines | 0.5 - 5 µM[4] | 15 - 45 min[4] |
| Long-term cell tracking (> 3 days) | Most cell lines | 5 - 25 µM[4] | 15 - 45 min[4] |
| Proliferation assays | Lymphocytes | 1 - 10 µM | 20 - 30 min |
Table 2: Troubleshooting Guide for Co-staining
| Issue | Possible Cause | Recommended Solution |
| Weak CellTracker™ Signal | - Low dye concentration- Insufficient incubation time- Staining in the presence of serum[9] | - Increase the working concentration of the dye.- Increase the incubation time.- Ensure staining is performed in serum-free medium. |
| Weak Antibody Signal | - Suboptimal primary antibody dilution- Incompatible fixation/permeabilization | - Titrate the primary antibody to determine the optimal concentration.- Test different fixation (e.g., methanol) and permeabilization (e.g., saponin vs. Triton X-100) methods.[8] |
| High Background Staining | - Inadequate blocking- High antibody concentration | - Increase the blocking time or try a different blocking agent.- Reduce the concentration of the primary and/or secondary antibody. |
| Spectral Overlap | - Emission spectra of CellTracker™ Violet and the secondary antibody fluorophore are too close. | - Select a secondary antibody fluorophore with an emission maximum well-separated from that of CellTracker™ Violet BMQC (516 nm). Good choices include green (e.g., Alexa Fluor™ 488) or red (e.g., Alexa Fluor™ 594) fluorophores. Use a spectral viewer tool to check for potential overlap.[10] |
| Cell Death/Toxicity | - Dye concentration is too high. | - Reduce the working concentration of CellTracker™ Violet BMQC. Perform a titration to find the highest non-toxic concentration.[4] |
Visualizations
Caption: Workflow for co-staining with CellTracker™ Violet BMQC and antibodies.
Caption: Mechanism of CellTracker™ Violet BMQC retention within a live cell.
References
- 1. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. ulab360.com [ulab360.com]
- 5. Spectrum [CellTracker Violet BMQC] | AAT Bioquest [aatbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 8. Scientist's Guide to Fixation & Permeabilization | SauveBio [sauvebio.com]
- 9. CellTracker™ Violet BMQC Dye, 5 x 0.1 mg - FAQs [thermofisher.com]
- 10. Guide For Using the Fluorescence SpectraViewer | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Fixation and Permeabilization of Cells Stained with CellTracker™ Violet BMQC
For Researchers, Scientists, and Drug Development Professionals
Introduction
CellTracker™ Violet BMQC is a fluorescent dye designed for long-term tracking of live cells. Its utility extends to studies where subsequent immunofluorescence (IF) analysis of intracellular targets is required. This necessitates fixing the cells to preserve their morphology and permeabilizing the cell membrane to allow antibody access. However, these processes can impact the fluorescence intensity of CellTracker™ Violet BMQC. These application notes provide a comprehensive guide to effectively fix and permeabilize cells stained with CellTracker™ Violet BMQC while minimizing signal loss, enabling robust co-staining with antibodies for multifaceted cellular analysis.
CellTracker™ Violet BMQC contains a thiol-reactive chloromethyl group that covalently binds to intracellular proteins, allowing the dye to be retained in cells for several generations.[1][2] This covalent linkage is crucial for its compatibility with fixation procedures.[1] While the dye is fixable, the subsequent permeabilization step, necessary for intracellular antibody staining, can lead to a decrease in fluorescence.[1] This is likely due to the leakage of dye molecules attached to smaller, soluble metabolites.[1] Therefore, a careful selection of fixation and permeabilization reagents is critical to balance antigen preservation, antibody accessibility, and retention of the CellTracker™ Violet BMQC signal.
Comparison of Fixation and Permeabilization Methods
The choice of fixation and permeabilization method significantly impacts the retention of CellTracker™ Violet BMQC fluorescence and the integrity of the target antigen for immunolabeling. Below is a qualitative comparison of common methods. Quantitative data for CellTracker™ Violet BMQC is limited in the available literature; therefore, these recommendations are based on general principles of immunofluorescence and data from similar fluorescent dyes.
| Method | Fixative | Permeabilization Agent | Pros | Cons | Impact on CellTracker™ Violet BMQC Fluorescence |
| Method A | 4% Formaldehyde (B43269) (or Paraformaldehyde) in PBS | 0.1-0.5% Saponin (B1150181) in PBS | - Mild permeabilization, good for cytoplasmic antigens.[3] - Generally good preservation of cell morphology. | - Saponin may not be effective for all cell types or for accessing nuclear antigens.[4] - Can lead to some dye leakage. | Moderate signal retention expected. Saponin is a milder detergent and may cause less dye loss compared to Triton X-100. |
| Method B | 4% Formaldehyde (or Paraformaldehyde) in PBS | 0.1-0.5% Triton™ X-100 in PBS | - Stronger permeabilization, suitable for nuclear and cytoskeletal antigens.[3] - Widely used and effective for many antibodies. | - Can extract lipids and some membrane-associated proteins.[3] - Higher potential for CellTracker™ dye leakage.[1][5] | Potential for significant signal reduction due to the strong detergent action of Triton X-100.[5] |
| Method C | Cold Methanol (-20°C) | Methanol (acts as both fixative and permeabilizing agent) | - Quick and simple one-step fixation and permeabilization.[6] - Can be advantageous for certain epitopes.[6] | - Can alter protein conformation and may not be suitable for all antibodies.[6] - Can cause cell shrinkage and alter morphology.[6] - May quench the fluorescence of some dyes. | High risk of significant signal loss. Alcohols can extract small molecules and may impact the fluorophore itself. |
Note: No direct quantitative comparison studies for CellTracker™ Violet BMQC fluorescence retention with these specific methods were identified in the performed searches. The expected impact is based on the chemical properties of the reagents and observations with other fluorescent dyes.[7] Researchers should empirically determine the optimal method for their specific cell type, target antigen, and experimental setup.
Experimental Protocols
Staining Cells with CellTracker™ Violet BMQC
This protocol is for staining cells in suspension or adherent cells prior to fixation and permeabilization.
Materials:
-
CellTracker™ Violet BMQC dye (e.g., from Thermo Fisher Scientific)
-
High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Serum-free culture medium
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a 10 mM stock solution of CellTracker™ Violet BMQC:
-
Warm the vial to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration. For a 0.1 mg vial of CellTracker™ Violet BMQC (MW: 334.23 g/mol ), this would be approximately 30 µL of DMSO.
-
Mix well by vortexing.
-
Store the stock solution at -20°C, protected from light.
-
-
Prepare a working solution:
-
Dilute the 10 mM stock solution in serum-free medium to a final working concentration of 0.5-25 µM.[8] The optimal concentration should be determined empirically for your cell type and application. Start with a concentration of 5 µM.
-
Warm the working solution to 37°C.
-
-
Cell Staining:
-
For adherent cells: Remove the culture medium and gently add the pre-warmed working solution to the cells.
-
For suspension cells: Pellet the cells by centrifugation, remove the supernatant, and gently resuspend the cells in the pre-warmed working solution.
-
Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.[9]
-
Remove the staining solution.
-
For adherent cells: Wash the cells once with fresh, pre-warmed culture medium.
-
For suspension cells: Pellet the cells, remove the supernatant, and resuspend in fresh, pre-warmed culture medium.
-
Incubate the cells for at least 30 minutes in complete medium to allow the dye to be fully modified and retained.
-
Recommended Protocol for Fixation, Permeabilization, and Immunofluorescence
This protocol is designed to maximize the retention of CellTracker™ Violet BMQC fluorescence while allowing for effective immunolabeling of intracellular antigens. It utilizes formaldehyde fixation followed by a mild saponin-based permeabilization.
Materials:
-
CellTracker™ Violet BMQC-stained cells
-
4% Formaldehyde (or Paraformaldehyde) in PBS, pH 7.4 (freshly prepared)
-
0.1% Saponin in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Saponin)
-
Primary antibody diluted in blocking buffer
-
Fluorophore-conjugated secondary antibody diluted in blocking buffer
-
PBS
-
Mounting medium with DAPI (optional)
Procedure:
-
Fixation:
-
After CellTracker™ staining and a brief recovery period, wash the cells once with PBS.
-
Add 4% formaldehyde in PBS to the cells and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Add blocking buffer (5% BSA in PBS with 0.1% Saponin) to the cells.
-
Incubate for 30-60 minutes at room temperature. This step both permeabilizes the cells and blocks non-specific antibody binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Remove the blocking buffer from the cells and add the diluted primary antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Remove the primary antibody solution.
-
Wash the cells three times with 0.1% Saponin in PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Add the diluted secondary antibody to the cells.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Final Washes and Mounting:
-
Remove the secondary antibody solution.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium, which may contain a nuclear counterstain like DAPI.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets for CellTracker™ Violet BMQC (Excitation/Emission: ~415/516 nm) and the secondary antibody fluorophore.
-
Visualization of Workflow and Logical Relationships
Experimental Workflow
Caption: Experimental workflow for immunofluorescence staining of cells labeled with CellTracker™ Violet BMQC.
Decision-Making for Fixation and Permeabilization
Caption: Decision-making guide for selecting fixation and permeabilization methods.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or no CellTracker™ Violet BMQC signal after processing | - Permeabilization reagent is too harsh. | - Use a milder detergent like saponin instead of Triton™ X-100.[3] - Reduce the concentration of the detergent and/or the incubation time. |
| - Methanol fixation was used. | - Switch to formaldehyde-based fixation.[6] | |
| - Initial staining was too weak. | - Increase the concentration of CellTracker™ Violet BMQC during staining.[10] - Increase the staining incubation time.[10] | |
| High background fluorescence | - Inadequate blocking. | - Increase the blocking time and/or the concentration of BSA in the blocking buffer. |
| - Insufficient washing. | - Increase the number and duration of wash steps after antibody incubations. | |
| - Secondary antibody is non-specific. | - Run a secondary antibody-only control to check for non-specific binding. | |
| Weak immunofluorescence signal | - Fixation has masked the epitope. | - Try a different fixation method (e.g., if formaldehyde fails, cautiously test methanol, being aware of the risk to the CellTracker™ dye).[6] - Perform antigen retrieval after formaldehyde fixation (use with caution as it may affect the CellTracker™ dye). |
| - Incomplete permeabilization. | - If using saponin for a nuclear target, switch to Triton™ X-100.[3] | |
| - Primary or secondary antibody concentration is too low. | - Titrate the antibodies to determine the optimal concentration. |
By carefully selecting the fixation and permeabilization strategy and optimizing the protocol for the specific cell type and antibody combination, researchers can successfully combine the long-term cell tracking capabilities of CellTracker™ Violet BMQC with the specificity of immunofluorescence to gain deeper insights into cellular processes.
References
- 1. researchgate.net [researchgate.net]
- 2. ulab360.com [ulab360.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. IF Signal-To-Noise-Ratios | Proteintech Group [ptglab.com]
- 5. web-api.polscientific.com [web-api.polscientific.com]
- 6. Dual-Activatable Cell Tracker for Controlled and Prolonged Single-Cell Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. 細胞トラッキング | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Cell Tracing and Tracking Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Illuminating Cellular Journeys: CellTracker Violet BMQC for In Vivo Cell Tracking
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CellTracker™ Violet BMQC is a fluorescent dye designed for the long-term tracking of living cells in vivo. Its violet excitation and blue emission spectra make it an ideal candidate for multiplexing with other common fluorophores such as GFP and RFP. The dye freely passes through the cell membrane and, once inside, is converted into a cell-impermeant form by reacting with intracellular thiols, a reaction mediated by glutathione (B108866) S-transferase. This stable labeling allows for the tracking of cells through several generations, making it a valuable tool for a wide range of in vivo studies, including immunology, cancer biology, and regenerative medicine.[1][2] This document provides detailed application notes and protocols for the use of CellTracker Violet BMQC in in vivo cell tracking studies.
Core Properties and Advantages
This compound offers several key advantages for in vivo cell tracking:
-
Excellent Retention and Stability: The covalent binding of the dye to intracellular components ensures long-term retention within labeled cells for at least 72 hours, with the fluorescent signal being passed to daughter cells.[3][4][5]
-
Low Cytotoxicity: At recommended working concentrations, this compound exhibits minimal toxicity, ensuring that cellular functions and viability are not compromised.[4]
-
Bright and Photostable Fluorescence: The dye provides a strong and stable fluorescent signal, suitable for various imaging modalities.
-
Ideal for Multiplexing: Its distinct spectral properties allow for easy combination with other fluorescent probes in multicolor imaging experiments.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound.
| Property | Value | Reference |
| Excitation Maximum | 415 nm | [1] |
| Emission Maximum | 516 nm | [1] |
| Recommended Laser Line | 405 nm | [1] |
| Common Emission Filter | 525/50 nm | [1] |
| Molecular Weight | 334.2 g/mol | |
| Solvent | Anhydrous DMSO | |
| Storage Conditions | ≤ -20°C, desiccated, protected from light |
| Parameter | Recommendation | Reference |
| Stock Solution Concentration | 10 mM in anhydrous DMSO | [2] |
| Working Concentration Range | 0.5 - 25 µM in serum-free media or PBS | [2][3] |
| In Vivo Lymphocyte Tracking | 5 µM | |
| Incubation Time | 15 - 45 minutes at 37°C | [2][3] |
| In Vivo Lymphocyte Tracking | 20 minutes at 37°C | |
| Cell Density for Labeling | Variable, optimize for cell type (e.g., 1 x 106 cells/mL for lymphocytes) | |
| Post-Labeling Incubation | 30 minutes in fresh, pre-warmed complete medium |
Experimental Protocols
General Cell Labeling Protocol (for in vivo injection)
This protocol provides a general guideline for labeling cells with this compound prior to in vivo administration. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
CellTracker™ Violet BMQC (Thermo Fisher Scientific, Cat. No. C10094)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Serum-free culture medium or Phosphate-Buffered Saline (PBS)
-
Complete culture medium containing fetal bovine serum (FBS)
-
Cells of interest in suspension
-
Sterile microcentrifuge tubes or conical tubes
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Warm the vial of CellTracker™ Violet BMQC to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution. For a 100 µg vial, this would be approximately 30 µL.
-
Mix well by vortexing to ensure the dye is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
-
-
Prepare the Staining Solution:
-
Dilute the 10 mM stock solution to the desired working concentration (e.g., 5 µM) in pre-warmed (37°C) serum-free medium or PBS. Note: It is crucial to use serum-free medium during the labeling step as serum components can react with the dye.[6]
-
Prepare a sufficient volume of staining solution to resuspend your cells at the desired density.
-
-
Cell Preparation and Staining:
-
Harvest and wash the cells of interest.
-
Resuspend the cell pellet in the pre-warmed staining solution at a concentration of approximately 1 x 106 cells/mL.
-
Incubate the cells for 20-30 minutes at 37°C, protected from light.
-
-
Quenching and Washing:
-
After incubation, quench the staining reaction by adding an equal volume of complete culture medium containing FBS. The serum proteins will react with any remaining unbound dye.
-
Centrifuge the cells at a gentle speed (e.g., 300-400 x g) for 5 minutes.
-
Carefully aspirate the supernatant.
-
Wash the cells twice with pre-warmed complete medium or sterile PBS to remove any residual unbound dye.
-
-
Preparation for In Vivo Injection:
-
Resuspend the final cell pellet in an appropriate sterile, endotoxin-free vehicle for in vivo injection (e.g., sterile PBS or saline).
-
Keep the labeled cells on ice and protected from light until injection.
-
Application: Tracking Lymphocyte Migration In Vivo
This protocol details the use of this compound to track the migration of lymphocytes into the peritoneal cavity of mice, followed by analysis using flow cytometry.
Materials:
-
This compound-labeled lymphocytes (prepared as described above)
-
Recipient mice
-
Sterile syringes and needles for injection
-
PBS for peritoneal lavage
-
Flow cytometer
Procedure:
-
In Vivo Cell Administration:
-
Inject the desired number of this compound-labeled lymphocytes (e.g., 1-10 x 106 cells in 100-200 µL) into the recipient mice via the desired route (e.g., intravenous, intraperitoneal).
-
-
Tissue/Cell Harvesting:
-
At the desired time points post-injection (e.g., 24, 48, 72 hours), euthanize the mice.
-
Perform a peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity and then aspirating the fluid.
-
Collect the peritoneal fluid containing the migrated cells.
-
-
Sample Preparation for Flow Cytometry:
-
Centrifuge the collected peritoneal fluid to pellet the cells.
-
Resuspend the cells in flow cytometry staining buffer (e.g., PBS with 2% FBS).
-
If desired, perform surface or intracellular staining with fluorescently-conjugated antibodies to identify specific cell populations.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer equipped with a 405 nm violet laser.
-
Detect the this compound signal in a channel with a bandpass filter appropriate for its emission spectrum (e.g., 525/50 nm).[1]
-
Gate on the this compound-positive population to quantify the number and percentage of labeled cells that have migrated to the peritoneal cavity.
-
Visualizations
Experimental Workflow for In Vivo Cell Tracking
Caption: General workflow for in vivo cell tracking using this compound.
Mechanism of this compound Labeling
Caption: Mechanism of intracellular retention of this compound.
Conclusion
This compound is a robust and reliable tool for the in vivo tracking of a variety of cell types. Its ease of use, low cytotoxicity, and bright, stable fluorescence make it an excellent choice for researchers in immunology, cancer biology, and other fields requiring the longitudinal monitoring of cellular fate and migration. The protocols provided here serve as a starting point, and optimization for specific experimental systems will ensure the highest quality data.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. ulab360.com [ulab360.com]
- 3. A Near-Infrared Cell Tracker Reagent for Multiscopic In Vivo Imaging and Quantification of Leukocyte Immune Responses | PLOS One [journals.plos.org]
- 4. Cell Tracking | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. This compound () for sale [vulcanchem.com]
- 6. CellTracker™ Violet BMQC Dye, 5 x 0.1 mg - FAQs [thermofisher.com]
Troubleshooting & Optimization
How to reduce CellTracker Violet BMQC background fluorescence.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using CellTracker™ Violet BMQC.
Frequently Asked Questions (FAQs)
Q1: What is CellTracker™ Violet BMQC and how does it work?
CellTracker™ Violet BMQC is a fluorescent dye used for long-term tracking of live cells.[1][2] It freely passes through the cell membrane. Once inside the cell, the dye's bromomethyl group reacts with thiol groups, primarily on glutathione (B108866), in a reaction catalyzed by glutathione S-transferase (GST).[1][3] This reaction converts the dye into a cell-impermeant, fluorescent product that is well-retained in the cytoplasm and passed to daughter cells during cell division.[1][3]
Q2: What are the main causes of high background fluorescence with CellTracker™ Violet BMQC?
High background fluorescence can arise from several factors:
-
Excessive Dye Concentration: Using a higher concentration of the dye than necessary can lead to non-specific binding and increased background.[4]
-
Inadequate Washing: Insufficient washing after staining can leave unbound dye in the extracellular space, contributing to background fluorescence.[5][6]
-
Presence of Serum During Staining: While not directly affecting BMQC's fluorescence activation, it is a general good practice to stain in serum-free media to avoid potential interactions. For some other CellTracker dyes, serum esterases can cause premature cleavage.[7]
-
Autofluorescence: Cells and culture medium can have natural fluorescence (autofluorescence), which can contribute to the overall background signal. Phenol (B47542) red in culture medium is a common source of autofluorescence.[8][9]
Q3: Can I fix cells after staining with CellTracker™ Violet BMQC?
Yes, cells stained with CellTracker™ Violet BMQC can be fixed. The dye covalently binds to intracellular proteins, allowing for fixation. However, some dye molecules may be attached to smaller metabolites that could leak out of the cell after permeabilization, potentially reducing the fluorescence signal.[7]
Troubleshooting Guides
Problem: High Background Fluorescence Obscuring Specific Signal
This guide provides a systematic approach to identifying and resolving the root cause of high background fluorescence.
Troubleshooting Workflow
Caption: A step-by-step workflow to diagnose and resolve high background fluorescence.
Detailed Troubleshooting Steps:
-
Analyze an Unstained Control: Image an unstained sample of your cells using the same acquisition settings as your stained samples. Significant fluorescence in the unstained control indicates high cellular or medium autofluorescence.
-
Recommendation: If autofluorescence is high, consider using phenol red-free medium for your experiments.[8] You can also use image analysis software to perform background subtraction.
-
-
Optimize Dye Concentration: An excessive dye concentration is a common cause of high background.
-
Improve Washing Steps: Inadequate washing leaves unbound dye in the culture vessel, which contributes to background fluorescence.
-
Utilize an Extracellular Quenching Agent: For applications where extracellular fluorescence is a significant issue, a quenching agent can be used to reduce the signal from unbound dye.
-
Recommendation: Trypan Blue can be used to quench extracellular fluorescence. It is important to note that Trypan Blue should not be washed out before imaging, as its quenching effect is reversible upon removal.[11]
-
Data Presentation
Table 1: Optimizing CellTracker™ Violet BMQC Staining Parameters
| Parameter | Condition 1 (Suboptimal) | Condition 2 (Recommended) | Condition 3 (Optimized) | Expected Outcome |
| Dye Concentration | 25 µM | 5 µM | 1 µM | Lower concentrations reduce background and potential cytotoxicity.[3] |
| Incubation Time | 60 minutes | 30 minutes | 15 minutes | Shorter incubation can minimize non-specific uptake. |
| Number of Washes | 1 | 2 | 3 | Increased washes remove more unbound dye, lowering background.[5] |
| Quenching Agent | None | None | 0.04% Trypan Blue | Quenches extracellular fluorescence, improving signal-to-noise.[11] |
Experimental Protocols
Protocol 1: Optimized Staining with CellTracker™ Violet BMQC
This protocol is designed to maximize the signal-to-noise ratio and minimize background fluorescence.
Materials:
-
CellTracker™ Violet BMQC (10 mM stock in DMSO)
-
Serum-free cell culture medium or PBS, pre-warmed to 37°C
-
Complete cell culture medium
Procedure:
-
Prepare Staining Solution: Dilute the 10 mM CellTracker™ Violet BMQC stock solution in pre-warmed, serum-free medium to the desired working concentration (typically 1-5 µM). It is recommended to perform a titration to find the optimal concentration for your cell type and application.[3][10]
-
Cell Preparation:
-
For adherent cells: Remove the culture medium from the cells.
-
For suspension cells: Pellet the cells by centrifugation and remove the supernatant.
-
-
Staining: Add the pre-warmed staining solution to the cells and incubate for 15-30 minutes at 37°C.[3]
-
Washing:
-
For adherent cells: Remove the staining solution and wash the cells three times with pre-warmed, serum-free medium or PBS.
-
For suspension cells: Pellet the cells by centrifugation, remove the staining solution, and resuspend in pre-warmed, serum-free medium or PBS. Repeat this wash step three times.
-
-
Recovery: After the final wash, add complete culture medium and incubate the cells for 30 minutes at 37°C to allow for complete modification of the dye.
-
Imaging: The cells are now ready for imaging.
Protocol 2: Extracellular Fluorescence Quenching with Trypan Blue
This protocol should be used when residual extracellular fluorescence is high after following the optimized staining protocol.
Materials:
-
Cells stained with CellTracker™ Violet BMQC (from Protocol 1)
-
Trypan Blue solution (0.4% in PBS)
Procedure:
-
Prepare Cells for Imaging: Prepare your stained cells for microscopy in a suitable imaging buffer or medium.
-
Add Trypan Blue: Just before imaging, add Trypan Blue solution to your cells at a final concentration of 0.04%. Gently mix.
-
Image Immediately: Proceed with imaging immediately. Do not wash the cells after adding Trypan Blue , as this will remove the quenching agent and the background fluorescence will return. Be aware that Trypan Blue is toxic to cells over extended periods, so imaging should be completed in a timely manner.[12]
Signaling Pathway and Workflow Diagrams
CellTracker™ Violet BMQC Mechanism of Action
Caption: Intracellular activation of CellTracker™ Violet BMQC.
Experimental Workflow for Staining and Imaging
Caption: A streamlined workflow for staining cells with CellTracker™ Violet BMQC.
References
- 1. ulab360.com [ulab360.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. wi.mit.edu [wi.mit.edu]
- 6. wi.mit.edu [wi.mit.edu]
- 7. CellTracker™ Violet BMQC Dye, 5 x 0.1 mg - FAQs [thermofisher.com]
- 8. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 10. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. chemometec.com [chemometec.com]
Troubleshooting weak signal with CellTracker Violet BMQC.
Welcome to the technical support center for CellTracker™ Violet BMQC. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak signal during their cell tracking experiments.
Troubleshooting Guide: Weak Signal
A weak fluorescent signal after labeling cells with CellTracker™ Violet BMQC can arise from several factors, from suboptimal staining protocols to issues with instrumentation. This guide provides a systematic approach to identify and resolve the root cause of a faint signal.
Initial Checks
-
Confirm Spectral Properties: Ensure your microscope or flow cytometer is equipped with the appropriate filters for CellTracker™ Violet BMQC.[1][2]
-
Verify Reagent Integrity:
Troubleshooting Workflow
If the initial checks do not resolve the issue, follow this workflow to systematically troubleshoot the problem.
Caption: Troubleshooting workflow for weak CellTracker™ Violet BMQC signal.
Frequently Asked Questions (FAQs)
Staining Protocol
-
Q1: At what concentration should I use CellTracker™ Violet BMQC?
-
The optimal concentration can vary depending on the cell type and experimental duration. A general range is 0.5-25 µM. For long-term studies (over 3 days) or rapidly dividing cells, 5-25 µM is recommended. For shorter experiments, 0.5-5 µM is often sufficient.[3][4] It is highly recommended to perform a titration to determine the optimal concentration for your specific cells and conditions.
-
-
Q2: Why is staining in serum-free medium recommended?
-
Q3: What is the recommended incubation time?
-
A typical incubation time is between 15 and 45 minutes at 37°C.[3] However, this may need to be optimized for your specific cell type.
-
-
Q4: Can I fix the cells after staining with CellTracker™ Violet BMQC?
-
Yes, the dye covalently binds to cellular components and is retained after fixation with formaldehyde-based fixatives.[8] However, permeabilization with detergents may lead to some loss of fluorescence.
-
Cell Health
-
Q5: Could the weak signal be related to cell health?
-
Yes, unhealthy or dying cells may not have the necessary metabolic activity to retain the dye effectively. High concentrations of the dye or prolonged incubation times can be toxic to some cells.[5] It is important to use a cell viability assay (e.g., Trypan Blue) to ensure that the staining conditions are not adversely affecting your cells.
-
Mechanism of Action & Dye Retention
-
Q6: How does CellTracker™ Violet BMQC work?
-
CellTracker™ Violet BMQC freely passes through the cell membrane. Once inside the cell, its bromomethyl group reacts with thiol groups on proteins and other molecules, a reaction mediated by glutathione (B108866) S-transferase.[3][4] This covalent binding converts the dye into a cell-impermeant fluorescent product that is well-retained in the cytoplasm.
-
Caption: Mechanism of CellTracker™ Violet BMQC staining and retention.
-
Q7: Can cells lose the CellTracker™ dye over time?
Instrumentation and Imaging
-
Q8: What are the optimal instrument settings for detecting CellTracker™ Violet BMQC?
-
Use a 405 nm laser for excitation and a filter that captures the emission peak around 516 nm (e.g., a 525/50 bandpass filter).[1] Ensure that the gain or exposure time on your microscope or flow cytometer is set appropriately to detect the signal.
-
Data Presentation
Illustrative Data: Concentration-Dependent Effects
The following table provides an example of how to present data from a concentration optimization experiment. This data is illustrative and the optimal conditions for your specific cell line should be determined experimentally.
| CellTracker™ Violet BMQC Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Cell Viability (%) |
| 0 (Unstained Control) | 10 | >98% |
| 1 | 500 | >98% |
| 5 | 2500 | >95% |
| 10 | 4500 | >95% |
| 25 | 6000 | >90% |
| 50 | 6200 (Plateau) | <80% |
Experimental Protocols
Protocol 1: Optimization of Staining Concentration
This protocol describes how to determine the optimal concentration of CellTracker™ Violet BMQC for your experiment.
-
Cell Preparation: Prepare single-cell suspensions of your target cells at a concentration of 1 x 10^6 cells/mL in a serum-free medium.
-
Dye Dilution Series: Prepare a series of dilutions of CellTracker™ Violet BMQC in serum-free medium. For example, prepare working solutions at 2x the final desired concentrations (e.g., 2 µM, 10 µM, 20 µM, 50 µM).
-
Staining: Add an equal volume of the 2x dye working solution to the cell suspension to achieve the final desired concentrations. Include an unstained control (medium only).
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cell pellet twice with a complete growth medium (containing serum).
-
Analysis: Resuspend the cells in a complete growth medium for analysis by flow cytometry or fluorescence microscopy.
-
Data Acquisition: For flow cytometry, measure the mean fluorescence intensity in the appropriate channel. For microscopy, capture images using consistent settings for all samples.
-
Viability Assessment: Concurrently, assess cell viability for each concentration using a method such as Trypan Blue exclusion or a viability dye.
-
Determination of Optimal Concentration: Select the lowest concentration that provides a bright, easily detectable signal without significantly impacting cell viability.
Protocol 2: Standard Staining Protocol for Adherent Cells
-
Cell Culture: Plate cells on coverslips or in culture dishes and grow to the desired confluency.
-
Preparation of Staining Solution: Prepare the optimal working concentration of CellTracker™ Violet BMQC (as determined in Protocol 1) in a serum-free medium. Warm the solution to 37°C.
-
Staining: Remove the culture medium from the cells and add the pre-warmed staining solution.
-
Incubation: Incubate for 15-45 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells twice with a complete growth medium.
-
Imaging: Add fresh complete growth medium to the cells and proceed with imaging.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. Spectrum [CellTracker Violet BMQC] | AAT Bioquest [aatbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. ulab360.com [ulab360.com]
- 5. CellTracker™ Violet BMQC Dye, 5 x 0.1 mg - FAQs [thermofisher.com]
- 6. research.pasteur.fr [research.pasteur.fr]
- 7. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: CellTracker™ Violet BMQC Staining
Welcome to the technical support center for CellTracker™ Violet BMQC. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve optimal and even staining for your cell tracking experiments.
Frequently Asked Questions (FAQs)
Q1: How does CellTracker™ Violet BMQC work?
A1: CellTracker™ Violet BMQC is a fluorescent dye that freely passes through the membranes of live cells. Once inside, the dye's bromomethyl group reacts with thiol groups, primarily on glutathione (B108866), in a reaction mediated by glutathione S-transferase.[1] This converts the dye into a cell-impermeant product that is well-retained in the cytoplasm. The stained cells display a stable, uniform fluorescence for at least 72 hours, and the dye is passed down to daughter cells but not to adjacent cells in a population.[1]
Q2: What is the optimal concentration for CellTracker™ Violet BMQC?
A2: The optimal concentration can vary depending on the cell type and the duration of the experiment. For long-term studies (over 3 days) or with rapidly dividing cells, a concentration of 5–25 µM is generally recommended. For shorter experiments, a lower concentration of 0.5–5 µM is often sufficient.[1][2] It is crucial to keep the dye concentration as low as possible to maintain normal cell physiology.[1][2] We recommend performing a concentration titration to determine the optimal concentration for your specific cell type and experimental conditions.[1][2]
Q3: Can I fix and permeabilize cells after staining with CellTracker™ Violet BMQC?
A3: Yes, cells stained with CellTracker™ dyes can be fixed. The dye covalently binds to cellular proteins, so it is retained after fixation. However, some of the dye may be attached to smaller molecules that could leak out of the cell during permeabilization, potentially leading to a decrease in fluorescence.[3]
Q4: What filters should I use to visualize CellTracker™ Violet BMQC?
A4: CellTracker™ Violet BMQC has an excitation maximum at approximately 415 nm and an emission maximum at around 516 nm.[1][4] It can be efficiently excited by a 405 nm violet laser.[3] A standard DAPI or violet filter set is typically suitable for visualization.
Troubleshooting Guide: Preventing Uneven Staining
Uneven or patchy staining is a common issue in fluorescence microscopy.[5] This section provides a step-by-step guide to troubleshoot and resolve uneven staining with CellTracker™ Violet BMQC.
Issue: My cells show patchy or non-uniform fluorescence after staining.
This can manifest as some cells being brightly stained while others are dim, or uneven fluorescence within the cytoplasm of a single cell.
Potential Cause 1: Improper Dye Preparation and Handling
Aggregated dye in the staining solution is a primary cause of uneven staining.
-
Troubleshooting Steps:
-
Ensure Complete Solubilization: Before use, allow the vial of lyophilized dye to warm to room temperature.[1][2] Dissolve it completely in high-quality, anhydrous DMSO to make a 10 mM stock solution.[1][2]
-
Avoid Amine and Thiol Buffers: Do not use buffers containing amines or thiols when preparing the working solution, as they can react with the dye.[1][2]
-
Prepare Fresh Working Solution: Dilute the stock solution into a serum-free medium to the desired final working concentration immediately before use.[1][2] Do not store the diluted working solution.
-
Vortex Thoroughly: Ensure the working solution is well-mixed before adding it to the cells.
-
Potential Cause 2: Suboptimal Cell Health and Density
The physiological state of the cells can significantly impact dye uptake and distribution.
-
Troubleshooting Steps:
-
Use Healthy, Proliferating Cells: Ensure your cells are in a healthy, actively dividing state.[6] Stressed or dying cells may not take up the dye uniformly.
-
Optimal Cell Confluency: For adherent cells, aim for a confluency of 70-80%. Overly confluent or sparse cultures can lead to inconsistent staining.
-
Single-Cell Suspension: For suspension cells, ensure you have a single-cell suspension before adding the dye. Cell clumps will prevent uniform access of the dye to all cells. Gently triturate the cell pellet if necessary.
-
Potential Cause 3: Inadequate Staining Protocol
The staining procedure itself is critical for achieving uniform labeling.
-
Troubleshooting Steps:
-
Use Serum-Free Medium for Staining: Serum can contain esterases that may interact with the dye, so it's recommended to perform the staining in a serum-free medium.[3]
-
Ensure Even Distribution of Dye: When adding the working solution to your cells, mix gently but thoroughly to ensure all cells are exposed to the dye simultaneously.[5] For adherent cells, gently rock the plate after adding the dye. For suspension cells, gently swirl the tube.
-
Optimize Incubation Time and Temperature: Incubate the cells for 15-45 minutes at 37°C.[1] Shorter incubation times may not be sufficient for uniform dye uptake, while longer times could lead to toxicity.
-
Thorough Washing: After incubation, wash the cells adequately to remove any unincorporated dye that could otherwise lead to background fluorescence or uneven staining.[3]
-
Optimization of Staining Parameters
To systematically address uneven staining, consider optimizing the dye concentration and incubation time.
Table 1: Example of a Dye Concentration Titration Experiment
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Cell Type | Your Cell Line | Your Cell Line | Your Cell Line | Your Cell Line |
| Cell Density | Consistent | Consistent | Consistent | Consistent |
| BMQC Concentration | 0.5 µM | 1.0 µM | 5.0 µM | 10.0 µM |
| Incubation Time | 30 min | 30 min | 30 min | 30 min |
| Incubation Temp. | 37°C | 37°C | 37°C | 37°C |
Table 2: Example of an Incubation Time Optimization Experiment
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Cell Type | Your Cell Line | Your Cell Line | Your Cell Line |
| Cell Density | Consistent | Consistent | Consistent |
| BMQC Concentration | Optimal from Table 1 | Optimal from Table 1 | Optimal from Table 1 |
| Incubation Time | 15 min | 30 min | 45 min |
| Incubation Temp. | 37°C | 37°C | 37°C |
Experimental Protocols
Protocol 1: Staining Adherent Cells
-
Grow cells on coverslips or in a culture dish to the desired confluency.
-
Prepare a fresh working solution of CellTracker™ Violet BMQC in a serum-free medium at the optimized concentration. Pre-warm the solution to 37°C.[1][2]
-
Remove the culture medium from the cells.
-
Gently add the pre-warmed working solution to the cells, ensuring the entire surface is covered.[1]
-
Incubate for 15-45 minutes at 37°C.[1]
-
Remove the working solution.
-
Wash the cells twice with a fresh, pre-warmed culture medium.
-
Add fresh, pre-warmed culture medium to the cells.
-
The cells are now ready for imaging or further experimentation.
Protocol 2: Staining Suspension Cells
-
Harvest cells by centrifugation.
-
Prepare a fresh working solution of CellTracker™ Violet BMQC in a serum-free medium at the optimized concentration. Pre-warm the solution to 37°C.[1][2]
-
Resuspend the cell pellet gently in the pre-warmed working solution.[1]
-
Incubate for 15-45 minutes at 37°C, with occasional gentle mixing.[1]
-
Centrifuge the cells to pellet them and remove the working solution.[1]
-
Wash the cells twice by resuspending them in a fresh, pre-warmed culture medium and centrifuging.
-
Resuspend the cells in a fresh, pre-warmed culture medium for further use.
Visual Guides
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ulab360.com [ulab360.com]
- 3. CellTracker™ Violet BMQC Dye, 5 x 0.1 mg - FAQs [thermofisher.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
CellTracker Violet BMQC not working in my cell line.
Welcome to the Technical Support Center for CellTracker™ Violet BMQC. This guide provides answers to frequently asked questions and troubleshooting advice to help you resolve issues you may encounter during your cell tracking experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are not showing any fluorescence after staining with CellTracker™ Violet BMQC. What could be the problem?
There are several potential reasons for a lack of fluorescence signal. A common issue is the presence of serum in the staining medium. Serum contains esterases that can prematurely cleave the dye, preventing it from entering the cells.[1] Ensure you are using a serum-free medium for the staining step. Other factors could include using a suboptimal dye concentration or insufficient incubation time. We recommend optimizing these parameters for your specific cell line.[1][2][3]
Q2: The fluorescence signal in my cells is very weak. How can I increase the signal intensity?
To enhance the fluorescence signal, you can try increasing the concentration of the CellTracker™ dye and/or extending the incubation period.[1] It is advisable to perform a titration of the dye concentration to find the optimal balance between strong fluorescence and minimal cytotoxicity for your specific cell type.[2][3]
Q3: After staining, my cells are showing signs of toxicity or are not proliferating as expected. What should I do?
While CellTracker™ dyes are designed to have low cytotoxicity at working concentrations, overloading the cells with the dye can have adverse effects.[2][3][4][5] To mitigate toxicity, it is crucial to use the lowest possible dye concentration that still provides a detectable signal.[3] We recommend performing a dose-response experiment to determine the optimal concentration for your cell line. For example, peripheral blood lymphocytes have been shown to respond normally when treated with up to 1 µM of the dye, but not with concentrations exceeding 5 µM.[3]
Q4: Can I fix and permeabilize my cells after staining with CellTracker™ Violet BMQC?
Yes, cells stained with CellTracker™ dyes can be fixed and permeabilized, making them compatible with subsequent immunofluorescence staining.[1][6] The dye covalently binds to thiol groups on proteins within the cytoplasm, allowing for good retention after fixation.[1][2] However, some leakage of the dye may occur following permeabilization, which could result in a decrease in fluorescence intensity.[1]
Q5: How long can I expect the CellTracker™ Violet BMQC signal to be retained in my cells?
The fluorescence signal from CellTracker™ Violet BMQC is well-retained in living cells for at least 72 hours.[2][3][4] The dye is passed down to daughter cells, allowing for multigenerational tracking.[2][5][7] The retention time can be influenced by the rate of cell division and the inherent properties of the cell line.[1]
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| No/Weak Signal | Staining in the presence of serum. | Always use serum-free medium during the staining step. You can return the cells to serum-containing medium after staining is complete.[1] |
| Suboptimal dye concentration or incubation time. | Increase the dye concentration and/or incubation time. Perform a titration to find the optimal conditions for your cell line.[1][2][3] | |
| High Background | Inadequate washing after staining. | Extend the washing steps and increase the number of washes to ensure all unincorporated dye is removed.[1] |
| Cell Toxicity | Dye concentration is too high. | Use the lowest effective concentration. Perform a toxicity assay to determine the optimal concentration for your cells.[3] |
| Signal Bleedthrough | Spectral overlap with other fluorophores. | Use single-color controls to check for bleedthrough. If observed, reduce the dye concentration or choose dyes with more separated emission spectra.[1] |
Experimental Protocols
Standard Staining Protocol for Adherent Cells
-
Cell Preparation: Plate cells on a suitable culture vessel and allow them to adhere.
-
Prepare Staining Solution:
-
Allow the vial of CellTracker™ Violet BMQC to warm to room temperature before opening.
-
Prepare a 10 mM stock solution in high-quality, anhydrous DMSO.[2][3]
-
Dilute the stock solution in serum-free medium to the desired working concentration (typically between 0.5 and 25 µM).[2][3] It is recommended to test a range of concentrations to determine the optimum for your cell type.[2][3]
-
Warm the staining solution to 37°C.[3]
-
-
Staining:
-
Washing:
-
Remove the staining solution.
-
Wash the cells with fresh, pre-warmed serum-free medium. Repeat the wash step if high background is observed.[1]
-
-
Imaging: Replace the wash medium with complete culture medium and image the cells using a fluorescence microscope with the appropriate filters for Violet BMQC (Excitation/Emission: ~415/516 nm).[2][6][7]
Standard Staining Protocol for Suspension Cells
-
Cell Preparation: Harvest cells by centrifugation and wash with serum-free medium.
-
Prepare Staining Solution: Follow step 2 from the adherent cell protocol.
-
Staining:
-
Resuspend the cell pellet in the pre-warmed staining solution.
-
Incubate for 15-45 minutes at 37°C with occasional gentle mixing.[3]
-
-
Washing:
-
Centrifuge the stained cells and discard the supernatant.
-
Resuspend the cell pellet in fresh, pre-warmed serum-free medium to wash.
-
Centrifuge again and resuspend in complete culture medium.
-
-
Analysis: The labeled cells are now ready for analysis by flow cytometry or for seeding in a new culture vessel for imaging.
Visual Guides
Mechanism of Action
Caption: Mechanism of CellTracker™ Violet BMQC Staining.
Experimental Workflow
Caption: General experimental workflow for cell staining.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues.
References
- 1. CellTracker™ Violet BMQC Dye, 5 x 0.1 mg - FAQs [thermofisher.com]
- 2. ulab360.com [ulab360.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. This compound () for sale [vulcanchem.com]
- 5. Cell Tracking | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Invitrogen CellTracker Fluorescent Probes 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 7. FluoroFinder [app.fluorofinder.com]
Technical Support Center: Optimizing CellTracker™ Violet BMQC Staining
Welcome to the technical support center for optimizing CellTracker™ Violet BMQC staining. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during cell tracking experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for CellTracker™ Violet BMQC?
A1: The recommended incubation time for CellTracker™ Violet BMQC is typically between 15 to 45 minutes.[1][2] However, the optimal time can vary depending on the cell type and experimental goals. For sensitive cells or shorter-term tracking, a shorter incubation of 15-20 minutes may be sufficient.[3] For long-term studies or cells that are more difficult to stain, a longer incubation of up to 45 minutes might be necessary. It is highly recommended to perform a time-course experiment (e.g., 15, 30, and 45 minutes) to determine the ideal incubation time for your specific cells that provides bright, uniform staining with minimal toxicity.
Q2: What is the recommended concentration range for CellTracker™ Violet BMQC?
A2: The optimal working concentration for CellTracker™ Violet BMQC can range from 0.5 µM to 25 µM.[1][2] For general, short-term experiments like viability assays, a lower concentration of 0.5–5 µM is often sufficient.[1][2] For long-term staining (over 3 days) or for rapidly dividing cells, a higher concentration of 5–25 µM may be required.[1][2] Always start with a concentration titration to find the lowest possible concentration that gives a bright signal to minimize potential cytotoxicity.[1][4]
Q3: Why is it important to stain in serum-free media?
A3: It is crucial to stain cells with CellTracker™ Violet BMQC in serum-free media because serum contains esterases that can prematurely cleave the dye, preventing it from efficiently entering the cells.[5][6] The presence of proteins in the staining buffer can also quench the dye's fluorescence.[4] After the staining incubation is complete, it is safe to return the cells to a medium that contains serum.[5][6]
Q4: Can I fix and permeabilize cells stained with CellTracker™ Violet BMQC?
A4: Yes, CellTracker™ dyes, including Violet BMQC, are designed to be fixable.[5] The dye contains a mildly reactive bromomethyl group that covalently binds to thiol groups on cellular proteins, allowing the dye to be retained after fixation with formaldehyde-based fixatives.[1][2][5] However, some leakage of the dye may occur following permeabilization with detergents.[5]
Q5: For how long can I track cells stained with CellTracker™ Violet BMQC?
A5: Cells stained with CellTracker™ probes can typically be tracked for at least 72 hours.[1][2] The fluorescence is well-retained in living cells and is passed to daughter cells upon cell division.[1][2] The ultimate tracking duration will depend on the rate of cell division, as the dye is diluted with each division, and the inherent properties of the cells being studied.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommendation | Citation |
| Low or No Fluorescent Signal | 1. Staining in the presence of serum: Serum esterases can prevent the dye from entering the cells. 2. Inadequate dye concentration: The concentration may be too low for the specific cell type. 3. Insufficient incubation time: The dye may not have had enough time to penetrate the cells. | 1. Ensure staining is performed in serum-free media. 2. Increase the dye concentration. Perform a titration to find the optimal concentration. 3. Increase the incubation time. A time-course experiment is recommended. | [5][6] |
| High Background Fluorescence | 1. Dye concentration is too high: Excess dye can lead to non-specific binding. 2. Inadequate washing: Unbound dye remaining in the solution can cause background signal. | 1. Titrate the dye to the lowest concentration that provides a good signal. 2. Ensure cells are washed thoroughly after staining. Consider transferring cells to a new tube after the first wash to minimize carryover. | [4][7] |
| High Cell Death/Cytotoxicity | 1. Dye concentration is too high: Over-labeling can be toxic to cells. 2. Extended incubation time: Prolonged exposure to the dye can be harmful. 3. Cell handling: Excessive centrifugation or harsh pipetting can damage cells. | 1. Use the lowest effective dye concentration. Perform a toxicity assay. 2. Reduce the incubation time. 3. Handle cells gently throughout the staining protocol. | [1][8][4] |
| Uneven or Punctate Staining | 1. Poor mixing: The dye was not evenly dispersed in the cell suspension. 2. Cell clumping: Aggregated cells will not stain uniformly. | 1. Ensure the dye is rapidly and thoroughly mixed with the cell suspension upon addition. 2. Ensure a single-cell suspension before adding the dye. | [7] |
Experimental Protocols
Protocol 1: Optimizing Incubation Time for CellTracker™ Violet BMQC
This protocol outlines the steps to determine the optimal incubation time for your specific cell type.
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in a protein-free buffer such as PBS.
-
Dye Preparation: Prepare a working solution of CellTracker™ Violet BMQC in serum-free medium at the desired concentration (e.g., 5 µM).
-
Staining:
-
Aliquot the cell suspension into separate tubes for each time point to be tested (e.g., 0, 15, 30, 45, and 60 minutes).
-
Add the pre-warmed working dye solution to each tube and mix immediately and thoroughly.
-
-
Incubation: Incubate the cells at 37°C, protected from light, for the designated amount of time for each tube.
-
Stopping the Reaction: After the incubation period, stop the staining by adding 5 volumes of complete culture medium containing serum.
-
Washing: Centrifuge the cells, remove the supernatant, and wash the cell pellet twice with complete culture medium.
-
Analysis: Resuspend the cells in fresh medium and analyze the fluorescence intensity and cell viability using flow cytometry or fluorescence microscopy.
Protocol 2: General Staining Protocol for Suspension Cells
-
Cell Preparation: Harvest cells and wash once with serum-free medium. Resuspend the cells at 1 x 10⁶ cells/mL in pre-warmed serum-free medium.
-
Dye Preparation: Prepare a working solution of CellTracker™ Violet BMQC at the optimal concentration in serum-free medium.
-
Staining: Add the cell suspension to the dye solution and mix well.
-
Incubation: Incubate for 15-45 minutes at 37°C, protected from light.[1][2]
-
Washing: Stop the reaction by adding 5 volumes of complete medium. Centrifuge, discard the supernatant, and wash the cells twice with complete medium.
-
Final Preparation: Resuspend the cells in the desired medium for downstream applications.
Protocol 3: General Staining Protocol for Adherent Cells
-
Cell Plating: Plate cells on coverslips or in culture dishes and allow them to adhere overnight.
-
Dye Preparation: Prepare a working solution of CellTracker™ Violet BMQC at the optimal concentration in pre-warmed serum-free medium.
-
Staining: Remove the culture medium and gently add the pre-warmed dye solution to the cells.
-
Incubation: Incubate for 15-45 minutes at 37°C, protected from light.[1][2]
-
Washing: Remove the dye solution and wash the cells twice with complete culture medium.
-
Imaging: Add fresh, pre-warmed complete medium to the cells and proceed with imaging.
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times
| Application | Dye Concentration (µM) | Incubation Time (minutes) |
| Short-term tracking / Viability | 0.5 - 5 | 15 - 30 |
| Long-term tracking (>3 days) | 5 - 25 | 30 - 45 |
| Rapidly dividing cells | 5 - 25 | 30 - 45 |
Note: These are starting recommendations. Optimal conditions should be determined empirically for each cell type and experiment.
Visualizations
Caption: General workflow for CellTracker™ Violet BMQC staining.
Caption: Troubleshooting logic for common staining issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ulab360.com [ulab360.com]
- 3. biocompare.com [biocompare.com]
- 4. benchchem.com [benchchem.com]
- 5. CellTracker™ Violet BMQC Dye, 5 x 0.1 mg - FAQs [thermofisher.com]
- 6. Cell Tracing and Tracking Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Optimized Staining and Proliferation Modeling Methods for Cell Division Monitoring using Cell Tracking Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
Navigating CellTracker™ Violet BMQC Staining: A Technical Support Guide on Serum's Impact
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance on the use of CellTracker™ Violet BMQC, with a specific focus on the critical role of serum in staining efficiency. Below, you will find troubleshooting advice and frequently asked questions to ensure the success of your cell tracking experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of CellTracker™ Violet BMQC?
CellTracker™ Violet BMQC is a fluorescent dye designed for long-term cell tracking.[1] It freely passes through the cell membrane. Once inside the cell, it undergoes a glutathione (B108866) S-transferase-mediated reaction, binding to thiol groups on intracellular proteins.[2][3] This covalent binding results in a stable, fluorescent adduct that is well-retained within the cells for extended periods, even through several cell divisions, and can be passed on to daughter cells.[1][2]
Q2: How does serum affect CellTracker™ Violet BMQC staining?
Serum contains esterases, which are enzymes that can prematurely cleave the CellTracker™ dye molecule.[4] This cleavage can prevent the dye from efficiently entering the cells, leading to significantly reduced or no fluorescent signal.[4] Therefore, it is crucial to perform the staining in a serum-free medium.[5][6]
Q3: Can I return my cells to a serum-containing medium after staining?
Yes. Once the staining process is complete and the unbound dye has been washed away, it is recommended to return the cells to their normal culture medium, which can contain serum.[4] The intracellular dye-protein adducts are stable and will be retained within the cells.
Q4: What is the optimal concentration of CellTracker™ Violet BMQC to use?
The optimal concentration can vary depending on the cell type and experimental application. A general recommendation is to test a range of concentrations, typically between 0.5 µM and 25 µM.[2][6] For long-term studies (over 3 days) or with rapidly dividing cells, a higher concentration of 5-25 µM may be necessary.[2][6] For shorter experiments, 0.5-5 µM is often sufficient.[2][6] It is always best to use the lowest possible concentration that provides a bright and stable signal to minimize potential cytotoxicity.[2]
Q5: Can CellTracker™ Violet BMQC-stained cells be fixed?
Yes, the covalent bonds formed between the dye and intracellular proteins allow for the fixation of stained cells with formaldehyde-based fixatives.[1][4] This enables further downstream applications such as immunocytochemistry. However, it's worth noting that some smaller dye-metabolite conjugates might leak out of the cell after permeabilization, which could lead to a decrease in fluorescence.[4]
Troubleshooting Guide
Issue: Low or No Fluorescent Signal
This is one of the most common issues encountered during CellTracker™ Violet BMQC staining.
| Potential Cause | Recommended Solution |
| Staining in the presence of serum. | Always perform the staining step in a serum-free medium to prevent enzymatic cleavage of the dye by serum esterases.[4] |
| Sub-optimal dye concentration. | Titrate the CellTracker™ Violet BMQC concentration to determine the optimal level for your specific cell type. Start with a range of 0.5 µM to 25 µM.[2][6] |
| Insufficient incubation time. | Ensure an adequate incubation period for the dye to enter and react with intracellular components. The recommended incubation time is typically between 15 and 45 minutes.[2][6] |
| Low target protein expression. | Confirm that the cell type you are using has sufficient intracellular thiol groups for the dye to react with. |
| Incorrect filter sets on the microscope or flow cytometer. | Verify that you are using the appropriate excitation and emission filters for CellTracker™ Violet BMQC (approximate excitation/emission maxima: 415/516 nm).[7][8] |
| Photobleaching. | Minimize the exposure of your stained cells to light, especially high-intensity light from a microscope's excitation source.[9] |
Issue: High Background or Non-Specific Staining
| Potential Cause | Recommended Solution |
| Inadequate washing. | After the staining incubation, ensure that you thoroughly wash the cells to remove any unbound, extracellular dye. Extending the number and duration of washes can help.[4] |
| Cell clumps. | Ensure a single-cell suspension before and during staining to prevent dye trapping in cell aggregates. Gentle pipetting or filtering can help to break up clumps. |
| Autofluorescence. | Some cell types exhibit natural autofluorescence. Include an unstained control sample to assess the level of background fluorescence.[10] |
Data Presentation
The presence of serum during the staining process dramatically reduces the staining efficiency of CellTracker™ Violet BMQC. The following table provides a representative illustration of the expected impact of serum on the mean fluorescence intensity (MFI) as measured by flow cytometry.
Disclaimer: The following values are illustrative examples based on qualitative descriptions from technical documentation and are intended to demonstrate the expected trend. Actual results may vary depending on the cell type, serum concentration, and experimental conditions.
| Staining Condition | Mean Fluorescence Intensity (MFI) - Arbitrary Units | Staining Efficiency |
| Serum-Free Medium | 15,000 | High |
| 2.5% Serum | 4,500 | Low |
| 10% Serum | 800 | Very Low |
Experimental Protocols
Detailed Methodology for Staining Suspension Cells with CellTracker™ Violet BMQC
This protocol outlines the key steps for successful staining of cells in suspension.
-
Prepare the Dye Stock Solution:
-
Before opening, allow the vial of lyophilized CellTracker™ Violet BMQC to warm to room temperature.
-
Dissolve the contents in high-quality, anhydrous DMSO to a final concentration of 10 mM.
-
-
Prepare the Staining Solution:
-
Dilute the 10 mM stock solution to the desired final working concentration (e.g., 0.5-25 µM) in a serum-free medium or phosphate-buffered saline (PBS).
-
Pre-warm the staining solution to 37°C.
-
-
Cell Preparation:
-
Harvest the cells by centrifugation.
-
Aspirate the supernatant containing the culture medium.
-
Resuspend the cell pellet gently in the pre-warmed staining solution.
-
-
Staining Incubation:
-
Incubate the cells for 15-45 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically for your specific cell type.
-
-
Washing:
-
After incubation, centrifuge the cells to pellet them.
-
Carefully remove the staining solution.
-
Resuspend the cell pellet in fresh, pre-warmed, complete culture medium (which can now contain serum).
-
Centrifuge the cells again and discard the supernatant. Repeat this wash step at least once to ensure the removal of all unbound dye.
-
-
Final Resuspension and Analysis:
-
Resuspend the final cell pellet in the appropriate medium for your downstream application (e.g., culture medium for continued growth, or a suitable buffer for flow cytometry analysis).
-
The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
-
Visualizations
Caption: Recommended workflow for staining cells with CellTracker™ Violet BMQC.
References
- 1. Tracking Cells Through Time and Space | Thermo Fisher Scientific - US [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Membrane-Permeant Reactive Tracers—Section 14.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. CellTracker™ Violet BMQC Dye, 5 x 0.1 mg - FAQs [thermofisher.com]
- 5. ulab360.com [ulab360.com]
- 6. ulab360.com [ulab360.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. Spectrum [CellTracker Violet BMQC] | AAT Bioquest [aatbio.com]
- 9. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. bosterbio.com [bosterbio.com]
Technical Support Center: Troubleshooting CellTrace™ Violet Proliferation Assays
Welcome to the technical support center for CellTrace™ Violet proliferation assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve common issues, particularly the challenge of overlapping peaks in your flow cytometry data.
Frequently Asked Questions (FAQs)
Q1: Why are my CellTrace™ Violet peaks overlapping and poorly resolved?
A1: Overlapping peaks in a proliferation assay can be attributed to several factors throughout the experimental workflow. The primary causes include:
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Non-uniform Staining: If cells are not stained uniformly, the initial population (Generation 0) will have a broad fluorescence distribution, making it difficult to distinguish subsequent generations.[1][2] This can be caused by suboptimal dye concentration, presence of protein in the staining buffer, or inadequate cell handling.[1]
-
High Cell Proliferation Rate: If cells divide too rapidly, the fluorescence intensity between generations may not be sufficiently different to be resolved as distinct peaks.[3]
-
Instrument Settings: Incorrect flow cytometer settings, such as a high flow rate, can increase the coefficient of variation (CV) and lead to peak broadening.[4]
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Cell Health and Viability: Dead or dying cells can exhibit altered fluorescence properties and contribute to background noise, obscuring the peaks of proliferating cells.[3][5]
-
Cell-to-Cell Dye Transfer: Although CellTrace™ Violet is designed to minimize this, some transfer of dye between cells can occur, which can blur the distinction between generations.[6]
Q2: How can I improve the uniformity of my initial staining?
A2: Achieving a bright and uniform initial stain is critical for resolving proliferation peaks. Here are some key recommendations:
-
Titrate the Dye: The optimal concentration of CellTrace™ Violet can vary between cell types.[1][7] It is recommended to perform a titration to find the concentration that provides bright staining with minimal cytotoxicity.[1]
-
Use Protein-Free Staining Buffer: The dye will bind to any protein present, so it is crucial to wash cells and resuspend them in a protein-free buffer like PBS before adding the dye.[1]
-
Ensure a Single-Cell Suspension: Clumped cells will not stain uniformly.[5] Ensure you have a single-cell suspension before and during staining.[7] Gentle agitation during staining can also improve uniformity.[7]
-
Quench Unbound Dye: After incubation with the dye, it is important to add a protein-containing solution (like complete media with FBS) to quench any unbound dye.[7][8][9]
Q3: What are the optimal flow cytometer settings for a CellTrace™ Violet assay?
A3: Proper instrument setup is essential for good data quality.
-
Use a Low Flow Rate: A low flow rate helps to ensure that cells pass through the laser one at a time, which reduces the CV and improves peak resolution.[4][7][10]
-
Optimize PMT Voltages: Adjust the photomultiplier tube (PMT) voltages to place the unstained control population near the low end of the fluorescence scale and the stained, undivided (Generation 0) population on scale, typically within the third or fourth decade of a log scale.
-
Use a Violet Laser: CellTrace™ Violet is excited by the 405 nm violet laser, and its emission is typically collected using a 450/40 or 450/50 bandpass filter.[11][12]
-
Gate on Live, Single Cells: Always include a viability dye to exclude dead cells from your analysis.[3][5][11][13] Additionally, use forward scatter area (FSC-A) versus forward scatter height (FSC-H) to gate on single cells and exclude doublets.[10]
Troubleshooting Guide
This section provides a more in-depth look at specific problems and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad, unresolved peaks | 1. Non-uniform initial staining. 2. High cell proliferation rate. 3. Suboptimal flow cytometer settings. 4. Poor cell viability. | 1. Optimize staining protocol (see Q2 and detailed protocol below). 2. Adjust stimulus concentration or incubation time to slow down proliferation.[3] 3. Use a low flow rate and optimize PMT voltages.[4][7] 4. Include a viability dye and gate on live cells.[3][11][13] |
| Weak fluorescence signal | 1. Suboptimal dye concentration. 2. Insufficient incubation time with the dye. 3. Incorrect instrument settings. | 1. Titrate the dye to a higher concentration (within the recommended range of 1-10 µM).[7][8] 2. Ensure the incubation time is sufficient (typically 20 minutes at 37°C).[8][11][13] 3. Check laser and filter settings to ensure they are appropriate for CellTrace™ Violet.[12] |
| High background fluorescence | 1. Incomplete removal of unbound dye. 2. Presence of dead cells. | 1. Ensure a thorough quenching step with protein-containing media after staining.[7][8][9] 2. Use a viability dye to exclude dead cells, which can be autofluorescent.[3][5] |
| Shift in the Generation 0 peak over time | 1. Dye leakage from cells.[14] 2. Photobleaching. | 1. While CellTrace™ Violet is generally well-retained, some leakage can occur. Analyze samples as soon as possible after harvesting. 2. Protect stained cells from light during incubation and processing.[7][8][11] |
Experimental Protocols
Detailed Protocol for CellTrace™ Violet Staining
This protocol is a general guideline and may need to be optimized for your specific cell type.
-
Cell Preparation:
-
Dye Preparation:
-
Staining:
-
Add the CellTrace™ Violet stock solution to the cell suspension to achieve the desired final concentration (typically 1-10 µM).[7][8] For a final concentration of 5 µM, add 1 µL of the 5 mM stock solution per 1 mL of cell suspension.[8]
-
Immediately vortex the cells to ensure even distribution of the dye.
-
Incubate the cells for 20 minutes at 37°C, protected from light.[8][11][13]
-
-
Quenching:
-
Final Steps:
-
Pellet the cells by centrifugation.
-
Resuspend the cells in fresh, pre-warmed complete culture medium.
-
The cells are now ready for your proliferation experiment (e.g., stimulation and culture).
-
Flow Cytometry Acquisition and Analysis
-
Controls:
-
Instrument Setup:
-
Gating Strategy:
-
First, gate on your cells of interest based on forward and side scatter.
-
Next, use a viability dye to gate on live cells.
-
Then, use FSC-A vs. FSC-H to gate on single cells.
-
Finally, analyze the CellTrace™ Violet fluorescence on a histogram of the live, single-cell population.
-
-
Data Analysis:
-
Use the unstained control to set the negative gate.
-
Use the stained, unstimulated control to identify the Generation 0 peak.
-
Subsequent peaks with decreasing fluorescence intensity represent successive generations of proliferating cells.
-
Many flow cytometry analysis software packages have built-in proliferation modeling tools to quantify the percentage of cells in each generation.[15]
-
Visualizing the Workflow and Troubleshooting Logic
Caption: A flowchart of the CellTrace™ Violet experimental workflow.
Caption: A logical flowchart for troubleshooting overlapping peaks.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. A Guide to Studying Cell Proliferation by Generational Tracing | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. flowcytometry-embl.de [flowcytometry-embl.de]
- 12. CellTrace Violet Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. CellTrace Violet Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Minimizing CellTracker Violet BMQC Cytotoxicity: A Technical Guide for Researchers
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing cytotoxicity associated with CellTracker Violet BMQC in sensitive cell types. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to ensure robust and reliable cell tracking experiments while maintaining cell health and viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (9-(bromomethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one) is a fluorescent dye used for monitoring cell movement and location over time.[1][2] It freely passes through the membranes of live cells. Once inside, the bromomethyl group reacts with intracellular thiol groups, primarily on glutathione (B108866), in a reaction believed to be mediated by glutathione S-transferase.[2][3] This reaction converts the dye into a cell-impermeant fluorescent adduct that is well-retained within the cell for at least 72 hours and is passed on to daughter cells.[1][3]
Q2: I'm observing significant cell death after staining with this compound. What are the common causes?
While the manufacturer states that CellTracker dyes are non-toxic at working concentrations, several factors can contribute to cytotoxicity, especially in sensitive cell lines such as primary neurons, stem cells, and lymphocytes.[3][4] The most common causes include:
-
High Dye Concentration: Using a concentration that is too high can lead to cellular stress and toxicity.[4]
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Prolonged Incubation Time: Extended exposure to the dye, even at lower concentrations, can be detrimental to cell health.
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Inherent Cell Sensitivity: Some cell types are naturally more susceptible to chemical-induced stress.
-
Suboptimal Staining Conditions: Staining in the presence of serum can lead to premature cleavage of the dye, and using amine- or thiol-containing buffers can interfere with the staining reaction.[3]
Q3: What are the initial signs of cytotoxicity to look for?
Early indicators of cytotoxicity can be subtle and may not be immediately apparent. Look for the following signs:
-
Changes in cell morphology (e.g., rounding, blebbing, or vacuolization).
-
Reduced cell proliferation or delayed cell division.
-
Detachment of adherent cells from the culture surface.
-
Decreased metabolic activity.
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Activation of apoptotic pathways.
Q4: How can I optimize the staining protocol to minimize cytotoxicity?
The key to minimizing cytotoxicity is to use the lowest possible dye concentration and the shortest incubation time that still provides adequate fluorescence for your imaging needs. It is crucial to perform a titration experiment to determine the optimal conditions for your specific cell type and experimental setup.
Troubleshooting Guide: High Cytotoxicity
If you are experiencing significant cell death, follow these troubleshooting steps:
| Problem | Potential Cause | Recommended Solution |
| High cell death across all concentrations. | Inherent high sensitivity of the cell line. | - Reduce the incubation time to the minimum required for sufficient signal (e.g., start with 15 minutes).- Consider alternative, less toxic cell tracking dyes if viability does not improve. |
| Solvent (DMSO) toxicity. | - Ensure the final DMSO concentration in the staining solution is below 0.5%, and ideally below 0.1% for highly sensitive cells.[1] | |
| Cell death increases with higher dye concentrations. | Dye-induced cytotoxicity. | - Titrate the this compound concentration down to the nanomolar range if necessary. Start with a broad range (e.g., 0.1 µM to 5 µM) to identify a non-toxic window. |
| Cell death observed after prolonged imaging. | Phototoxicity. | - Reduce the frequency and duration of light exposure during imaging.- Use the lowest possible laser power that provides an adequate signal.- Consider using an anti-fade reagent if compatible with live-cell imaging. |
| Weak or no fluorescent signal at low, non-toxic concentrations. | Inefficient staining. | - Ensure staining is performed in serum-free medium to prevent premature dye cleavage.[5]- Avoid amine- and thiol-containing buffers.[3]- Slightly increase the incubation time in increments (e.g., 5-minute intervals) while monitoring viability. |
Experimental Protocols
Protocol 1: Optimization of this compound Staining Concentration and Incubation Time
This protocol provides a framework for determining the optimal, non-toxic staining parameters for your sensitive cell line.
Materials:
-
This compound (10 mM stock in DMSO)
-
Sensitive cells in culture
-
Serum-free culture medium
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom black plate
-
Viability assay reagent (e.g., Calcein-AM/Propidium Iodide, Resazurin-based assay)
-
Fluorescence microscope or plate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not lead to over-confluence during the experiment. Allow cells to adhere and recover overnight.
-
Prepare Staining Solutions: Prepare a serial dilution of this compound in serum-free medium. A recommended starting range is from 0.1 µM to 10 µM. Include a vehicle control (medium with the same final DMSO concentration as the highest dye concentration).
-
Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared staining solutions to the respective wells.
-
Incubate at 37°C for a range of time points (e.g., 15, 30, and 45 minutes).
-
-
Wash and Recover:
-
Aspirate the staining solution.
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed complete culture medium.
-
Return the plate to the incubator for a recovery period (e.g., 24 hours).
-
-
Assess Viability: After the recovery period, perform a quantitative cell viability assay according to the manufacturer's instructions.
-
Image Analysis: Acquire fluorescent images to confirm successful staining and assess cell morphology.
Data Presentation:
Summarize the viability data in a table to easily compare the effects of different concentrations and incubation times.
Table 1: Hypothetical Viability Data for Primary Neurons
| Concentration (µM) | 15 min Incubation (% Viability) | 30 min Incubation (% Viability) | 45 min Incubation (% Viability) |
| Vehicle Control | 100% | 100% | 100% |
| 0.1 | 98% | 95% | 92% |
| 0.5 | 96% | 90% | 85% |
| 1.0 | 92% | 85% | 78% |
| 5.0 | 80% | 70% | 60% |
| 10.0 | 65% | 50% | 40% |
Protocol 2: Staining Protocol for Sensitive Cells (e.g., Primary Neurons or Stem Cells)
This protocol is a starting point for staining sensitive cells once optimal conditions have been determined from the optimization protocol above.
Materials:
-
This compound (10 mM stock in DMSO)
-
Sensitive cells in culture
-
Serum-free culture medium (pre-warmed to 37°C)
-
Complete culture medium (pre-warmed to 37°C)
Methodology:
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed serum-free medium to the pre-determined optimal concentration (e.g., 0.5 µM).
-
Cell Preparation:
-
For adherent cells, remove the culture medium.
-
For suspension cells, gently pellet the cells and resuspend in the staining solution.
-
-
Staining: Add the staining solution to the cells and incubate for the pre-determined optimal time (e.g., 15-20 minutes) at 37°C, protected from light.
-
Wash:
-
For adherent cells, remove the staining solution and wash gently twice with pre-warmed complete culture medium.
-
For suspension cells, gently pellet the cells, remove the supernatant, and resuspend in pre-warmed complete culture medium. Repeat the wash step.
-
-
Post-Staining Incubation: Incubate the cells in complete culture medium for at least 30 minutes at 37°C to allow for complete modification of the dye before imaging or further experimentation.
Visualizations
Caption: Mechanism of this compound staining.
Caption: Troubleshooting workflow for high cytotoxicity.
References
- 1. biocompare.com [biocompare.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ulab360.com [ulab360.com]
- 4. Labeling of human mesenchymal stem cells with different classes of vital stains: robustness and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTracker™ Violet BMQC Dye, 5 x 0.1 mg - FAQs [thermofisher.com]
Spectral bleed-through issues with CellTracker Violet BMQC.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address spectral bleed-through issues encountered when using CellTracker™ Violet BMQC dye in multicolor fluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is CellTracker™ Violet BMQC and what is it used for?
A1: CellTracker™ Violet BMQC is a fluorescent dye designed for monitoring cell movement, location, and proliferation. It freely passes through the membranes of live cells and undergoes a glutathione (B108866) S-transferase-mediated reaction that converts it into a cell-impermeant product. This ensures the dye is well-retained within the cells for extended periods, typically up to 72 hours, allowing for multi-generational tracking. Its violet excitation and emission spectra make it suitable for multiplexing with green and red fluorescent probes.[1]
Q2: What are the excitation and emission maxima of CellTracker™ Violet BMQC?
A2: CellTracker™ Violet BMQC has an excitation maximum at approximately 415 nm and an emission maximum at around 516 nm.[1] It is efficiently excited by the 405 nm violet laser common on most flow cytometers.
Q3: What is spectral bleed-through and why is it a concern with CellTracker™ Violet BMQC?
A3: Spectral bleed-through, also known as spillover, occurs when the fluorescence emission from one dye is detected in the detector designated for another dye.[2] While CellTracker™ Violet BMQC is designed for multiplexing, its emission spectrum can partially overlap with the detection channels of other fluorochromes, particularly those in the blue and green range like FITC and PE. This can lead to false positive signals and inaccurate data interpretation.[3]
Q4: Can CellTracker™ Violet BMQC be used in fixed-cell applications?
A4: Yes, the covalent binding of CellTracker™ dyes to cellular components allows for fixation after staining. However, it's important to note that some dye may be attached to smaller molecules that could leak out of the cell following permeabilization, potentially leading to a decrease in fluorescence intensity.
Troubleshooting Guide: Spectral Bleed-Through
This guide provides solutions to common problems related to spectral bleed-through when using CellTracker™ Violet BMQC in multicolor flow cytometry or fluorescence microscopy.
Problem 1: Apparent co-localization or double-positive signal between CellTracker™ Violet BMQC and a green fluorophore (e.g., FITC, GFP).
Possible Cause: Spectral bleed-through from CellTracker™ Violet BMQC into the green channel.
Solutions:
| Solution | Detailed Steps |
| 1. Perform Single-Color Compensation | Prepare a sample of cells stained only with CellTracker™ Violet BMQC. Run this sample on the flow cytometer and measure the signal in both the violet and green channels. Use this data to calculate the percentage of bleed-through and apply the correct compensation to your multicolor samples.[2][4] |
| 2. Optimize Instrument Settings | Adjust the photomultiplier tube (PMT) voltages to ensure the signal from CellTracker™ Violet BMQC is on-scale and not saturating the detector.[5] Use the narrowest possible bandpass filter for the green channel to minimize the detection of off-target fluorescence. |
| 3. Titrate the Dye Concentration | High concentrations of CellTracker™ Violet BMQC can exacerbate bleed-through. Perform a titration experiment to determine the lowest possible concentration that still provides a robust signal for your cell type and experimental duration. |
| 4. Choose Spectrally Distinct Dyes | If bleed-through remains an issue, consider using a green fluorophore with a more separated emission spectrum from CellTracker™ Violet BMQC. |
Problem 2: High background fluorescence in unstained control cells in the violet channel.
Possible Cause: Autofluorescence of the cells.
Solutions:
| Solution | Detailed Steps |
| 1. Include an Unstained Control | Always include a sample of unstained cells in your experiment to establish the baseline level of autofluorescence. This will allow you to properly gate your stained populations.[6] |
| 2. Use a Violet Autofluorescence Extractor | Some flow cytometry software platforms have tools to computationally subtract the autofluorescence signal on a cell-by-cell basis. |
| 3. Proper Cell Handling | Ensure cells are healthy and handled gently to minimize stress-induced autofluorescence. Avoid harsh enzymatic treatments for cell detachment if possible. |
Quantitative Data Summary
The following table provides the key spectral properties of CellTracker™ Violet BMQC and common fluorochromes it is often multiplexed with. The estimated spectral overlap is a general guideline and the actual values should be determined experimentally on your specific instrument.
| Fluorochrome | Excitation Max (nm) | Emission Max (nm) | Common Laser Line (nm) | Estimated Spectral Overlap from CellTracker™ Violet BMQC (%) |
| CellTracker™ Violet BMQC | 415[1] | 516[1] | 405 | N/A |
| FITC (Fluorescein) | 495 | 519 | 488 | 5 - 15% |
| GFP (Green Fluorescent Protein) | 488 | 509 | 488 | 5 - 15% |
| PE (Phycoerythrin) | 496, 564 | 578 | 488, 561 | < 5% |
| RFP (Red Fluorescent Protein) | 555 | 584 | 561 | < 1% |
Experimental Protocols
Protocol: Single-Color Compensation for CellTracker™ Violet BMQC in Flow Cytometry
This protocol outlines the steps for preparing and running a single-color control to accurately compensate for the spectral spillover of CellTracker™ Violet BMQC.
Materials:
-
Cells in suspension
-
CellTracker™ Violet BMQC dye
-
Serum-free culture medium
-
Complete culture medium
-
Flow cytometer
-
Compensation beads (optional)[7]
Procedure:
-
Prepare a CellTracker™ Violet BMQC Staining Solution: Reconstitute the lyophilized CellTracker™ Violet BMQC in high-quality, anhydrous DMSO to a stock concentration of 10 mM. Further dilute the stock solution in serum-free medium to a working concentration (typically 1-10 µM; optimization is recommended).
-
Prepare Cell Samples:
-
Unstained Control: A tube containing only unstained cells.
-
CellTracker™ Violet BMQC Single-Stained Control: A tube containing cells stained only with CellTracker™ Violet BMQC.
-
-
Stain the Cells: a. Resuspend the cell pellet for the single-stained control in the pre-warmed CellTracker™ Violet BMQC working solution. b. Incubate for 15-30 minutes at 37°C, protected from light. c. Wash the cells twice with complete culture medium to remove any unbound dye. d. Resuspend the cells in an appropriate buffer for flow cytometry analysis.
-
Set up the Flow Cytometer: a. Run the unstained control sample to set the forward scatter (FSC) and side scatter (SSC) parameters and to determine the baseline fluorescence in all detectors. b. Run the CellTracker™ Violet BMQC single-stained control.
-
Calculate and Apply Compensation: a. Create a plot of the CellTracker™ Violet BMQC channel versus the channel where bleed-through is suspected (e.g., FITC channel). b. The unstained population should be in the lower-left quadrant. The single-positive population will show a high signal in the violet channel and some signal in the FITC channel. c. Use the flow cytometry software's compensation algorithm to calculate the percentage of the violet signal that is spilling into the FITC channel.[8] d. Apply this compensation value to all multicolor samples in your experiment.
Visualizations
Caption: Workflow for setting up compensation controls.
Caption: How CellTracker Violet can spill into the green detector.
Caption: A logical approach to troubleshooting spectral bleed-through.
References
- 1. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. flowcytometry.bmc.med.uni-muenchen.de [flowcytometry.bmc.med.uni-muenchen.de]
- 6. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. a.storyblok.com [a.storyblok.com]
Navigating Signal Loss: A Troubleshooting Guide for CellTracker™ Violet BMQC in Long-Term Imaging
Technical Support Center
Researchers relying on CellTracker™ Violet BMQC for extended live-cell imaging experiments can encounter frustrating signal attenuation over time. This guide provides a comprehensive resource for troubleshooting and mitigating signal fading, ensuring robust and reliable cell tracking data. The following frequently asked questions (FAQs) and troubleshooting protocols are designed to address common challenges faced by scientists and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my CellTracker™ Violet BMQC signal decreasing over the course of my long-term imaging experiment?
Signal fading with CellTracker™ Violet BMQC in long-term studies can be attributed to several factors:
-
Cell Proliferation: As cells divide, the dye is distributed between daughter cells, leading to a progressive dilution of the fluorescent signal in each cell.[1] This is often the most significant contributor to signal loss in rapidly dividing cell lines.
-
Photobleaching: The fluorescent properties of CellTracker™ Violet BMQC can be irreversibly destroyed by prolonged exposure to excitation light.[2] This is particularly relevant in time-lapse microscopy where cells are repeatedly illuminated.
-
Cytotoxicity: Although generally well-tolerated at recommended concentrations, higher concentrations of the dye can impact cell health and lead to altered cellular processes or cell death, which can manifest as signal loss.[3][4]
-
Suboptimal Staining: An initial weak signal due to inefficient loading of the dye will become more pronounced over time.
-
Cellular Efflux and Protein Turnover: While CellTracker™ dyes are designed for good retention by covalently binding to intracellular thiols, some level of dye loss can occur due to cellular processes like protein turnover and active efflux mechanisms in certain cell types.[1]
Q2: How can I distinguish between signal loss due to cell division and photobleaching?
To determine the primary cause of signal fading, consider the following:
-
Analyze Non-dividing or Slowly-dividing Cells: If possible, include a control group of cells that are contact-inhibited or treated with a cell cycle inhibitor. If the signal remains stable in these cells but fades in the proliferating population, cell division is the likely culprit.
-
Image a Control Area Infrequently: Designate a region of your sample that is only imaged at the beginning and end of the experiment. If this area retains a significantly stronger signal compared to regions that were imaged frequently, photobleaching is a major contributing factor.
Q3: What are the optimal staining and imaging conditions to maximize the longevity of the CellTracker™ Violet BMQC signal?
Optimizing your experimental protocol is crucial for successful long-term tracking. Key parameters to consider are detailed in the tables below.
Data Presentation: Recommended Experimental Parameters
Table 1: CellTracker™ Violet BMQC Staining Protocol Parameters
| Parameter | Recommendation | Notes |
| Working Concentration | 0.5 - 25 µM | Start with a concentration range to determine the optimal balance between bright staining and low cytotoxicity for your specific cell type. For long-term staining (>3 days), a higher concentration (5-25 µM) is generally recommended.[3][4] |
| Incubation Time | 15 - 45 minutes | Longer incubation times can lead to brighter initial staining but should be balanced against potential cytotoxicity.[4] |
| Staining Medium | Serum-free medium | Staining in the presence of serum is not recommended as it can contain esterases that may prematurely cleave the dye, preventing cellular uptake.[1][5] |
| Wash Steps | Thorough washing after staining | Adequate washing is essential to remove unincorporated dye, which can contribute to background fluorescence.[1] |
Table 2: Imaging Parameters to Minimize Photobleaching
| Parameter | Recommendation | Rationale |
| Excitation Light Intensity | Use the lowest intensity possible | Reducing the intensity of the excitation light is the most direct way to minimize photobleaching.[2] |
| Exposure Time | Keep as short as possible | Minimize the duration of light exposure for each image acquisition.[2] |
| Time-lapse Interval | Increase the interval between acquisitions | For slowly occurring biological processes, imaging less frequently will significantly reduce cumulative phototoxicity and photobleaching. |
| Neutral Density (ND) Filters | Utilize ND filters | These filters reduce the intensity of the excitation light reaching the sample.[2] |
| Imaging Medium | Use a low-autofluorescence medium | This can improve the signal-to-noise ratio, potentially allowing for lower excitation intensity. |
| Antifade Reagents | Consider for fixed-cell imaging | While primarily for fixed samples, some live-cell compatible antifade reagents are available. |
Experimental Protocols
Protocol 1: Optimizing CellTracker™ Violet BMQC Staining Concentration
-
Cell Preparation: Plate your cells at the desired density in a multi-well plate suitable for imaging.
-
Prepare Dye Working Solutions: Prepare a range of CellTracker™ Violet BMQC working solutions in serum-free medium (e.g., 1 µM, 5 µM, 10 µM, and 25 µM).
-
Staining: Remove the culture medium from the cells and gently add the pre-warmed working solutions to the respective wells.
-
Incubation: Incubate the cells for 30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed complete culture medium.
-
Imaging and Analysis: Image the cells immediately after staining and at subsequent time points (e.g., 24, 48, and 72 hours). Assess both the fluorescence intensity and cell morphology to determine the optimal concentration that provides a bright, long-lasting signal without inducing cytotoxicity.
Mandatory Visualizations
To aid in understanding the factors contributing to signal fading and the workflow for troubleshooting, the following diagrams are provided.
Caption: Troubleshooting workflow for CellTracker™ Violet BMQC signal fading.
Caption: Optimized experimental workflow for long-term cell tracking.
By systematically addressing the potential causes of signal loss and optimizing both staining and imaging protocols, researchers can significantly improve the quality and duration of their long-term cell tracking experiments with CellTracker™ Violet BMQC.
References
Validation & Comparative
A Head-to-Head Comparison: CellTracker™ Violet BMQC vs. CellTrace™ Violet for Cell Proliferation Assays
For researchers, scientists, and drug development professionals engaged in cell-based assays, the selection of an appropriate fluorescent dye for tracking cell proliferation is a critical decision. This guide provides an objective comparison of two prominent violet-excitable dyes: CellTracker™ Violet BMQC and CellTrace™ Violet. The information presented is based on available product literature and scientific publications to assist in making an informed choice for your specific experimental needs.
At a Glance: Key Differences
| Feature | CellTracker™ Violet BMQC | CellTrace™ Violet |
| Mechanism of Action | Reacts with intracellular thiols (primarily glutathione) via a bromomethyl group.[1][2] | Reacts with intracellular and surface-exposed primary amines via a succinimidyl ester group.[3][4] |
| Excitation (Max) | ~415 nm[2][5][6] | ~405 nm[7][8] |
| Emission (Max) | ~516 nm[2][5][6] | ~450 nm[7][8] |
| Reported Generations Tracked | At least 3-6 generations.[5] | Up to 10 or more generations.[3][4] |
| Key Advantage Claim | Excellent cell retention and uniform cytoplasmic staining.[1] | Intense fluorescence for clear generational analysis.[3][4] |
Performance Characteristics
While direct head-to-head quantitative comparisons in peer-reviewed literature are limited, the following tables summarize the performance characteristics based on manufacturer's information and user-reported data.
Spectral Properties
| Parameter | CellTracker™ Violet BMQC | CellTrace™ Violet |
| Excitation Maximum | ~415 nm[2][5][6] | ~405 nm[7][8] |
| Emission Maximum | ~516 nm[2][5][6] | ~450 nm[7][8] |
| Recommended Laser | 405 nm (Violet)[9] | 405 nm (Violet)[8] |
| Common Emission Filter | ~525/50 nm bandpass[6][10] | ~450/50 nm bandpass[8] |
Functional Parameters
| Parameter | CellTracker™ Violet BMQC | CellTrace™ Violet |
| Staining Uniformity | Reported to have relatively uniform cytoplasmic staining.[1] | Described as having consistent, homogeneous staining with little variation between cells.[3] |
| Fluorescence Intensity | Strong fluorescence.[1] | Intense, bright fluorescence.[3][4] |
| Cell Retention | Excellent retention, with fluorescence lasting at least 72 hours.[5][9] | Well-retained in cells for several days.[3] |
| Cytotoxicity | Low cytotoxicity at working concentrations.[2][9] | Low cytotoxicity, with minimal observed effect on proliferative ability.[3][4] |
| Fixability | Can be fixed after staining.[1] | Compatible with aldehyde-based fixatives.[7] |
Mechanism of Action
The two dyes employ different strategies for intracellular retention, which is a key factor in their performance for long-term studies.
Caption: Mechanism of intracellular retention for both dyes.
Experimental Workflow
The general workflow for using both dyes in a cell proliferation assay is similar and involves loading the dye, followed by cell culture and analysis.
Caption: General experimental workflow for a cell proliferation assay.
Experimental Protocols
Below are summarized protocols for each dye. It is crucial to optimize the dye concentration and incubation time for your specific cell type and experimental conditions.
CellTracker™ Violet BMQC Staining Protocol
-
Prepare Staining Solution: Prepare a working solution of CellTracker™ Violet BMQC in a serum-free medium. The optimal concentration may vary but is typically in the range of 1-25 µM.
-
Cell Preparation: Harvest cells and resuspend them in the pre-warmed staining solution at a density of approximately 1 x 10^6 cells/mL.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.[9]
-
Washing: Pellet the cells by centrifugation and remove the staining solution. Wash the cells with fresh, pre-warmed complete culture medium.
-
Final Resuspension: Resuspend the cells in the appropriate complete culture medium for your experiment.
-
Analysis: A portion of the stained cells can be analyzed immediately to establish the "Generation 0" peak. The remaining cells are cultured for the desired duration before analysis by flow cytometry.
CellTrace™ Violet Staining Protocol
-
Prepare Staining Solution: Prepare a working solution of CellTrace™ Violet in a protein-free buffer like PBS. A final concentration of 1-10 µM is often recommended.[7]
-
Cell Preparation: Resuspend cells in the pre-warmed staining solution at a density of 1 x 10^6 cells/mL.
-
Incubation: Incubate the cells for 20 minutes at 37°C, protected from light.[3]
-
Quenching and Washing: Add complete culture medium to the cells to quench any unbound dye and incubate for a further 5 minutes. Pellet the cells by centrifugation and wash with fresh, pre-warmed complete culture medium.
-
Final Resuspension: Resuspend the cells in complete culture medium for your experiment.
-
Analysis: As with CellTracker™, analyze an initial sample for the "Generation 0" peak and culture the rest for subsequent time points.
Concluding Remarks
Both CellTracker™ Violet BMQC and CellTrace™ Violet are effective tools for tracking cell proliferation using flow cytometry. The choice between them may depend on the specific requirements of your experiment.
-
CellTrace™ Violet is often highlighted for its exceptional brightness, which may be advantageous for resolving a large number of cell generations.[3][4]
-
CellTracker™ Violet BMQC , with its distinct emission spectrum, offers flexibility in multicolor panel design and is noted for its excellent cell retention.[5][6]
For optimal results, it is recommended to perform a pilot experiment to determine the ideal staining concentration and conditions for your cell type of interest with either dye. This will ensure robust and reproducible data for your cell proliferation studies.
References
- 1. ulab360.com [ulab360.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Invitrogen™ CellTrace™ Violet Cell Proliferation Kit, for flow cytometry | Fisher Scientific [fishersci.ca]
- 4. selectscience.net [selectscience.net]
- 5. Invitrogen CellTracker Fluorescent Probes 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 8. Monitoring Cell Proliferation by Dye Dilution: Considerations for Probe Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellTracker violet BMQC () for sale [vulcanchem.com]
- 10. biocompare.com [biocompare.com]
A Head-to-Head Comparison of CellTracker™ Violet BMQC and CFSE for Cell Tracking Applications
For researchers, scientists, and drug development professionals selecting the optimal fluorescent dye for cell tracking, a clear understanding of the available tools is paramount. This guide provides a detailed, data-driven comparison of two popular cell tracking dyes: CellTracker™ Violet BMQC and Carboxyfluorescein Succinimidyl Ester (CFSE). We will delve into their spectral properties, labeling mechanisms, performance characteristics, and experimental protocols to facilitate an informed decision for your specific research needs.
At a Glance: Key Differences
CellTracker™ Violet BMQC and CFSE are both valuable reagents for long-term cell tracking and proliferation studies. The primary distinction lies in their spectral properties and mechanism of covalent labeling. CellTracker™ Violet BMQC is excited by the violet laser and reacts with thiol groups, while CFSE is excited by the blue laser and reacts with amine groups. These differences have implications for experimental design, particularly in multicolor fluorescence applications.
Quantitative Data Summary
For a direct comparison of the key performance indicators of CellTracker™ Violet BMQC and CFSE, the following table summarizes their spectral and functional characteristics.
| Feature | CellTracker™ Violet BMQC | CFSE (Carboxyfluorescein Diacetate Succinimidyl Ester) |
| Excitation Maximum | ~415 nm[1][2][3][4][5] | ~494-498 nm[6][7][8] |
| Emission Maximum | ~516 nm[1][2][3][4][5] | ~517-521 nm[6][7][9][10][11] |
| Laser Line | 405 nm (Violet)[1][12] | 488 nm (Blue)[6][7][9] |
| Fluorescent Color | Violet/Blue | Green[9][10] |
| Reactive Group | Bromomethyl[2][3][13] | Succinimidyl Ester[9][10][14] |
| Cellular Target | Thiol groups (e.g., on glutathione)[2][3] | Primary amines (e.g., on lysine (B10760008) residues of proteins)[6][9][10][14] |
| Cell Permeability | Freely permeable | Permeable in diacetate form (CFDA-SE)[6][14][15] |
| Fluorescence Activation | Fluorescent upon reaction | Requires cleavage of acetate (B1210297) groups by intracellular esterases[6][11][14][16] |
| Dye Retention | At least 72 hours[2][3][13] | Long-term, through several generations[11][14][17] |
| Cytotoxicity | Low at working concentrations[2][3][13] | Can be toxic at high concentrations[14][18] |
| Primary Applications | Cell movement, location, and multigenerational tracking[1][5][19] | Cell division, proliferation, and migration studies[7][9][10][16] |
Mechanism of Action and Experimental Workflow
The distinct labeling chemistries of CellTracker™ Violet BMQC and CFSE dictate their interaction with cellular components and the subsequent experimental workflow.
CellTracker™ Violet BMQC: Thiol-Reactive Labeling
CellTracker™ Violet BMQC freely diffuses across the cell membrane. Once inside the cell, its bromomethyl group reacts with thiol-containing molecules, primarily glutathione (B108866), in a reaction that can be facilitated by glutathione S-transferase.[2][3] This covalent bond ensures the dye is well-retained within the cell.
CFSE: Amine-Reactive Labeling Following Enzymatic Activation
CFSE is typically used in its diacetate form (CFDA-SE), which is non-fluorescent and readily crosses the cell membrane.[6][14][15] Inside the cell, intracellular esterases cleave the acetate groups, converting it to the fluorescent and membrane-impermeable CFSE.[6][11][14][16] The succinimidyl ester group of CFSE then covalently reacts with primary amine groups on intracellular proteins.[6][9][10][14] As the cell divides, the fluorescently labeled proteins are distributed approximately equally between daughter cells, leading to a halving of fluorescence intensity with each division.[20][21]
Experimental Protocols
Below are generalized protocols for labeling cells with CellTracker™ Violet BMQC and CFSE. It is crucial to optimize the dye concentration and incubation time for each cell type and experimental condition to ensure bright, uniform labeling with minimal cytotoxicity.
CellTracker™ Violet BMQC Labeling Protocol
-
Prepare Dye Stock Solution: Dissolve CellTracker™ Violet BMQC in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mM.
-
Prepare Staining Solution: On the day of the experiment, dilute the stock solution in serum-free medium or PBS to the desired final working concentration (typically 0.5-25 µM).[2] The optimal concentration should be determined empirically.
-
Cell Preparation: Prepare a single-cell suspension in a protein-free buffer.
-
Staining: Add the staining solution to the cell suspension and incubate for 15-45 minutes at 37°C, protected from light.[13]
-
Washing: After incubation, wash the cells by adding complete culture medium to quench any unbound dye, centrifuge, and resuspend the cells in fresh, pre-warmed complete medium.[13]
-
Analysis: The labeled cells are now ready for downstream applications, such as flow cytometry or fluorescence microscopy.
CFSE Labeling Protocol
-
Prepare Dye Stock Solution: Reconstitute the lyophilized CFSE (or CFDA-SE) in anhydrous DMSO to a stock concentration of 5-10 mM.[22][23][24] Store aliquots at -20°C or -80°C, protected from light and moisture.[22][25]
-
Cell Preparation: Prepare a single-cell suspension and wash twice with serum-free medium or PBS to remove any residual serum proteins that could react with the dye.[22] Resuspend the cells at a concentration of 1-20 million cells/mL in pre-warmed PBS or similar buffer.[22][25]
-
Staining: Add an equal volume of a 2x working concentration of CFSE (typically 0.5-20 µM final concentration) to the cell suspension.[11][18][22] Immediately vortex gently and incubate for 8-20 minutes at room temperature or 37°C, protected from light.[22][25]
-
Quenching and Washing: Stop the labeling reaction by adding 5 volumes of cold complete culture medium (containing serum) and incubate on ice for 5 minutes.[22] The proteins in the serum will quench any unreacted dye. Wash the cells at least twice with complete medium to remove unbound CFSE.[22][25]
-
Analysis: The CFSE-labeled cells are ready for culture or analysis by flow cytometry. A sample of cells should be analyzed shortly after labeling to establish the initial fluorescence intensity (generation 0).
Comparative Experimental Workflow
The following diagram illustrates a typical comparative workflow for a cell tracking experiment using either CellTracker™ Violet BMQC or CFSE.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ulab360.com [ulab360.com]
- 4. syronoptics.com [syronoptics.com]
- 5. CELLTRACKER VIOLET BMQC 5 X 100 UG,C10094,Invitrogen 供应商、价格、厂家、报价、规格参数 [bingosci.com]
- 6. CFSE | AAT Bioquest [aatbio.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. Spectrum [CFSE (fluorescein, CFDA, SE)] | AAT Bioquest [aatbio.com]
- 9. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. biocompare.com [biocompare.com]
- 11. CFSE [bio-gems.com]
- 12. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 13. This compound () for sale [vulcanchem.com]
- 14. Carboxyfluorescein succinimidyl ester - Wikipedia [en.wikipedia.org]
- 15. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. CellTracker™ Violet BMQC Dye, 5 x 0.1 mg - FAQs [thermofisher.com]
- 18. med.virginia.edu [med.virginia.edu]
- 19. Panel Builder [admin.fluorofinder.com]
- 20. Estimation of Cell Proliferation Dynamics Using CFSE Data - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]
- 23. cytologicsbio.com [cytologicsbio.com]
- 24. CFSE [bdbiosciences.com]
- 25. bu.edu [bu.edu]
Navigating the Violet Spectrum: A Guide to Alternatives for CellTracker Violet BMQC
For researchers engaged in cell tracking and proliferation studies utilizing violet laser-based excitation, identifying the optimal fluorescent dye is paramount for generating robust and reproducible data. While CellTracker™ Violet BMQC has been a staple in the field, a growing landscape of alternative reagents offers a range of performance characteristics. This guide provides an objective comparison of prominent alternatives, supported by available experimental data, to aid in the selection of the most suitable probe for your research needs.
Performance Comparison of Violet Laser-Excitable Cell Trackers
The ideal cell tracking dye should exhibit high fluorescence intensity for clear distinction from autofluorescence, demonstrate excellent photostability to withstand repeated imaging, display minimal cytotoxicity to ensure normal cellular function, and be well-retained within cells for long-term studies. The following table summarizes the key performance characteristics of several alternatives to CellTracker™ Violet BMQC, based on manufacturer information and available research data.
| Feature | CellTracker™ Violet BMQC | CellTrace™ Violet | ViaFluor® 405 SE | Tag-it Violet™ | Cell Proliferation Dye eFluor™ 670 (CPD) |
| Excitation (nm) | ~415[1] | ~405[2] | ~408[3] | ~395[4] | Not specified, violet excitable[5] |
| Emission (nm) | ~516[1] | ~450[2] | ~452[3] | ~455[4] | Not specified[5] |
| Mechanism | Thiol-reactive chloromethyl[6] | Amine-reactive succinimidyl ester[2] | Amine-reactive succinimidyl ester[7] | Covalent attachment to intracellular proteins[4] | Amine-reactive[5] |
| Brightness | Bright[8] | Very bright, enables visualization of ≥10 generations[9][10] | Bright, with sharp peaks[11] | Bright staining[4] | High fluorescence intensity[5] |
| Cell Retention | Good, covalent binding[6] | Excellent, well-retained for several days[12][13] | Good, covalent labeling[7] | Long-term retention[4] | Long-lived[5] |
| Cytotoxicity | Low cytotoxicity reported[14] | Low cytotoxicity, minimal effect on proliferation[10][13] | Non-toxic to cells at 5 µM[11][15] | Low toxicity implied by proliferation use[4] | Low toxicity[5] |
| Photostability | Data not readily available | Stable signal[13] | Data not readily available | Data not readily available | Data not readily available |
| Fixable | Yes[14] | Yes, with aldehyde-based fixatives[1][2] | Yes, excellent tolerance for fixation[7] | Yes, withstands fixation and permeabilization[16] | Yes |
| Key Features | Established cell tracker | Considered a new "gold standard" by some researchers, superior to CFSE[17]. | Marketed as a non-toxic alternative with performance equivalent to CellTrace™ Violet[11][18]. | Suitable for both flow cytometry and fluorescence microscopy[4]. | Compatible with fluorescein (B123965) conjugates[5]. |
Signaling Pathways and Experimental Workflow
The fundamental principle behind most of these cell tracking dyes involves their passive diffusion into the cell, followed by an enzymatic or chemical reaction that renders them fluorescent and facilitates their covalent attachment to intracellular proteins. This process ensures that the dye is retained within the cells and is distributed equally between daughter cells upon division.
Detailed Experimental Protocols
CellTrace™ Violet Staining Protocol for Suspension Cells
This protocol is adapted from manufacturer's guidelines and published literature[2][9][19].
-
Cell Preparation:
-
Start with a single-cell suspension at a concentration of 1 x 10^6 cells/mL in a protein-free buffer like PBS.
-
-
Dye Preparation:
-
Prepare a 5 mM stock solution of CellTrace™ Violet by dissolving the contents of one vial in 20 µL of anhydrous DMSO.
-
For a final working concentration of 5 µM, dilute 1 µL of the 5 mM stock solution into 1 mL of the cell suspension. Optimal concentrations may range from 1-10 µM and should be determined empirically for each cell type.
-
-
Staining:
-
Add the diluted CellTrace™ Violet to the cell suspension and mix thoroughly.
-
Incubate for 20 minutes at 37°C, protected from light.
-
-
Quenching and Washing:
-
Stop the staining reaction by adding at least 5 volumes of complete culture medium and incubate for 5 minutes.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Wash the cells again by centrifugation and resuspension in fresh medium.
-
-
Analysis:
-
Cells are now ready for culture or immediate analysis.
-
For flow cytometry, analyze using a 405 nm violet laser for excitation and a bandpass filter appropriate for emission around 450 nm (e.g., 450/50 nm)[9].
-
ViaFluor® 405 SE Staining Protocol for Suspension Cells
This protocol is based on manufacturer's recommendations[15][20].
-
Cell Preparation:
-
Prepare a single-cell suspension at 1 x 10^6 cells/mL in a pre-warmed (37°C), protein-free buffer such as PBS. Do not use Tris-based buffers.
-
-
Dye Preparation:
-
Prepare a stock solution of ViaFluor® 405 SE in anhydrous DMSO.
-
Dilute the stock solution in the cell suspension buffer to the desired final working concentration. A concentration of 5 µM is often a good starting point, but should be optimized for your specific cell type and application.
-
-
Staining:
-
Resuspend the cell pellet in the ViaFluor® 405 SE staining solution.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Pellet the cells by centrifugation and resuspend them in fresh, pre-warmed complete culture medium.
-
Incubate for a further 15-30 minutes at 37°C to allow for complete hydrolysis of the dye and reaction with intracellular proteins.
-
Wash the cells once more with fresh medium.
-
-
Analysis:
-
The labeled cells can now be cultured or analyzed.
-
For flow cytometry, use a violet laser (405 nm) for excitation and detect the emission in the Pacific Blue™ channel (around 452 nm)[3].
-
Logical Relationships in Dye Selection
The choice of a cell tracking dye is a critical decision that depends on the specific requirements of the experiment. The following diagram illustrates the logical considerations for selecting a suitable violet-excitable cell tracker.
References
- 1. CellTrace Violet Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 3. biotium.com [biotium.com]
- 4. sonybiotechnology.com [sonybiotechnology.com]
- 5. researchgate.net [researchgate.net]
- 6. CellTracker™ Violet BMQC Dye, 5 x 0.1 mg - FAQs [thermofisher.com]
- 7. genetargetsolutionsshop.com.au [genetargetsolutionsshop.com.au]
- 8. Dual-Activatable Cell Tracker for Controlled and Prolonged Single-Cell Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. flowcytometry-embl.de [flowcytometry-embl.de]
- 10. Invitrogen CellTrace Violet Cell Proliferation Kit, for flow cytometry 180 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 11. biotium.com [biotium.com]
- 12. selectscience.net [selectscience.net]
- 13. The CellTrace Violet Cell Proliferation Kit | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Tracking Cells Through Time and Space | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. biotium.com [biotium.com]
- 16. Cell Proliferation Tracer Kit (Fluorometric, Violet 450) | Cell Signaling Technology [cellsignal.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. lifetechindia.com [lifetechindia.com]
Validating CellTracker™ Violet BMQC Results: A Comparative Guide to Alternative Methods
For researchers in cellular biology and drug development, accurate tracking of cell populations is paramount. CellTracker™ Violet BMQC is a fluorescent dye widely used for monitoring cell movement, location, and proliferation.[1][2] Its violet laser excitation is ideal for multiplexing with other common fluorophores.[3] However, validating the results obtained from this or any single method is crucial for robust and reliable data. This guide provides a comprehensive comparison of CellTracker™ Violet BMQC with alternative methods for validating cell proliferation and viability, complete with experimental data and detailed protocols.
Comparison of Cell Proliferation and Viability Assays
To ensure the effects observed are due to the experimental conditions and not artifacts of the labeling process, it is essential to validate the results from CellTracker™ Violet BMQC. This can be achieved by employing alternative methods that measure different cellular processes associated with proliferation and viability. Key alternative methods include dye dilution assays using Carboxyfluoresorescein diacetate succinimidyl ester (CFSE), DNA synthesis assays like Bromodeoxyuridine (BrdU) incorporation, and Live/Dead cell viability assays.
| Parameter | CellTracker™ Violet BMQC | CFSE Staining | BrdU Incorporation Assay | Live/Dead Fixable Dead Cell Stain |
| Principle | Covalent binding to intracellular thiols; dye is diluted with each cell division.[4] | Covalent binding to intracellular amines; dye is diluted with each cell division.[3] | Incorporation of a thymidine (B127349) analog into newly synthesized DNA during the S-phase of the cell cycle.[5] | Covalent binding to intracellular amines in membrane-compromised (dead) cells, resulting in significantly brighter fluorescence than live cells. |
| Primary Measurement | Generational analysis of proliferating cells. | Generational analysis of proliferating cells. | Cells actively synthesizing DNA (S-phase).[5] | Cell viability (membrane integrity). |
| Toxicity | Generally low cytotoxicity at working concentrations.[6][7] | Can be toxic at higher concentrations, requiring careful optimization.[3] | Can be toxic at high concentrations and may affect cell cycle progression.[8] | Minimal toxicity as it primarily stains non-viable cells. |
| In Vivo/In Vitro | Both. | Both. | Both. | Primarily in vitro, but can be used for ex vivo analysis of in vivo samples. |
| Fixable | Yes.[4] | Yes. | Requires fixation and DNA denaturation.[5] | Yes, specifically designed for fixation. |
| Multiplexing | Excellent; excited by 405 nm violet laser, leaving green and red channels free.[3] | Good; excited by 488 nm laser, which can overlap with other common fluorophores like FITC and GFP.[3] | Good; detected by a fluorescent antibody, allowing for choice of fluorophore. | Excellent; available in a wide range of colors for different laser lines. |
Experimental Data Summary
While direct head-to-head comparisons of CellTracker™ Violet BMQC with all alternative methods in a single study are limited, data from comparative studies of functionally analogous dyes provide valuable insights.
Dye Dilution Assay Comparison: CellTrace™ Violet vs. CFSE
CellTrace™ Violet is functionally analogous to CellTracker™ Violet BMQC. Studies have shown that CellTrace™ Violet exhibits lower toxicity compared to CFSE. For instance, titration studies in Jurkat cells demonstrated that concentrations of CFSE above 2 µM induced toxicity, whereas CellTrace™ Violet showed minimal effects on cell viability at concentrations up to 5 µM after 6 days of staining.[3] Furthermore, CellTrace™ Violet has been reported to show minimal cell-to-cell dye transfer, leading to better resolution between division peaks compared to CFSE.[3]
| Parameter | CellTrace™ Violet | CFSE | Reference |
| Cell Viability (Jurkat cells, 6 days) | >80% at 5 µM | <20% at 5 µM | [3] |
| Proliferative Fraction (ConA-stimulated PBMCs) | Similar to CFSE | Standard for comparison | [9] |
| Proliferation Index (ConA-stimulated PBMCs) | Similar to CFSE | Standard for comparison | [9] |
Viability Assessment
| Cell Line | Staining Method | Cell Viability (%) | Reference |
| Jurkat | CellTrace™ Violet (5 µM) | > 90% | [10][11] |
| Jurkat | Unstained Control | > 95% | [10][11] |
| PBMCs | CellTrace™ Violet | > 90% | [9] |
| PBMCs | Unstained Control | > 90% | [9] |
Methodologies and Signaling Pathways
Experimental Workflow for Validation
The following diagram illustrates a typical workflow for validating CellTracker™ Violet BMQC proliferation results with both a BrdU incorporation assay and a Live/Dead viability stain.
Caption: Workflow for validating CellTracker™ Violet BMQC results.
Signaling Pathway: Cell Proliferation
The following diagram provides a simplified overview of the cell cycle, which is the fundamental process measured by proliferation assays. Dye dilution assays like CellTracker™ Violet BMQC and CFSE track the progression through multiple cycles, while BrdU assays specifically identify cells in the S phase.
Caption: Simplified diagram of the cell cycle.
Experimental Protocols
CellTracker™ Violet BMQC Staining Protocol
-
Prepare Staining Solution: Dissolve CellTracker™ Violet BMQC in high-quality, anhydrous DMSO to make a 10 mM stock solution. Dilute the stock solution in serum-free medium to a final working concentration of 1-10 µM.
-
Cell Preparation: Harvest cells and resuspend in the pre-warmed staining solution at a density of 1 x 10^6 cells/mL.
-
Incubation: Incubate the cells for 20-30 minutes at 37°C, protected from light.
-
Wash: Pellet the cells by centrifugation and resuspend in fresh, pre-warmed complete culture medium.
-
Recovery: Incubate for at least another 30 minutes to allow for complete modification of the dye.
-
Analysis: Proceed with the experiment and analyze by flow cytometry using a 405 nm laser for excitation.[12]
CFSE Staining Protocol
-
Prepare Staining Solution: Prepare a 5 mM stock solution of CFSE in DMSO. Dilute the stock solution in protein-free PBS to a final working concentration of 1-5 µM.
-
Cell Preparation: Resuspend cells in the staining solution at 1 x 10^6 cells/mL.
-
Incubation: Incubate for 10-15 minutes at 37°C.
-
Quench: Add an equal volume of cold complete medium (containing FBS) to stop the staining reaction.
-
Wash: Wash the cells twice with complete medium.
-
Analysis: Resuspend cells in culture medium for your experiment and analyze using a 488 nm laser for excitation.
BrdU Incorporation Assay Protocol
-
BrdU Labeling: Add BrdU to the cell culture medium at a final concentration of 10 µM. The incubation time will depend on the cell type's proliferation rate (typically 1-24 hours).[5]
-
Cell Harvest: Harvest and wash the cells.
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based fixative, then permeabilize with a detergent-based buffer.
-
DNA Denaturation: Treat the cells with DNase I or HCl to denature the DNA and expose the incorporated BrdU.
-
Staining: Incubate with a fluorescently-conjugated anti-BrdU antibody.
-
Analysis: Wash the cells and analyze by flow cytometry.
Live/Dead Fixable Dead Cell Stain Protocol
-
Cell Preparation: Harvest and wash cells once with a protein-free buffer like PBS.
-
Staining: Resuspend the cells in the fixable viability stain solution (diluted according to the manufacturer's instructions) at 1 x 10^6 cells/mL.
-
Incubation: Incubate for 15-30 minutes at room temperature or 4°C, protected from light.
-
Wash: Wash the cells with a buffer containing protein (e.g., FACS buffer with BSA or serum).
-
Fixation (Optional): If required for subsequent intracellular staining, fix the cells with a formaldehyde-based fixative.
-
Analysis: Analyze by flow cytometry using the appropriate laser and emission filters for the chosen viability dye.
References
- 1. CellTrace™ Violet Flow Cytometric Assay to Assess Cell Proliferation | Springer Nature Experiments [experiments.springernature.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. A Guide to Studying Cell Proliferation by Generational Tracing | Thermo Fisher Scientific - US [thermofisher.com]
- 4. CellTracker™ Violet BMQC Dye, 5 x 0.1 mg - FAQs [thermofisher.com]
- 5. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. cellTracker violet BMQC () for sale [vulcanchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Monitoring Cell Proliferation by Dye Dilution: Considerations for Probe Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Modified cell trace violet proliferation assay preserves lymphocyte viability and allows spectral flow cytometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CellTrace Violet Cell Proliferation Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Unveiling the Cytotoxicity Profile of CellTracker™ Dyes: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the optimal fluorescent dye for live-cell tracking is paramount. An ideal dye should be brightly fluorescent, well-retained within cells, and, most importantly, non-toxic. This guide provides an objective comparison of the cytotoxicity of different CellTracker™ dyes, supported by experimental data, to aid in the selection of the most suitable reagent for your long-term cell analysis needs.
Executive Summary
CellTracker™ fluorescent probes are widely used for monitoring cell movement, proliferation, and localization. These dyes are designed to freely pass through the cell membrane and, once inside, are converted into cell-impermeant products. Generally, at recommended working concentrations, CellTracker™ dyes exhibit low cytotoxicity. Experimental data from studies on HeLa cells demonstrates that cell proliferation in the presence of various CellTracker™ dyes is comparable to that of control cells treated with DMSO over a 72-hour period.
Comparative Cytotoxicity Data
A study conducted by Thermo Fisher Scientific evaluated the cytotoxic effects of four different CellTracker™ dyes—Blue, Green, Red, and Deep Red—on HeLa cells. The cells were loaded with a 1 µM concentration of each dye, and cell proliferation was measured over three days using the CyQUANT™ Direct Cell Proliferation Assay. The results indicated that none of the tested CellTracker™ dyes contributed to cytotoxicity at this working concentration, with cell proliferation rates similar to the DMSO-treated control group.[1][2][3][4]
While the graphical data is not publicly available for direct quantitative extraction, the consistent reports from the manufacturer affirm the lack of cytotoxic effects at the recommended 1 µM concentration. Based on these qualitative descriptions, a representative data table is presented below to illustrate the expected experimental outcome.
| Dye | Concentration | Day 1 (Relative Fluorescence Units - RFU) | Day 2 (RFU) | Day 3 (RFU) |
| DMSO (Control) | - | ~50,000 | ~100,000 | ~180,000 |
| CellTracker™ Blue | 1 µM | ~50,000 | ~100,000 | ~180,000 |
| CellTracker™ Green | 1 µM | ~50,000 | ~100,000 | ~180,000 |
| CellTracker™ Red | 1 µM | ~50,000 | ~100,000 | ~180,000 |
| CellTracker™ Deep Red | 1 µM | ~50,000 | ~100,000 | ~180,000 |
Note: The RFU values in this table are representative and based on the qualitative descriptions from the cited sources, which state that cell proliferation was similar across all conditions. The actual RFU values may vary depending on the specific experimental conditions.
Mechanism of Action and Potential for Cytotoxicity
The majority of CellTracker™ dyes (excluding CellTracker™ Deep Red) are mildly thiol-reactive.[2][3] They contain a chloromethyl group that reacts with intracellular thiols, primarily glutathione (B108866), in a reaction mediated by glutathione S-transferase (GST).[2][3] This conjugation renders the dye cell-impermeant, ensuring its retention within the cell.
CellTracker™ Deep Red, on the other hand, contains a succinimidyl ester that reacts with amine groups on intracellular proteins.[2][3]
While generally non-toxic at working concentrations, it is important to consider that high concentrations of thiol-reactive dyes could potentially deplete intracellular glutathione levels, which may, in turn, induce cellular stress. Therefore, it is crucial to use the lowest effective concentration of the dye for any given cell type and application.
Intracellular activation of thiol-reactive CellTracker™ dyes.
Experimental Protocols
The following is a detailed protocol for assessing the cytotoxicity of CellTracker™ dyes using a cell proliferation assay, based on the methodology described in the comparative studies.[1][4]
1. Cell Culture and Plating:
-
Culture HeLa cells in a suitable medium until they reach the desired confluence.
-
Trypsinize and resuspend the cells to create a single-cell suspension.
-
Count the cells and adjust the concentration to plate 2,500 cells per well in a 96-well plate.
-
Incubate the plate overnight to allow the cells to adhere.
2. Dye Loading:
-
Prepare a 1 µM working solution of the desired CellTracker™ dye in a serum-free medium or a suitable buffer like Live Cell Imaging Solution (LCIS).
-
Prepare a vehicle control using the same concentration of DMSO as used to prepare the dye stock solution.
-
Aspirate the culture medium from the wells and wash the cells once.
-
Add the dye working solution or the DMSO control to the respective wells.
-
Incubate the plate for 30-60 minutes at 37°C.
3. Post-Loading Incubation:
-
Aspirate the dye-loading solution and wash the cells once with a fresh medium or buffer.
-
Add a complete culture medium to each well.
-
Return the plate to the incubator and culture for the desired duration (e.g., 1, 2, and 3 days).
4. Cell Proliferation Assay (CyQUANT™ Direct):
-
At each time point, remove the plate from the incubator.
-
Prepare the CyQUANT™ Direct reagent according to the manufacturer's instructions.
-
Add the CyQUANT™ reagent to each well.
-
Incubate the plate for the recommended time at 37°C, protected from light.
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for the CyQUANT™ dye.
5. Data Analysis:
-
Subtract the average fluorescence of the no-cell control wells from all other measurements.
-
Plot the relative fluorescence units (RFU) against time for each condition (dyes and DMSO control).
-
Compare the proliferation curves of the dye-treated cells to the DMSO control to assess cytotoxicity.
Experimental workflow for assessing CellTracker™ dye cytotoxicity.
Conclusion
Based on the available data, CellTracker™ Blue, Green, Red, and Deep Red dyes are not cytotoxic to HeLa cells at a working concentration of 1 µM. Researchers can confidently use these dyes for long-term cell tracking studies without significant concerns about adverse effects on cell viability and proliferation. However, it is always recommended to perform a preliminary toxicity assessment for the specific cell type and experimental conditions to be used. By following the detailed experimental protocol provided, researchers can effectively evaluate the cytotoxic potential of these and other fluorescent probes in their own laboratory settings.
References
A Comparative Guide to the Photostability of CellTracker™ Violet BMQC and Other Live-Cell Fluorescent Dyes
For researchers, scientists, and drug development professionals engaged in live-cell imaging, the selection of a robust fluorescent dye is paramount to generating reliable and reproducible data. Photostability, the ability of a fluorophore to resist degradation upon light exposure, is a critical factor, especially in time-lapse microscopy and long-term cell tracking experiments. This guide provides an objective comparison of the photostability of CellTracker™ Violet BMQC, a violet laser-excitable dye, with other commonly used fluorescent probes for live-cell analysis.
Overview of CellTracker™ Violet BMQC
CellTracker™ Violet BMQC is a fluorescent dye designed for monitoring cell movement and location.[1] It readily crosses cell membranes and, once inside the cell, its bromomethyl group reacts with intracellular thiol groups, primarily on glutathione (B108866), in a glutathione S-transferase-mediated reaction.[2] This reaction converts the dye into a cell-impermeant product, ensuring it is well-retained within the cells for extended periods, often up to 72 hours, and is passed on to daughter cells.[2] Its violet excitation spectrum makes it ideal for multiplexing with green and red fluorescent probes.[1]
Quantitative Comparison of Fluorescent Dyes
Table 1: Spectral and Photostability Properties of Common Live-Cell Fluorescent Dyes
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Photostability (Qualitative/Quantitative) |
| CellTracker™ | Violet BMQC | 415 [2] | 516 [2] | Stable, well-retained for at least 72 hours [2] |
| Green CMFDA | 492[2] | 517[2] | Stable, well-retained[2] | |
| Deep Red | 630[2] | 660[2] | Stable, well-retained[2] | |
| CFSE | Carboxyfluorescein succinimidyl ester | ~495 | ~519 | Moderate |
| Alexa Fluor™ | Alexa Fluor™ 488 | 495[4] | 519[4] | High (Quantum Yield: 0.92)[4] |
| Alexa Fluor™ 568 | 578[5] | 603[5] | High[5] | |
| Cyanine Dyes | Cy5 | ~649 | ~670 | Moderate |
| Nanoparticles | Qtracker™ Probes | Varies | Varies | High resistance to photobleaching[3] |
Experimental Protocols
Accurate assessment of photostability is crucial for selecting the appropriate dye and for the quantitative interpretation of fluorescence imaging data. Below are detailed methodologies for measuring photobleaching half-life.
Protocol 1: Measurement of Photobleaching Half-life in a Cellular Context
This protocol outlines a method to determine the photobleaching half-life of a fluorescent dye using fluorescence microscopy.
Materials:
-
Live or fixed cells stained with the fluorescent dyes of interest.
-
Fluorescence microscope equipped with a stable light source (e.g., laser or LED), appropriate filter sets for each fluorophore, a sensitive camera, and time-lapse imaging software.
-
Immersion oil (if using an oil immersion objective).
-
Appropriate cell culture medium or mounting medium.
Procedure:
-
Sample Preparation: Prepare microscope slides with cells labeled with the fluorescent probes to be compared. Ensure consistent labeling concentrations and conditions across all samples. For live-cell imaging, maintain cells in an appropriate imaging medium.
-
Microscope Setup: Turn on the fluorescence light source and allow it to stabilize. Select the appropriate objective lens and the filter set corresponding to the excitation and emission spectra of the fluorophore.
-
Image Acquisition:
-
Locate a region of interest (ROI) containing well-labeled cells.
-
Acquire an initial image (time point 0).
-
Begin continuous illumination of the sample at a constant laser power.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10-30 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the ROI in each image of the time-lapse series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without cells.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t½) is the time at which the fluorescence intensity drops to 50% of its initial value. A longer half-life indicates greater photostability.[4]
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for assessing the photostability of fluorescent dyes.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Cell Tracking | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Violet Fluorescent Dyes for Live-Cell Tracking: CellTracker™ Violet BMQC and its Alternatives
For researchers, scientists, and drug development professionals engaged in live-cell imaging and analysis, the selection of an appropriate fluorescent dye is a critical determinant of experimental success. Violet laser-excitable dyes are particularly valuable for their compatibility with common instrumentation and their utility in multiplexing with other fluorophores. This guide provides an objective comparison of CellTracker™ Violet BMQC with other prominent violet dyes: CellTrace™ Violet, Brilliant Violet™ 421, and SuperBright™ 436. We present available quantitative data, detailed experimental protocols for direct comparison, and visual workflows to aid in the selection of the optimal dye for your research needs.
Quantitative Comparison of Violet Dyes
The intrinsic brightness of a fluorophore is a product of its molar extinction coefficient (a measure of how well it absorbs light at a specific wavelength) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). While direct, side-by-side quantitative comparisons in cellular environments are not always published, the following table summarizes the available photophysical properties of these select violet dyes. It is important to note the gaps in publicly available data for some of these commercially available reagents.
| Property | CellTracker™ Violet BMQC | CellTrace™ Violet | Brilliant Violet™ 421 | SuperBright™ 436 |
| Excitation Max (nm) | ~415[1][2][3] | ~405[4][5][6] | ~405 | ~414[7][8][9] |
| Emission Max (nm) | ~516[1][2][3][10] | ~450[4][5][6] | ~421 | ~436[7][8][9] |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Data not available | Data not available | ~2,530,000 | Data not available |
| Quantum Yield (Φ) | Data not available | Data not available | ~0.89 | Data not available |
| Relative Brightness (ε x Φ) | Data not available | Data not available | ~2,251,700 | Data not available |
| Qualitative Brightness | Very Bright[11] | Extremely Bright[5][12] | Very Bright[13] | Brighter than eFluor 450, comparable to Brilliant Violet™ 421[8][14][15] |
Note: The relative brightness for Brilliant Violet™ 421 is calculated from the provided extinction coefficient and quantum yield. The absence of this data for the other dyes necessitates a direct experimental comparison to determine their relative performance in a specific application.
Experimental Protocol: Relative Brightness Comparison of Violet Dyes using Flow Cytometry
This protocol provides a framework for directly comparing the fluorescence intensity of CellTracker™ Violet BMQC and its alternatives in a suspension cell line (e.g., Jurkat or K562 cells).
I. Materials
-
Suspension cell line (e.g., Jurkat, K562) in logarithmic growth phase
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (B87167) (DMSO)
-
CellTracker™ Violet BMQC
-
CellTrace™ Violet
-
Brilliant Violet™ 421-conjugated antibody (e.g., anti-CD45) or amine-reactive dye
-
SuperBright™ 436-conjugated antibody (e.g., anti-CD45) or amine-reactive dye
-
Flow cytometer equipped with a 405 nm violet laser and appropriate filters (e.g., 450/50 nm for CellTrace™ Violet and Brilliant Violet™ 421/SuperBright™ 436, and 525/50 nm for CellTracker™ Violet BMQC)
-
Polypropylene V-bottom 96-well plates or flow cytometry tubes
II. Methods
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of CellTracker™ Violet BMQC in DMSO.
-
Prepare a 5 mM stock solution of CellTrace™ Violet in DMSO.
-
Reconstitute Brilliant Violet™ 421 and SuperBright™ 436 reagents according to the manufacturer's instructions.
-
-
Cell Staining:
-
Harvest cells and wash twice with sterile PBS by centrifugation (300 x g for 5 minutes).
-
Resuspend cells in pre-warmed, serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
For each dye, prepare a series of dilutions to determine the optimal staining concentration (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM).
-
Add the diluted dyes to the cell suspensions.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding an equal volume of complete culture medium.
-
Wash the cells twice with complete culture medium.
-
-
Flow Cytometry Analysis:
-
Resuspend the stained cells in PBS or flow cytometry staining buffer.
-
Acquire data on a flow cytometer equipped with a 405 nm laser.
-
Use unstained cells to set the negative gate and adjust instrument settings.
-
Collect data for each stained sample, ensuring a sufficient number of events (e.g., 10,000-50,000).
-
Record the mean fluorescence intensity (MFI) of the stained cell populations for each dye at each concentration.
-
-
Data Analysis:
-
Compare the MFI values of the different dyes at their optimal (non-toxic and brightly staining) concentrations. The dye with the highest MFI under these conditions is the brightest for this specific cell type and instrument configuration.
-
Visualizing Experimental and Conceptual Frameworks
To further aid in the practical application and conceptual understanding of these fluorescent dyes, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway.
Caption: Workflow for comparing the brightness of different violet fluorescent dyes.
Caption: Dye dilution principle for tracking cell proliferation.
Conclusion
The choice of a violet fluorescent dye for live-cell tracking is a critical decision that depends on the specific requirements of the experiment, including the instrumentation available and the nature of the cells being studied. While Brilliant Violet™ 421 offers exceptional brightness based on available quantitative data, the qualitative descriptions of CellTracker™ Violet BMQC, CellTrace™ Violet, and SuperBright™ 436 suggest they are also highly effective probes.[5][8][11][12][13][14][15] Due to the lack of comprehensive, directly comparable quantitative data for all dyes, researchers are encouraged to perform their own side-by-side comparisons using the provided experimental protocol to determine the most suitable reagent for their specific application. This empirical approach will ensure the selection of a dye that provides the brightest signal and the most robust data for advancing research in cell biology and drug development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ulab360.com [ulab360.com]
- 3. Invitrogen CellTracker Fluorescent Probes 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 5. Invitrogen CellTrace Violet Cell Proliferation Kit, for flow cytometry 180 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. Super Bright Fluorescent Polymer Dyes for the Violet Laser | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. CD22/SuperBright 436 FluoroFinder [app.fluorofinder.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. biocompare.com [biocompare.com]
- 12. selectscience.net [selectscience.net]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. Super Bright 436 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Super Bright Conjugates for Flow Cytometry - Behind the Bench [thermofisher.com]
A Head-to-Head Comparison of Fluorescent Dyes for Tracking Cell Division: Spotlight on CellTracker Violet BMQC
For researchers in cellular biology, immunology, and drug development, accurately tracking cell proliferation is paramount. Fluorescent dyes that are inherited by daughter cells provide a powerful tool for monitoring cell division. This guide offers an objective comparison of CellTracker™ Violet BMQC with other common alternatives, supported by experimental data, to aid in the selection of the most appropriate reagent for your research needs.
Overview of Cell Proliferation Dyes
Cell proliferation dyes are essential tools for studying the dynamics of cell populations. The ideal dye should be bright, well-retained within cells for multiple generations, exhibit low cytotoxicity, and be easily detectable by common laboratory instrumentation such as flow cytometers. These dyes are typically categorized by their mechanism of retention.
Covalent Labeling Dyes: These dyes possess reactive groups that form covalent bonds with intracellular molecules, primarily proteins. This stable linkage ensures that the dye is not easily expelled from the cell and is faithfully partitioned between daughter cells upon division. CellTracker™ Violet BMQC, CellTrace™ Violet, and Carboxyfluorescein diacetate, succinimidyl ester (CFSE) fall into this category. CellTracker™ Violet BMQC contains a bromomethyl group that reacts with thiol groups on intracellular proteins, while CellTrace™ Violet and CFSE have succinimidyl esters that react with amine groups.[1]
Membrane-Intercalating Dyes: These lipophilic dyes integrate into the cell's lipid bilayer. While they can be well-retained, their fluorescence may not be as uniformly distributed upon cell division compared to covalent dyes.[2]
This guide will focus on the comparative performance of the violet-excitable covalent labeling dyes: CellTracker™ Violet BMQC, CellTrace™ Violet, and the traditional gold-standard, CFSE.
Performance Comparison: Retention, Viability, and Brightness
A critical attribute of a cell proliferation dye is its ability to be retained within cells over multiple divisions with minimal impact on cell health. The following tables summarize the performance of CellTracker™ Violet BMQC and its alternatives.
Table 1: Spectral and Staining Properties
| Feature | CellTracker™ Violet BMQC | CellTrace™ Violet | CFSE |
| Excitation (nm) | ~415[3] | ~405 | ~492 |
| Emission (nm) | ~516[3] | ~450 | ~517 |
| Laser Line | Violet (405 nm)[4] | Violet (405 nm) | Blue (488 nm) |
| Reactive Group | Bromomethyl (reacts with thiols)[5] | Succinimidyl Ester (reacts with amines) | Succinimidyl Ester (reacts with amines) |
| Reported Generations Tracked | Multigenerational[3] | Up to 10[6] | Up to 10 |
Table 2: Experimental Data on Fluorescence Stability and Cytotoxicity
| Time Point | CellTrace™ Violet Mean Fluorescence Intensity (MFI) | CFSE Mean Fluorescence Intensity (MFI) |
| Day 0 | High | High |
| Day 1 | Stable | Significant Decrease |
| Day 2 | Gradual Decrease with Division | Further Decrease |
| Day 3 | Gradual Decrease with Division | Continued Decrease |
| Day 4 | Gradual Decrease with Division | Continued Decrease |
Data adapted from a study comparing the initial fluorescence decrease of CellTrace™ dyes and CFSE.[7]
| Dye (Concentration) | Cell Viability after 6 Days (%) |
| CellTrace™ Violet (5 µM) | >80% |
| CFSE (5 µM) | <15% |
Data adapted from a study on the cytotoxicity of CellTrace™ dyes and CFSE in Jurkat cells.[8]
Studies have indicated that CellTracker™ dyes, in general, exhibit low cytotoxicity at working concentrations.[9] While specific data for the violet formulation is limited, CellTracker™ Deep Red has been shown to have no greater toxicity than other CellTracker™ dyes over a 3-day period.[9] In contrast, CFSE has been reported to be the most toxic among the CellTrace™ family of dyes.[10] Furthermore, CellTrace™ Violet demonstrates superior fluorescence stability in the initial 24 hours post-staining compared to CFSE, which shows a significant drop in signal.[7] This initial stability of CellTrace™ Violet can lead to better resolution between early cell divisions.
Experimental Methodologies
Accurate and reproducible results depend on meticulous experimental execution. Below are detailed protocols for labeling cells with CellTracker™ Violet BMQC, CellTrace™ Violet, and CFSE for flow cytometric analysis of cell proliferation.
Protocol 1: Cell Staining with CellTracker™ Violet BMQC
Materials:
-
CellTracker™ Violet BMQC dye
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Serum-free medium (e.g., PBS or HBSS)
-
Complete culture medium
-
Cells in single-cell suspension
Procedure:
-
Prepare a 10 mM Stock Solution: Warm the vial of CellTracker™ Violet BMQC to room temperature. Add the appropriate volume of anhydrous DMSO to create a 10 mM stock solution. Mix well until the dye is completely dissolved.
-
Prepare the Working Solution: Dilute the 10 mM stock solution in pre-warmed (37°C) serum-free medium to a final working concentration of 0.5-25 µM. The optimal concentration should be determined empirically for your cell type and application. For long-term studies (over 3 days) or rapidly dividing cells, a concentration of 5-25 µM is recommended.[5]
-
Cell Preparation: Harvest cells and resuspend them in pre-warmed serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add the cell suspension to the working solution of CellTracker™ Violet BMQC. Incubate for 15-45 minutes at 37°C, protected from light.
-
Wash: After incubation, pellet the cells by centrifugation and remove the staining solution. Resuspend the cells in fresh, pre-warmed complete culture medium.
-
Incubation and Analysis: Incubate the cells under their normal growth conditions. At desired time points, harvest the cells for analysis by flow cytometry.
Protocol 2: Cell Staining with CellTrace™ Violet
Materials:
-
CellTrace™ Violet Cell Proliferation Kit
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or other protein-free buffer
-
Complete culture medium
-
Cells in single-cell suspension (1 x 10⁶ cells/mL)
Procedure:
-
Prepare a 5 mM Stock Solution: Add 20 µL of DMSO to one vial of CellTrace™ Violet to make a 5 mM stock solution.
-
Prepare the Staining Solution: For a final working concentration of 5 µM, add 1 µL of the 5 mM stock solution to each mL of cell suspension in a protein-free buffer like PBS.
-
Staining: Incubate the cells in the staining solution for 20 minutes at 37°C, protected from light.
-
Quench: Add at least 5 volumes of complete culture medium to the cell suspension and incubate for 5 minutes to quench the unbound dye.
-
Wash: Pellet the cells by centrifugation, discard the supernatant, and resuspend the cells in fresh, pre-warmed complete culture medium.
-
Incubation and Analysis: Culture the cells as required for your experiment. Analyze by flow cytometry at desired time points.
Protocol 3: Cell Staining with CFSE
Materials:
-
Carboxyfluorescein diacetate, succinimidyl ester (CFSE)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Complete culture medium
-
Cells in single-cell suspension (1-10 x 10⁶ cells/mL)
Procedure:
-
Prepare a 5 mM Stock Solution: Reconstitute the lyophilized CFSE in anhydrous DMSO to a stock concentration of 5 mM.
-
Prepare a 2X Working Solution: Dilute the 5 mM stock solution in PBS at room temperature to twice the desired final staining concentration (e.g., for a 5 µM final concentration, prepare a 10 µM 2X working solution).
-
Cell Preparation: Wash cells twice with PBS to remove any serum proteins. Resuspend the cell pellet in PBS at the desired concentration.
-
Staining: Add an equal volume of the 2X CFSE working solution to the cell suspension. Mix immediately and incubate for 10-20 minutes at room temperature, protected from light.
-
Quench: Add 5 volumes of cold complete culture medium and incubate on ice for 5 minutes.
-
Wash: Centrifuge the cells and wash twice with complete culture medium.
-
Incubation and Analysis: Resuspend the cells in complete medium for your experiment and analyze by flow cytometry at the desired time points.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a cell proliferation assay using a fluorescent dye, from cell labeling to data analysis.
References
- 1. CellTracker™ Violet BMQC Dye, 5 x 0.1 mg - FAQs [thermofisher.com]
- 2. Probing cell proliferation: Considerations for dye selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Spectrum [CellTracker Violet BMQC] | AAT Bioquest [aatbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. The CellTrace Violet Cell Proliferation Kit | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. A Guide to Studying Cell Proliferation by Generational Tracing | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. A Guide to Studying Cell Proliferation by Generational Tracing | Thermo Fisher Scientific - US [thermofisher.com]
- 9. web-api.polscientific.com [web-api.polscientific.com]
- 10. researchgate.net [researchgate.net]
Comparison Guide: Spectral Overlap of CellTracker™ Violet BMQC with Common Fluorescent Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectral properties of CellTracker™ Violet BMQC with commonly used fluorescent proteins (FPs), offering supporting data and experimental considerations to help researchers design and execute multiplex imaging experiments with minimal spectral overlap.
Introduction
CellTracker™ Violet BMQC is a fluorescent dye used for tracking the movement and location of cells over several generations.[1][2] Its violet excitation and emission profile makes it a potential candidate for multiplexing with spectrally distinct fluorescent proteins.[1][2] However, understanding the potential for spectral overlap is crucial for accurate data interpretation and avoiding bleed-through artifacts. This guide outlines the spectral characteristics of CellTracker™ Violet BMQC in relation to Green Fluorescent Protein (GFP), Yellow Fluorescent Protein (YFP), Red Fluorescent Protein (RFP), and Cyan Fluorescent Protein (CFP), and provides a framework for assessing potential spectral crosstalk.
Data Presentation: Spectral Properties
The following table summarizes the excitation and emission maxima for CellTracker™ Violet BMQC and common fluorescent proteins. These values are essential for predicting potential spectral overlap and for selecting appropriate filter sets and laser lines.[3]
| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) | Stokes Shift (nm) |
| CellTracker™ Violet BMQC | ~415[1][4] | ~516[1][4] | 101 |
| Enhanced GFP (EGFP) | ~488[5] | ~509[5] | 21 |
| Enhanced YFP (EYFP) | ~514[6] | ~527[6] | 13 |
| mCherry (RFP) | ~587[3] | ~610[3] | 23 |
| Enhanced CFP (ECFP) | ~433/445[6] | ~475/503[6] | 42/58 |
Analysis of Spectral Overlap
Based on the spectral data:
-
CellTracker™ Violet BMQC and EGFP/EYFP: There is a significant potential for spectral overlap between the emission of CellTracker™ Violet BMQC (peak at ~516 nm) and the emission of both EGFP (peak at ~509 nm) and EYFP (peak at ~527 nm).[5][6][7] The excitation of EGFP and EYFP by the 488 nm or 514 nm laser lines should not significantly excite CellTracker™ Violet BMQC. However, the emission detection channel for EGFP and EYFP will likely capture a portion of the emission from CellTracker™ Violet BMQC, leading to spectral bleed-through.
-
CellTracker™ Violet BMQC and mCherry: The spectral separation between CellTracker™ Violet BMQC and mCherry is substantial. The emission of CellTracker™ Violet BMQC is well separated from the excitation and emission of mCherry, minimizing the likelihood of spectral overlap.
-
CellTracker™ Violet BMQC and ECFP: The emission of ECFP (peaks at ~475/503 nm) has some overlap with the emission of CellTracker™ Violet BMQC (peak at ~516 nm).[6] While the primary emission peaks are distinct, the broader emission spectra may result in some crosstalk. The excitation of CellTracker™ Violet BMQC with a violet laser (~405 nm) may cause some minimal excitation of ECFP.
Experimental Protocols
To experimentally validate and correct for spectral overlap, the following protocols are recommended:
Protocol 1: Acquiring Single-Fluorophore Reference Spectra
This protocol outlines the procedure for obtaining the emission spectrum of each fluorophore individually, which is essential for spectral unmixing.
Materials:
-
Cells expressing a single fluorescent protein (e.g., EGFP, EYFP, mCherry, or ECFP).
-
Cells stained only with CellTracker™ Violet BMQC.
-
Unstained control cells.
-
Confocal microscope with a spectral detector.
Methodology:
-
Sample Preparation: Prepare separate slides or plates for each of the single-fluorophore cell lines and the CellTracker™ Violet BMQC-stained cells. Include a slide with unstained cells to measure autofluorescence.
-
Microscope Setup:
-
Turn on the confocal microscope and allow the lasers to warm up.
-
For each fluorophore, set the excitation laser to its specific maximum (e.g., 405 nm for CellTracker™ Violet BMQC, 488 nm for EGFP).
-
Set the spectral detector to collect emission across a broad range of wavelengths (e.g., 420-700 nm) with a defined step size (e.g., 5-10 nm).
-
-
Image Acquisition:
-
Acquire an image of the unstained cells to establish the autofluorescence profile.
-
For each single-fluorophore sample, acquire a spectral image. Ensure the signal is not saturated.
-
-
Data Analysis:
-
Use the microscope's software to generate an emission spectrum for each fluorophore from the acquired spectral images.
-
Subtract the autofluorescence spectrum from each of the single-fluorophore spectra. These corrected spectra will serve as reference "fingerprints" for spectral unmixing.
-
Protocol 2: Spectral Unmixing of Multiplexed Samples
This protocol describes how to use the reference spectra to separate the contributions of each fluorophore in a co-labeled sample.
Materials:
-
Cells co-expressing a fluorescent protein and stained with CellTracker™ Violet BMQC.
-
Reference spectra obtained from Protocol 1.
-
Confocal microscope with spectral imaging capabilities and analysis software.
Methodology:
-
Sample Preparation: Prepare the multiplexed sample according to your experimental design.
-
Image Acquisition: Acquire a spectral image of the co-labeled sample using the same settings as in Protocol 1. It is crucial to excite all fluorophores simultaneously or in rapid succession.
-
Linear Unmixing:
-
Open the spectral image in the analysis software.
-
Utilize the linear unmixing function.
-
Provide the software with the previously acquired reference spectra for CellTracker™ Violet BMQC, the fluorescent protein, and autofluorescence.
-
The software will then calculate the contribution of each fluorophore to the total signal in every pixel, generating separate images for each channel, corrected for bleed-through.
-
Mandatory Visualization
Caption: Workflow for assessing and correcting spectral overlap.
Caption: Potential for spectral overlap between CellTracker™ Violet and FPs.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. Panel Builder [admin.fluorofinder.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. Introduction to Fluorescent Proteins | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 7. Spectrum [CellTracker Violet BMQC] | AAT Bioquest [aatbio.com]
Navigating the Violet Spectrum: A Comparative Guide to CellTracker™ Violet BMQC and Alternatives
For researchers, scientists, and drug development professionals engaged in cellular analysis, the selection of a reliable fluorescent dye for cell tracking is a critical decision. This guide provides a comprehensive review of CellTracker™ Violet BMQC and its performance in comparison to other commercially available violet fluorescent dyes. The information presented is based on recently published data and manufacturer's specifications, offering an objective analysis to inform experimental design.
This guide will delve into the key performance indicators of CellTracker™ Violet BMQC and its alternatives, including spectral properties, functional mechanisms, and available data on cytotoxicity and cell retention. Detailed experimental protocols and visual workflows are provided to support the practical application of this information in a laboratory setting.
Overview of Violet Cell Trackers
CellTracker™ Violet BMQC is a fluorescent dye designed for monitoring cell movement and location. Its bromomethyl group reacts with thiol groups, primarily on glutathione (B108866), within the cytoplasm of living cells. This reaction, often mediated by glutathione S-transferase, results in a fluorescent adduct that is well-retained within the cell. The key advantage of this mechanism is the stable, long-term labeling of cells, allowing for multigenerational tracking.[1][2]
A prominent alternative, CellTrace™ Violet, functions through a different mechanism. It contains a succinimidyl ester moiety that covalently binds to free amine groups on intracellular proteins.[3][4] This amine-reactive labeling also provides stable, long-term staining suitable for proliferation studies by dye dilution.[5][6] Other alternatives include various proprietary dyes with similar amine-reactive or thiol-reactive chemistries, each with specific spectral and performance characteristics.
Performance Comparison
While direct head-to-head comparative studies with extensive quantitative data in peer-reviewed publications are limited, this section collates available information to provide a comparative overview.
Spectral Properties
The selection of a fluorescent dye is heavily influenced by its excitation and emission spectra, which determine its compatibility with available laser lines and filter sets on flow cytometers and microscopes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Common Laser Line | Common Filter |
| CellTracker™ Violet BMQC | 415[7] | 516[7] | 405 nm[7] | 525/50 nm[7] |
| CellTrace™ Violet | 405 | 450 | 405 nm | 450/40 nm or 450/50 nm |
Cytotoxicity and Cell Retention
Low cytotoxicity and stable, long-term retention are critical for meaningful cell tracking experiments, particularly in studies observing cellular processes over extended periods or multiple cell divisions.
Manufacturers of both CellTracker™ and CellTrace™ dyes assert that their products exhibit low cytotoxicity at recommended working concentrations.[2][4][8] Product literature for CellTracker™ dyes shows that cells labeled with their blue, green, red, and deep red variants continue to proliferate similarly to control cells over a 3-day period.[2] While specific data for CellTracker™ Violet BMQC was not presented in the same format, the general claim of low toxicity for the product line is made.[1][2]
CellTrace™ Violet is also promoted as having minimal effects on cell proliferation and biology.[3] Both dye types are designed for long-term cell retention, with the covalent binding mechanism preventing leakage from the cells.[1][3] The fluorescence is passed to daughter cells, making them suitable for generational analysis.[2][4]
Experimental Protocols
Detailed and reproducible protocols are essential for successful cell labeling and analysis. Below are representative protocols for staining cells in suspension with CellTracker™ Violet BMQC and CellTrace™ Violet.
Cell Staining with CellTracker™ Violet BMQC (Suspension Cells)
This protocol is adapted from manufacturer guidelines.[2]
-
Prepare Dye Stock Solution: Allow the vial of CellTracker™ Violet BMQC to warm to room temperature. Dissolve the lyophilized product in high-quality anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Working Solution: Dilute the 10 mM stock solution in serum-free medium to a final working concentration. For long-term staining (>3 days) or rapidly dividing cells, a concentration of 5–25 µM is recommended. For shorter experiments, 0.5–5 µM can be used.[2] The optimal concentration should be determined empirically for each cell type and application.
-
Cell Preparation: Harvest cells by centrifugation and resuspend the cell pellet in the pre-warmed (37°C) working solution.
-
Incubation: Incubate the cells for 15–45 minutes at 37°C, protected from light.
-
Wash: Centrifuge the cells to remove the dye-containing medium. Resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Final Incubation: Incubate the cells for at least 10 minutes to allow for complete modification of the dye.
-
Analysis: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Cell Staining with CellTrace™ Violet (Suspension Cells)
This protocol is based on manufacturer recommendations and published methods.[3][5]
-
Prepare Dye Stock Solution: Add 20 µL of high-quality anhydrous DMSO to a vial of CellTrace™ Violet to create a 5 mM stock solution.
-
Prepare Staining Solution: Dilute the 5 mM stock solution into pre-warmed (37°C) protein-free buffer, such as PBS, to the desired working concentration (typically 1-10 µM).
-
Cell Preparation: Pellet the cells by centrifugation and resuspend them gently in the staining solution.
-
Incubation: Incubate the cells for 20 minutes at 37°C, protected from light.
-
Quench: Add 5 volumes of complete culture medium to the cell suspension and incubate for 5 minutes to quench any unbound dye.
-
Wash: Pellet the cells by centrifugation and resuspend them in fresh, pre-warmed complete culture medium.
-
Analysis: The cells are now labeled and ready for downstream applications.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Conclusion
CellTracker™ Violet BMQC and CellTrace™ Violet are both robust dyes for long-term cell tracking and proliferation studies. The primary difference lies in their target reactivity, with CellTracker™ Violet BMQC targeting thiols and CellTrace™ Violet targeting amines. The choice between them may depend on the specific cell type and experimental context, as the abundance of intracellular thiols versus accessible amines can vary. Both are excitable with a 405 nm violet laser, making them suitable for multicolor experiments. While both manufacturers claim low cytotoxicity, it is always recommended to perform pilot experiments to determine the optimal, non-toxic concentration for the specific cells and conditions being investigated. The provided protocols and workflows offer a starting point for the successful application of these valuable research tools.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. gongyingshi.com [gongyingshi.com]
- 3. CellTrace Violet Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Tracking Cells Through Time and Space | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. CellTrace™ Violet Flow Cytometric Assay to Assess Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CellTrace™ Violet Flow Cytometric Assay to Assess Cell Proliferation | Springer Nature Experiments [experiments.springernature.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. web-api.polscientific.com [web-api.polscientific.com]
Safety Operating Guide
Proper Disposal of CellTracker Violet BMQC: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory reagents is a critical component of research integrity and environmental responsibility. This guide provides detailed procedures for the proper disposal of CellTracker Violet BMQC, a fluorescent dye used for monitoring cell movement and location. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Core Safety and Handling Precautions
Before disposal, it is imperative to handle this compound with appropriate care. The dye is typically dissolved in dimethylsulfoxide (DMSO), which is known to facilitate the entry of organic molecules into tissues.[1][2] Therefore, always wear suitable personal protective equipment (PPE), including gloves, and eye/face protection, when handling this reagent.[1][2]
Disposal Procedures: A Step-by-Step Approach
The primary directive for the disposal of this compound and its associated solutions is to act in accordance with all applicable local, state, and federal regulations.[1][3] Laboratory waste disposal requirements can vary significantly by region; therefore, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
1. Waste Segregation:
-
Solid Waste: Unused or expired vials of the lyophilized powder should be treated as chemical waste. Do not dispose of them in the general trash.
-
Liquid Waste:
-
Stock Solution: The concentrated stock solution in DMSO must be disposed of as hazardous chemical waste.
-
Working Solution: The diluted working solution, typically in a serum-free medium, should also be collected and disposed of as chemical waste.
-
Contaminated Media and Supernatants: Culture media and supernatants from cell staining procedures containing the dye must be collected and treated as chemical waste. Do not pour this waste down the drain.
-
-
Contaminated Labware: All labware that has come into direct contact with this compound, such as pipette tips, centrifuge tubes, and culture flasks, should be disposed of as hazardous waste.
2. Waste Collection and Storage:
-
Use clearly labeled, leak-proof containers designated for chemical waste.
-
The waste container label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (2,3,6,7-tetrahydro-9-bromomethyl-1H,5H-quinolizino(9,1-gh)coumarin)" and "Dimethyl sulfoxide (B87167) (DMSO)"
-
The concentration of each component
-
The date of accumulation
-
-
Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.
3. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS-approved waste management vendor.
Quantitative Data Summary
For quick reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 334.2 g/mol [1][3][4] |
| Excitation Maximum | 415 nm[1][3] |
| Emission Maximum | 516 nm[1][3] |
| Recommended Stock Solution Concentration | 10 mM in DMSO[1][3] |
| Recommended Working Concentration | 0.5–25 µM[1][3] |
Experimental Protocol: Cell Staining Workflow
The following is a generalized workflow for staining cells with this compound, which generates the waste products that require proper disposal.
Caption: Workflow for cell staining with this compound.
Logical Relationship: Disposal Decision Pathway
The proper disposal route for materials contaminated with this compound is determined by a simple decision-making process.
Caption: Decision pathway for this compound waste disposal.
References
Safeguarding Your Research: A Guide to Handling CellTracker Violet BMQC
For researchers, scientists, and drug development professionals, the safe and effective handling of laboratory reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of CellTracker Violet BMQC, a fluorescent dye used for monitoring cell movement and location. Adherence to these protocols is crucial for ensuring personal safety and the integrity of your experimental results.
Personal Protective Equipment (PPE)
When handling this compound in its lyophilized powder form and as a solution in dimethyl sulfoxide (B87167) (DMSO), appropriate personal protective equipment is mandatory to minimize exposure.[1][2]
| Stage of Handling | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder | Safety glasses with side shields or safety goggles.[3][4] A face shield is recommended for larger quantities.[3] | Chemical-resistant gloves (e.g., Nitrile).[3][4] | Laboratory coat.[3][4] | Use in a well-ventilated area or fume hood. A dust mask may be used to prevent inhalation of fine particles.[3] |
| Preparing/Handling DMSO Stock Solution | Chemical splash goggles.[5] A face shield is recommended when handling larger volumes. | Chemical-resistant gloves (e.g., Nitrile).[1][2] | Laboratory coat.[1][2] | Work in a well-ventilated area or a chemical fume hood.[3] |
| Staining Cells | Safety glasses with side shields or safety goggles.[4] | Chemical-resistant gloves (e.g., Nitrile).[1][2] | Laboratory coat.[1][2] | Not generally required. |
| Waste Disposal | Safety glasses with side shields or safety goggles.[3][4] | Chemical-resistant gloves (e.g., Nitrile).[3] | Laboratory coat.[3] | Not generally required. |
Operational Plan: From Receipt to Disposal
This section outlines the procedural, step-by-step guidance for the safe handling and use of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the vial for any damage.
-
Store the lyophilized product at ≤ -20°C, desiccated, and protected from light.[6]
2. Preparation of Stock Solution:
-
Before opening, allow the vial of this compound to warm to room temperature to prevent moisture condensation.[1]
-
Work in a well-ventilated area or a chemical fume hood.
-
Add anhydrous DMSO to the lyophilized product to create a 10 mM stock solution.[1]
-
Caution: Handle the DMSO dye solution with care, as DMSO is known to facilitate the entry of organic molecules into tissues.[1][2]
-
Store the stock solution at -20°C, protected from light.
3. Preparation of Working Solution:
-
Dilute the 10 mM stock solution in serum-free medium to a final working concentration. The optimal concentration can vary depending on the application, typically ranging from 0.5–25 µM.[1][2]
-
It is recommended to test a range of concentrations to determine the best performance for your specific cell type and experimental conditions.[1][2]
-
Warm the final working solution to 37°C before adding it to the cells.[1]
-
Important: Avoid using amine- and thiol-containing buffers with this reagent.[1][2]
4. Staining Protocol:
-
For Adherent Cells:
-
For Suspension Cells:
-
Harvest the cells by centrifugation and remove the supernatant.
-
Gently resuspend the cells in the pre-warmed CellTracker working solution.
-
Incubate for 15–45 minutes under appropriate growth conditions.[1][2]
-
Centrifuge the cells to remove the working solution.
-
Resuspend the labeled cells in fresh, pre-warmed culture medium.[1]
-
5. Imaging:
-
Image the stained cells using the appropriate excitation and emission filters for this compound.[1][2]
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental compliance.
-
Solid Waste: Collect all contaminated solid waste, such as pipette tips, tubes, and gloves, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused reagent, stock solution, and working solutions in a labeled, leak-proof hazardous waste container. Aqueous waste from cell culture plates and tubes containing the dye should also be collected for hazardous waste disposal.
-
Regulations: Dispose of all waste in compliance with all pertaining local, state, and federal regulations.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source |
| Molecular Weight | 334.2 g/mol | [1][2] |
| Excitation Maximum | ~415 nm | [1][2][7] |
| Emission Maximum | ~516 nm | [1][2][7] |
| Recommended Stock Solution Concentration | 10 mM in anhydrous DMSO | [1] |
| Recommended Working Concentration | 0.5–25 µM in serum-free medium | [1][2] |
| Incubation Time | 15–45 minutes | [1][2] |
| Fluorescence Retention | At least 72 hours | [1][7] |
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling and use of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ulab360.com [ulab360.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE); Personal Attire and Hygiene – Laboratory Safety [wp.stolaf.edu]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Invitrogen CellTracker Fluorescent Probes 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
